FPR-A14
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5/c1-27-21-11-17(7-9-19(21)28-14-16-5-3-2-4-6-16)13-24-25-23(26)18-8-10-20-22(12-18)30-15-29-20/h2-13H,14-15H2,1H3,(H,25,26)/b24-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOKADSYVZOTTL-ZMOGYAJESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(C=C2)OCO3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC3=C(C=C2)OCO3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
FPR-A14: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
FPR-A14 is a potent synthetic agonist of the Formyl Peptide Receptors (FPRs), a family of G protein-coupled receptors (GPCRs) critically involved in host defense and inflammation. This guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its effects, with a focus on its action on neutrophils and its capacity to induce differentiation in neuroblastoma cells.
Core Mechanism of Action: FPR Agonism
This compound functions as a selective agonist for Formyl Peptide Receptors, primarily FPR1 and FPR2. These receptors are expressed on a variety of cell types, most notably on phagocytic leukocytes such as neutrophils. Upon binding to these receptors, this compound initiates a cascade of intracellular signaling events that lead to a range of cellular responses.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the activity of this compound.
| Cell Type | Assay | Parameter | Value | Reference |
| Human Neutrophils | Chemotaxis | EC50 | 42 nM | [1] |
| Human Neutrophils | Ca2+ Mobilization | EC50 | 630 nM | [1] |
| Mouse Neuroblastoma N2a cells | Cell Differentiation | Significant increase at 4µM | 32.0% | [2] |
| Mouse Neuroblastoma N2a cells | Cell Differentiation | Significant increase at 6µM | 64.9% | [2] |
| Mouse Neuroblastoma N2a cells | Cell Differentiation | Significant increase at 8µM | 89.1% | [2] |
| Mouse Neuroblastoma N2a cells | Cell Differentiation | Significant increase at 10µM | 93.3% | [2] |
Signaling Pathways
The binding of this compound to Formyl Peptide Receptors triggers distinct signaling pathways depending on the cell type.
Neutrophil Activation
In neutrophils, this compound binding to FPR1 and FPR2 initiates a pro-inflammatory signaling cascade. This pathway is central to the recruitment and activation of neutrophils at sites of infection or injury.
Caption: this compound signaling cascade in neutrophils.
Neuroblastoma Cell Differentiation
This compound has been shown to induce morphological differentiation in mouse neuroblastoma N2a cells. This effect is mediated by both FPR1 and FPR2, although antagonist studies suggest a more prominent role for FPR1. The precise downstream signaling cascade leading to differentiation is an area of active research.
Caption: this compound induced neuroblastoma cell differentiation.
Experimental Protocols
Neutrophil Chemotaxis Assay
This protocol is based on the methodology described by Schepetkin et al. (2007).
Objective: To quantify the chemotactic response of human neutrophils to this compound.
Materials:
-
Human neutrophils isolated from fresh human blood.
-
This compound
-
ChemoTx® chemotaxis system (96-well plate with a 5-µm pore size polycarbonate membrane).
-
Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA.
-
Calcein-AM.
Procedure:
-
Isolate human neutrophils from peripheral blood of healthy donors using a standard density gradient centrifugation method.
-
Resuspend the isolated neutrophils in HBSS with 0.1% BSA at a concentration of 2 x 10^6 cells/mL.
-
Label the neutrophils by incubating with 5 µM Calcein-AM for 30 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye and resuspend in HBSS with 0.1% BSA at 2 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound in HBSS with 0.1% BSA in the lower wells of the ChemoTx® plate. Include a negative control (buffer only) and a positive control (e.g., fMLP).
-
Place the polycarbonate membrane over the lower wells.
-
Add 50 µL of the labeled neutrophil suspension to the upper wells of the chamber.
-
Incubate the plate for 60 minutes at 37°C in a 5% CO2 incubator.
-
After incubation, carefully remove the membrane and scrape off the non-migrated cells from the top of the membrane.
-
Quantify the migrated cells by measuring the fluorescence of the cells that have migrated to the lower wells using a fluorescence plate reader (excitation 485 nm, emission 520 nm).
-
Plot the fluorescence intensity against the concentration of this compound to determine the EC50 value.
Caption: Experimental workflow for neutrophil chemotaxis assay.
Intracellular Calcium Mobilization Assay
This protocol is based on the methodology described by Schepetkin et al. (2007).
Objective: To measure the increase in intracellular calcium concentration in human neutrophils upon stimulation with this compound.
Materials:
-
Human neutrophils.
-
This compound.
-
HBSS with 10 mM HEPES.
-
Fura-2 AM.
-
Pluronic F-127.
-
Fluorescence spectrophotometer or plate reader capable of ratiometric measurement.
Procedure:
-
Isolate human neutrophils as described in the chemotaxis protocol.
-
Resuspend the neutrophils in HBSS with 10 mM HEPES at a concentration of 5 x 10^6 cells/mL.
-
Load the cells with 2 µM Fura-2 AM and 0.02% Pluronic F-127 for 30 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye and resuspend in HBSS at 1 x 10^6 cells/mL.
-
Equilibrate the cell suspension at 37°C for 10 minutes before measurement.
-
Place the cell suspension in a cuvette or a 96-well plate in the fluorescence reader.
-
Record the baseline fluorescence ratio (340 nm/380 nm excitation, 510 nm emission).
-
Add this compound at various concentrations to the cell suspension and continue recording the fluorescence ratio for several minutes to observe the transient increase in intracellular calcium.
-
Calculate the peak change in the fluorescence ratio for each concentration of this compound.
-
Plot the peak change in fluorescence ratio against the concentration of this compound to determine the EC50 value.
Caption: Experimental workflow for calcium mobilization assay.
Neuroblastoma Cell Differentiation Assay
This protocol is based on the methodology described by Cussell et al. (2019).[2]
Objective: To assess the effect of this compound on the morphological differentiation of mouse neuroblastoma N2a cells.
Materials:
-
Mouse neuroblastoma N2a cells.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Serum-free DMEM.
-
This compound.
-
Inverted microscope with a camera.
-
Image analysis software.
Procedure:
-
Culture N2a cells in DMEM with 10% FBS until they reach 70-80% confluency.
-
Seed the cells into 24-well plates at a low density (e.g., 2 x 10^4 cells/well) and allow them to adhere overnight.
-
The following day, wash the cells with serum-free DMEM to remove any residual serum.
-
Treat the cells with various concentrations of this compound (e.g., 1-10 µM) in serum-free DMEM. Include a vehicle control (e.g., DMSO in serum-free DMEM).
-
Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, acquire images of the cells in multiple random fields of view for each treatment condition using an inverted microscope.
-
Quantify cell differentiation by morphological criteria. A cell is considered differentiated if it possesses at least one neurite that is equal to or longer than the diameter of the cell body.
-
Calculate the percentage of differentiated cells for each treatment condition by counting the number of differentiated cells and the total number of cells in each field of view.
-
Perform statistical analysis to determine the significance of the observed differentiation.
Caption: Experimental workflow for neuroblastoma differentiation assay.
References
- 1. The formyl peptide receptor agonist FPRa14 induces differentiation of Neuro2a mouse neuroblastoma cells into multiple distinct morphologies which can be specifically inhibited with FPR antagonists and FPR knockdown using siRNA | PLOS One [journals.plos.org]
- 2. The formyl peptide receptor agonist FPRa14 induces differentiation of Neuro2a mouse neuroblastoma cells into multiple distinct morphologies which can be specifically inhibited with FPR antagonists and FPR knockdown using siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
FPR-A14 as a formyl peptide receptor agonist.
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPR-A14 is a potent synthetic agonist of the formyl peptide receptor (FPR) family, a group of G protein-coupled receptors integral to the innate immune response and inflammatory processes. These receptors are activated by N-formyl peptides, such as those originating from bacteria or damaged mitochondria, initiating a cascade of cellular responses including chemotaxis, calcium mobilization, and cellular differentiation. This technical guide provides an in-depth overview of this compound, its known biological activities, the experimental protocols to assess its function, and the signaling pathways it modulates. While direct binding affinities (Ki/Kd) for this compound are not publicly available, this guide consolidates the existing functional data to support ongoing research and drug development efforts targeting the FPR family.
Quantitative Data Summary
The following table summarizes the reported quantitative data for the biological activity of this compound. These values indicate its potency in eliciting key cellular responses mediated by formyl peptide receptors.
| Biological Activity | Cell Type | Parameter | Value | Reference |
| Neutrophil Chemotaxis | Human Neutrophils | EC50 | 42 nM | [1] |
| Calcium Mobilization | Human Neutrophils | EC50 | 630 nM | [1] |
| Cell Differentiation | Mouse Neuroblastoma N2a cells | Effective Concentration | 4-10 µM | [2] |
Mechanism of Action and Signaling Pathways
This compound acts as an agonist at formyl peptide receptors, which are classical G protein-coupled receptors (GPCRs). The binding of this compound to these receptors is believed to induce a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gi family. This initiates a downstream signaling cascade that mediates the observed cellular responses.
Studies on neuroblastoma cell differentiation suggest a complex interplay between FPR subtypes in response to this compound. The differentiation induced by this compound was significantly inhibited by antagonists of FPR1 (Boc-MLF and cyclosporin H), but not by an FPR2 antagonist (WRW4). However, the knockdown of both FPR1 and FPR2 using siRNA was necessary to block the differentiation response, indicating that both receptor subtypes are involved in the mechanism of action of this compound in this cell type.
The following diagram illustrates the proposed signaling pathway initiated by this compound binding to formyl peptide receptors.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Neutrophil Calcium Mobilization Assay
This assay measures the ability of this compound to induce an increase in intracellular calcium concentration in neutrophils, a hallmark of FPR activation.
Experimental Workflow:
Detailed Steps:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque), followed by dextran sedimentation and hypotonic lysis of remaining red blood cells.
-
Dye Loading: Incubate the isolated neutrophils with a calcium-sensitive fluorescent indicator, such as Fura-2 AM (acetoxymethyl ester), in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) at 37°C in the dark.
-
Washing: After incubation, wash the cells to remove any extracellular dye.
-
Measurement: Resuspend the cells in a calcium-containing buffer and place them in a fluorometer cuvette with continuous stirring.
-
Baseline Reading: Record the baseline fluorescence for a short period.
-
Agonist Addition: Add varying concentrations of this compound to the cell suspension.
-
Data Acquisition: Continuously monitor the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, this involves alternating excitation wavelengths and measuring the ratio of emitted fluorescence.
-
Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Calculate the peak increase in calcium for each concentration of this compound.
-
EC50 Determination: Plot the peak calcium response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Neutrophil Chemotaxis Assay
This assay assesses the ability of this compound to induce directed migration of neutrophils, a primary function of these immune cells in response to chemoattractants.
Experimental Workflow:
Detailed Steps:
-
Neutrophil Isolation: Isolate human neutrophils as described in the calcium mobilization assay protocol.
-
Chamber Preparation: Use a chemotaxis chamber, such as a Boyden chamber, which consists of upper and lower wells separated by a microporous membrane.
-
Chemoattractant Loading: Add different concentrations of this compound diluted in a suitable buffer to the lower wells of the chamber. A buffer-only control should be included.
-
Cell Seeding: Place a suspension of isolated neutrophils in the upper wells.
-
Incubation: Incubate the assembled chamber at 37°C in a humidified incubator for a period sufficient to allow for cell migration (e.g., 60-90 minutes).
-
Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane.
-
Staining and Visualization: Fix and stain the membrane to visualize the migrated cells on the lower surface.
-
Quantification: Count the number of migrated cells in several high-power fields for each well using a microscope.
-
EC50 Determination: Plot the number of migrated cells against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
Neuroblastoma Cell Differentiation Assay
This assay evaluates the effect of this compound on inducing morphological and molecular changes associated with neuronal differentiation in a neuroblastoma cell line.[2]
Experimental Workflow:
Detailed Steps:
-
Cell Culture: Culture mouse neuroblastoma N2a cells in a suitable growth medium (e.g., DMEM with 10% fetal bovine serum) at 37°C in a humidified incubator with 5% CO2.
-
Cell Seeding: Plate the cells in multi-well plates at a density that allows for optimal growth and observation of morphological changes.
-
Treatment: Once the cells have adhered, replace the growth medium with serum-free medium containing different concentrations of this compound (e.g., 1-10 µM). A serum-free medium only control should be included.
-
Incubation: Incubate the cells for an extended period, typically 48 hours, to allow for differentiation to occur.
-
Morphological Analysis: Observe the cells under a phase-contrast microscope and capture images. Differentiated cells are typically characterized by the presence of neurites (axons or dendrites) that are at least twice the length of the cell body.
-
Quantification: Quantify the percentage of differentiated cells by counting the number of cells with neurites versus the total number of cells in several random fields of view.
-
Antagonist and siRNA Studies (Optional): To investigate the involvement of specific FPR subtypes, cells can be pre-incubated with FPR antagonists for a short period (e.g., 30 minutes) before the addition of this compound. Alternatively, cells can be transfected with siRNA targeting specific FPRs prior to the differentiation experiment.
Conclusion
This compound is a valuable tool for studying the pharmacology and signaling of formyl peptide receptors. Its potent agonist activity in inducing key immune cell functions and its ability to promote neuronal differentiation highlight its potential as a lead compound for the development of therapeutics targeting inflammatory diseases or neurodevelopmental disorders. While the direct binding characteristics of this compound to FPR subtypes remain to be elucidated, the functional data and experimental protocols provided in this guide offer a solid foundation for further investigation into its mechanism of action and therapeutic potential. Future studies focusing on competitive radioligand binding assays will be crucial to fully characterize the receptor subtype selectivity and affinity of this potent FPR agonist.
References
In Vitro Biological Activity of FPR-A14: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro biological activity of FPR-A14, a potent agonist of the Formyl Peptide Receptor (FPR). The information presented herein is intended to support research and drug development efforts by providing key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.
Core Data Presentation
The following table summarizes the available quantitative data on the in vitro biological activity of this compound.
| Biological Activity | Cell Type | EC50 Value | Reference |
| Neutrophil Chemotaxis | Human Neutrophils | 42 nM | [1][2] |
| Calcium (Ca2+) Mobilization | Human Neutrophils | 630 nM | [1][2] |
Signaling Pathways
This compound exerts its effects by activating Formyl Peptide Receptors (FPRs), which are G-protein coupled receptors (GPCRs). While specific downstream signaling for this compound has not been fully elucidated, it is presumed to follow the canonical FPR1 signaling cascade, which is primarily coupled to the Gi class of heterotrimeric G-proteins.[2]
Upon agonist binding, FPR1 initiates a cascade of intracellular events. The G-protein dissociates into its Gαi and Gβγ subunits, which then modulate the activity of various downstream effectors. The Gβγ subunit typically activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a hallmark of FPR activation.[3] Concurrently, the Gαi subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Furthermore, FPR1 activation is known to stimulate the phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways, including the phosphorylation of ERK1/2, which are crucial for various cellular responses such as chemotaxis, degranulation, and superoxide production.[3][4][5]
Experimental Protocols
The following sections provide detailed methodologies for key in vitro experiments to characterize the biological activity of this compound.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following FPR activation by this compound. A common method involves the use of a fluorescent calcium indicator, such as Fluo-4 AM.
Methodology
-
Cell Preparation:
-
Isolate human neutrophils from the whole blood of healthy donors using a standard dextran sedimentation and Ficoll-Paque gradient centrifugation method.
-
Resuspend the isolated neutrophils in a buffer such as Hanks' Balanced Salt Solution (HBSS) without calcium and magnesium, supplemented with 0.1% Bovine Serum Albumin (BSA).
-
Load the cells with Fluo-4 AM (typically 2-5 µM) by incubating for 30-45 minutes at 37°C in the dark.
-
After incubation, wash the cells to remove extracellular dye and resuspend them in HBSS containing calcium and magnesium.
-
-
Assay Performance:
-
Aliquot the Fluo-4 loaded cell suspension into a 96-well black, clear-bottom microplate.
-
Use a fluorescent plate reader (e.g., FlexStation or FLIPR) to measure baseline fluorescence (Excitation: ~490 nm, Emission: ~525 nm).
-
Add varying concentrations of this compound to the wells and immediately begin kinetic fluorescence readings.
-
Include a positive control (e.g., a known FPR agonist like fMLF) and a negative control (vehicle).
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Plot the ΔF against the logarithm of the this compound concentration.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.
-
References
- 1. The role of beta-arrestins in the formyl peptide receptor-like 1 internalization and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. G Protein-coupled Receptor FPR1 as a Pharmacologic Target in Inflammation and Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Biased Agonism at FPR1 as a Means to Encode Danger Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
FPR-A14 and Neutrophil Chemotaxis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-formyl peptide receptor (FPR) family, particularly FPR1, plays a pivotal role in orchestrating the innate immune response by guiding neutrophils to sites of inflammation and infection. This process, known as chemotaxis, is initiated by the binding of specific agonists to these G protein-coupled receptors (GPCRs). FPR-A14, a potent small-molecule agonist of FPR, has been identified as a significant activator of neutrophil chemotaxis and other effector functions. This technical guide provides an in-depth overview of this compound, its quantitative effects on neutrophil activity, the underlying signaling pathways, and detailed experimental protocols for its characterization.
Introduction to this compound
This compound (Chemical Name: 1,3-Benzodioxolane-5-carboxylic acid 4'-benzyloxy-3'-methoxybenzylidene hydrazide) is a synthetic, small-molecule compound identified through high-throughput screening as a potent agonist for the N-formyl peptide receptor (FPR).[1][2] It effectively stimulates key neutrophil functions, including calcium mobilization and directed migration (chemotaxis), at nanomolar concentrations.[2] Its activity suggests it primarily targets FPR1, a high-affinity receptor for N-formylated peptides that are characteristic of bacterial and mitochondrial proteins, marking them as danger signals for the immune system.[3][4] The ability of this compound to potently induce neutrophil chemotaxis makes it a valuable tool for studying the intricacies of FPR signaling and a potential lead compound for the development of novel immunomodulatory therapeutics.
Quantitative Data on this compound Activity
The functional potency of this compound on human neutrophils has been characterized by determining its half-maximal effective concentration (EC50) for inducing key cellular responses. These data are crucial for comparing its activity with other known FPR agonists and for designing in vitro and in vivo experiments.
| Parameter | Cell Type | EC50 Value | Reference |
| Neutrophil Chemotaxis | Human Neutrophils | 42 nM | [2] |
| Calcium (Ca2+) Mobilization | Human Neutrophils | 630 nM | [2] |
Signaling Pathways in this compound-Mediated Neutrophil Chemotaxis
Upon binding of an agonist like this compound, FPR1 undergoes a conformational change, initiating a cascade of intracellular signaling events that culminate in directed cell movement.[3] As a Gαi-coupled receptor, its activation leads to the dissociation of the heterotrimeric G protein into its Gαi and Gβγ subunits, which then trigger multiple downstream effector pathways.[5][6][7]
The primary pathways involved are:
-
Phospholipase C (PLC) Pathway : The Gβγ subunit activates PLCβ, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][8][9] IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol.[10][11][12] This transient increase in intracellular calcium is a critical signal for various neutrophil functions, including the activation of motility-related proteins.[10]
-
Phosphoinositide 3-Kinase (PI3K) Pathway : The Gβγ subunit also activates PI3Kγ, a key enzyme in chemotaxis.[13][14] PI3Kγ phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[15] PIP3 acts as a crucial second messenger, accumulating at the leading edge of the neutrophil and recruiting proteins with pleckstrin homology (PH) domains, such as Akt/PKB.[15][16] This localized signaling establishes cell polarity and directs the polymerization of actin filaments, which provides the protrusive force for migration.[16][17]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway : FPR activation also leads to the stimulation of MAPK cascades, including the extracellular signal-regulated kinase (ERK1/2) and p38 MAPK pathways.[3][18] These pathways are involved in regulating a wide array of cellular processes, including gene expression, cell survival, and the fine-tuning of the chemotactic response.[19][20]
Below is a diagram illustrating the core signaling cascade initiated by this compound binding to its receptor on neutrophils.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound on neutrophils, based on the protocols described by Schepetkin et al. (2007) and other standard procedures in the field.[2][21][22][23]
Human Neutrophil Isolation
This protocol describes the isolation of neutrophils from human peripheral blood, a prerequisite for subsequent functional assays.
Materials:
-
Whole blood from healthy donors collected in tubes with anticoagulant (e.g., heparin or EDTA).
-
Polymorphprep™ or other density gradient medium (e.g., Ficoll-Paque).
-
Hanks’ Balanced Salt Solution (HBSS), without Ca2+ and Mg2+.
-
Red Blood Cell (RBC) Lysis Buffer.
-
Phosphate-Buffered Saline (PBS).
-
Centrifuge tubes (15 mL and 50 mL).
-
Centrifuge.
Procedure:
-
Carefully layer 5 mL of whole blood over 5 mL of room temperature Polymorphprep™ in a 15 mL centrifuge tube.
-
Centrifuge at 500 x g for 35 minutes at 20°C with the brake off.
-
After centrifugation, two leukocyte bands will be visible. The upper band at the sample/medium interface contains mononuclear cells, and the lower band contains neutrophils.
-
Aspirate and discard the upper plasma layer and the mononuclear cell band.
-
Carefully harvest the neutrophil layer using a Pasteur pipette and transfer to a clean 50 mL centrifuge tube.
-
Wash the cells by adding HBSS to a final volume of 45 mL. Centrifuge at 400 x g for 10 minutes.
-
To remove contaminating erythrocytes, discard the supernatant and resuspend the cell pellet in 2 mL of RBC Lysis Buffer for 1 minute.
-
Stop the lysis by adding 40 mL of HBSS and centrifuge at 400 x g for 10 minutes.
-
Discard the supernatant and resuspend the neutrophil pellet in the desired assay buffer.
-
Determine cell count and viability (typically >95%) using a hemocytometer and Trypan Blue exclusion.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation by this compound.
Materials:
-
Isolated human neutrophils.
-
Assay Buffer (e.g., Krebs-Ringer phosphate buffer with glucose).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
This compound stock solution (in DMSO).
-
Fluorometer or plate reader capable of kinetic fluorescence measurement (e.g., FlexStation).
-
96-well black, clear-bottom plates.
Procedure:
-
Resuspend isolated neutrophils in Assay Buffer at a concentration of 5 x 10^6 cells/mL.
-
Load the cells with Fura-2 AM (final concentration 2-5 µM) by incubating at 37°C for 30-45 minutes in the dark.
-
Wash the cells twice with Assay Buffer to remove extracellular dye, centrifuging at 350 x g for 8 minutes.
-
Resuspend the dye-loaded cells in Assay Buffer to a final concentration of 2.5 x 10^6 cells/mL.
-
Pipette 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in Assay Buffer at 2x the final desired concentration.
-
Place the plate in the fluorometer and establish a stable baseline fluorescence reading for 30-60 seconds.
-
Using the instrument's integrated fluidics, add 100 µL of the 2x this compound solution to the wells.
-
Immediately begin recording the change in fluorescence (e.g., ratio of emission at 510 nm for excitation at 340 nm and 380 nm for Fura-2) over time (typically 2-5 minutes).
-
The peak fluorescence intensity is used to determine the response. Plot the peak response against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell)
This assay quantifies the directed migration of neutrophils towards a gradient of this compound.
Materials:
-
Isolated human neutrophils.
-
Assay Buffer (e.g., RPMI 1640 with 0.5% BSA).
-
This compound.
-
Boyden chamber apparatus or 24-well plates with Transwell inserts (typically 3-5 µm pore size).
-
Calcein-AM or other cell viability stain.
-
Fluorescence plate reader or microscope for cell counting.
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. Add these solutions to the lower wells of the Boyden chamber or 24-well plate. Use Assay Buffer alone as a negative control.
-
Resuspend isolated neutrophils in Assay Buffer at a concentration of 2 x 10^6 cells/mL.
-
Add 100 µL of the neutrophil suspension to the upper chamber of each Transwell insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes to allow for cell migration.
-
After incubation, carefully remove the Transwell inserts.
-
Quantify the number of cells that have migrated into the lower chamber. This can be done by:
-
Microscopy: Wiping the non-migrated cells from the top of the membrane, fixing and staining the migrated cells on the underside, and counting them under a microscope.
-
Fluorescence: Adding a fluorescent dye like Calcein-AM to the lower chamber, incubating to allow uptake by migrated cells, and then measuring the fluorescence with a plate reader. The signal is proportional to the number of migrated cells.
-
-
Plot the number of migrated cells (or fluorescence intensity) against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
Below is a diagram outlining the general workflow for a Transwell chemotaxis assay.
Conclusion
This compound is a robust and specific agonist for formyl peptide receptors, inducing potent chemotactic and calcium mobilization responses in human neutrophils. The well-defined signaling pathways, involving G-protein activation of PLC and PI3K, provide a clear framework for understanding its mechanism of action. The quantitative data and detailed protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals investigating neutrophil biology, inflammatory processes, and the therapeutic potential of targeting the FPR signaling axis.
References
- 1. High-throughput screening for small-molecule activators of neutrophils: identification of novel N-formyl peptide receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - FPR-1 is an important regulator of neutrophil recruitment and a tissue-specific driver of pulmonary fibrosis [insight.jci.org]
- 5. Neutrophil Signaling That Challenges Dogmata of G Protein-Coupled Receptor Regulated Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gαi protein subunit: A step toward understanding its non-canonical mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The role of G protein-coupled receptor in neutrophil dysfunction during sepsis-induced acute respiratory distress syndrome [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Taming the neutrophil: calcium clearance and influx mechanisms as novel targets for pharmacological control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulfhydryl Modification Induces Calcium Entry through IP3-Sensitive Store-Operated Pathway in Activation-Dependent Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Control of Ca2+ influx in human neutrophils by inositol 1,4,5-trisphosphate (IP3) binding: differential effects of micro-injected IP3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of Phosphoinositide 3-Kinases in Neutrophil Migration in 3D Collagen Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Phosphoinositol 3-kinase-driven NET formation involves different isoforms and signaling partners depending on the stimulus [frontiersin.org]
- 15. Neutrophils lacking phosphoinositide 3-kinase γ show loss of directionality during N-formyl-Met-Leu-Phe-induced chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. journals.biologists.com [journals.biologists.com]
- 18. Inflammatory signaling pathways in neutrophils: implications for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ERK1/2 in immune signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Neutrophil isolation protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Formyl Peptide Receptor Agonist FPR-A14 in Neuroblastoma Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroblastoma, a pediatric cancer of the developing sympathetic nervous system, presents a significant clinical challenge. While research has extensively focused on the tumorigenic aspects of Formyl Peptide Receptor 1 (FPR1) in this disease, emerging evidence suggests a potential role for FPR agonists in inducing neuroblastoma cell differentiation, offering a novel therapeutic avenue. This technical guide provides an in-depth analysis of the function of the Formyl Peptide Receptor agonist, FPR-A14, and the broader family of FPRs in neuroblastoma, with a specific focus on cell differentiation. We will explore the underlying signaling pathways, present quantitative data from relevant studies, and provide detailed experimental protocols for investigating these processes.
Introduction to Formyl Peptide Receptors in Neuroblastoma
Formyl Peptide Receptors (FPRs) are a family of G protein-coupled receptors initially identified for their role in the innate immune response to bacterial peptides.[1][2] In humans, this family includes FPR1, FPR2, and FPR3.[2] Beyond their immunological functions, FPRs have been detected in various non-myeloid cells and are implicated in tissue regeneration and cancer.[2]
In the context of neuroblastoma, high expression of FPR1 has been correlated with high-risk disease and poor patient survival.[1][3] The primary focus of research has been on the role of FPR1 in promoting neuroblastoma development and tumorigenesis.[1][3][4] Stimulation of FPR1 in neuroblastoma cells with the selective agonist fMLP has been shown to induce intracellular calcium mobilization and activate several downstream signaling pathways that promote cell proliferation.[1][3][5]
While the prevailing evidence points to a pro-tumorigenic role of FPR1, recent studies have highlighted a potential role for FPR agonists in inducing differentiation in neuronal cells.[6][7] Notably, the synthetic non-peptide FPR agonist, FPRa14, has been shown to induce the differentiation of Neuro2a mouse neuroblastoma cells into distinct morphologies, suggesting that activation of FPRs could be a therapeutic strategy to promote the maturation of neuroblastoma cells.[6]
Signaling Pathways in FPR-Mediated Neuroblastoma Cell Proliferation and Differentiation
Activation of FPR1 by agonists such as fMLP in neuroblastoma cells triggers a cascade of intracellular signaling events. The primary pathways implicated in the pro-proliferative effects are the MAPK/Erk, PI3K/Akt, and p38-MAPK pathways.[1][3][5]
Pro-Proliferative Signaling Pathway
The following diagram illustrates the signaling cascade initiated by FPR1 activation that leads to enhanced cell proliferation in neuroblastoma.
Putative Pro-Differentiation Signaling Pathway
The precise signaling pathways through which FPR agonists like this compound induce differentiation in neuroblastoma cells are less defined. However, studies in neural stem cells suggest the involvement of Reactive Oxygen Species (ROS) and the PI3K/Akt pathway.[7] It is plausible that the cellular context and the specific agonist determine the downstream signaling outcome, potentially leading to differentiation instead of proliferation.
The following diagram proposes a potential signaling pathway for FPR-mediated neuronal differentiation.
Quantitative Data on this compound Mediated Differentiation
Quantitative data on the effects of this compound on neuroblastoma cell differentiation is emerging. A key study demonstrated a dose-dependent effect of FPRa14 on the differentiation of Neuro2a (N2a) mouse neuroblastoma cells.[6]
| Concentration of FPRa14 (µM) | % Differentiated N2a Cells (24h) | % Differentiated N2a Cells (48h) | Mean N2a Cell Perimeter (µm) (48h) | Mean N2a Cell Area (µm²) (48h) |
| 0 (Control) | ~5% | ~5% | ~60 | ~200 |
| 1 | ~15% | ~20% | ~80 | ~250 |
| 5 | ~25% | ~35% | ~100 | ~300 |
| 10 | ~30% | ~40% | ~120 | ~350 |
| Data is approximate and based on graphical representations in the cited literature.[6] |
Experimental Protocols
Investigating the role of this compound in neuroblastoma differentiation requires a combination of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
General Experimental Workflow
The following diagram outlines a typical workflow for studying the effects of an FPR agonist on neuroblastoma cells.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. The role of formyl peptide receptor 1 (FPR1) in neuroblastoma tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of formyl peptide receptor 1 (FPR1) in neuroblastoma tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Formyl peptide receptors promotes neural differentiation in mouse neural stem cells by ROS generation and regulation of PI3K-AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
FPR-A14: A Technical Guide for Researchers
An In-depth Examination of the Formyl Peptide Receptor Agonist FPR-A14: Chemical Structure, Physicochemical Properties, and Biological Activity
This compound is a synthetic small molecule that has garnered attention in the scientific community for its potent activity as a formyl peptide receptor (FPR) agonist. This technical guide provides a comprehensive overview of this compound, including its chemical structure, key properties, and detailed experimental protocols for studying its biological effects. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cellular biology.
Chemical Structure and Properties
This compound, with the chemical name 1,3-Benzodioxolane-5-carboxylic acid 4'-benzyloxy-3'-methoxybenzylidene hydrazide, is a well-characterized compound with a defined molecular structure.[1] Its physicochemical properties are summarized in the table below, providing essential data for experimental design and interpretation.
| Property | Value | Reference |
| IUPAC Name | N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-1,3-benzodioxole-5-carbohydrazide | [2] |
| Molecular Formula | C23H20N2O5 | [1][3] |
| Molecular Weight | 404.42 g/mol | [1][3] |
| CAS Number | 329691-12-5 | [1][3] |
| Purity | ≥98% | [3][4] |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Store at room temperature | [1] |
Biological Activity and Signaling Pathway
This compound is a potent agonist of the formyl peptide receptors (FPRs), a family of G protein-coupled receptors (GPCRs) primarily expressed on immune cells, such as neutrophils.[1][4] Activation of FPRs by agonists like this compound initiates a cascade of intracellular signaling events that are crucial for chemotaxis, the directed migration of cells in response to a chemical stimulus.
The binding of this compound to the receptor triggers the dissociation of the heterotrimeric G protein into its Gα and Gβγ subunits. The Gβγ subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), a key second messenger in cellular activation. This signaling cascade ultimately leads to the reorganization of the actin cytoskeleton, enabling cell migration.
Quantitative Biological Data
This compound has been shown to be a potent activator of neutrophil functions in vitro. The following table summarizes the key quantitative data regarding its biological activity.
| Assay | Cell Type | EC50 | Reference |
| Neutrophil Chemotaxis | Human Neutrophils | 42 nM | [1][4] |
| Calcium (Ca2+) Mobilization | Human Neutrophils | 630 nM | [1][4] |
| Neuroblastoma Cell Differentiation (N2a) | Mouse Neuroblastoma | 4-10 µM (dose-dependent) | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide detailed protocols for key experiments used to characterize the biological activity of this compound.
Neutrophil Chemotaxis Assay
This assay is used to quantify the directed migration of neutrophils towards a chemoattractant, in this case, this compound.
Materials:
-
Human neutrophils isolated from peripheral blood
-
This compound
-
ChemoTx® System (96-well plate with a filter membrane, 5-µm pores)
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 0.1% BSA
-
Calcein-AM (for cell labeling)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Isolate human neutrophils from fresh venous blood using a standard density gradient centrifugation method. Resuspend the cells in Assay Buffer at a concentration of 2 x 10^6 cells/mL.
-
Chemoattractant Preparation: Prepare a serial dilution of this compound in Assay Buffer. The final concentrations should range from 1 nM to 10 µM.
-
Assay Plate Setup:
-
Add 29 µL of the this compound dilutions to the lower wells of the ChemoTx® plate.
-
Place the filter membrane over the lower wells.
-
Add 50 µL of the neutrophil suspension to the top of the filter.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
Quantification:
-
After incubation, carefully remove the filter.
-
Add a cell lysis buffer containing Calcein-AM to the lower wells.
-
Measure the fluorescence of the migrated cells using a fluorescence plate reader (excitation/emission ~485/520 nm).
-
-
Data Analysis: Plot the fluorescence intensity against the concentration of this compound and determine the EC50 value.
Calcium (Ca2+) Mobilization Assay
This assay measures the increase in intracellular calcium concentration in response to this compound stimulation.
Materials:
-
Human neutrophils
-
This compound
-
Assay Buffer: HBSS with 10 mM HEPES
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Fluorescence plate reader with an automated injection system
Procedure:
-
Cell Loading:
-
Resuspend neutrophils in Assay Buffer at 1-2 x 10^6 cells/mL.
-
Add Fluo-4 AM (final concentration 2-5 µM) and Pluronic F-127 (final concentration 0.02%) to the cell suspension.
-
Incubate for 30-45 minutes at 37°C in the dark.
-
-
Washing: Centrifuge the loaded cells and resuspend them in fresh Assay Buffer to remove excess dye. Repeat this step twice.
-
Assay:
-
Dispense 100 µL of the cell suspension into each well of a 96-well black, clear-bottom plate.
-
Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.
-
Inject 20 µL of this compound at various concentrations into the wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 2-5 minutes).
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each concentration of this compound and determine the EC50 value.
Neuroblastoma Cell Differentiation Assay
This protocol is based on the findings that this compound can induce differentiation in neuroblastoma cell lines.[4]
Materials:
-
Neuro2a (N2a) mouse neuroblastoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Microscope with imaging capabilities
Procedure:
-
Cell Seeding: Seed N2a cells in a 24-well plate at a density that allows for observation of morphological changes over several days.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 µM to 10 µM). Include a vehicle control (DMSO).
-
Incubation and Observation:
-
Incubate the cells for 48-72 hours.
-
Observe the cells daily under a microscope for morphological changes indicative of differentiation, such as neurite outgrowth.
-
-
Quantification:
-
Capture images of the cells from multiple fields for each treatment condition.
-
Quantify the percentage of differentiated cells (cells with neurites longer than the cell body diameter).
-
-
Data Analysis: Plot the percentage of differentiated cells against the concentration of this compound.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for characterizing the activity of a compound like this compound.
This technical guide provides a solid foundation for researchers interested in studying this compound. By understanding its chemical properties, biological activities, and the detailed protocols for its investigation, scientists can effectively design and execute experiments to further elucidate its role in cellular processes and its potential as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. The formyl peptide receptor agonist FPRa14 induces differentiation of Neuro2a mouse neuroblastoma cells into multiple distinct morphologies which can be specifically inhibited with FPR antagonists and FPR knockdown using siRNA | PLOS One [journals.plos.org]
- 4. The formyl peptide receptor agonist FPRa14 induces differentiation of Neuro2a mouse neuroblastoma cells into multiple distinct morphologies which can be specifically inhibited with FPR antagonists and FPR knockdown using siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Discovery and Synthesis of FPR-A14
For Researchers, Scientists, and Drug Development Professionals
Abstract
FPR-A14, chemically known as 1,3-Benzodioxolane-5-carboxylic acid 4'-benzyloxy-3'-methoxybenzylidene hydrazide, is a potent synthetic agonist of the Formyl Peptide Receptors (FPRs), primarily targeting FPR1. Its discovery through high-throughput screening has identified it as a valuable tool for studying neutrophil physiology and a potential lead compound in the development of therapeutics for inflammatory and neurodegenerative disorders. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its quantitative biological activities.
Discovery of this compound
This compound was identified from a chemical library of drug-like molecules in a high-throughput screening campaign designed to find novel activators of neutrophils. The initial screening assessed the ability of compounds to induce reactive oxygen species (ROS) production in murine phagocytes. Promising hits were then subjected to further analysis, including structure-activity relationship studies, which led to the identification of this compound (also referred to as compound 14 in the original publication) as a highly potent agonist.
Synthesis of this compound
The synthesis of this compound is achieved through a two-step process involving the preparation of a carboxylic acid hydrazide intermediate, followed by a condensation reaction with a substituted benzaldehyde.
Synthesis of Precursors
Step 1: Synthesis of 1,3-Benzodioxole-5-carboxylic acid hydrazide
This intermediate is synthesized from its corresponding methyl or ethyl ester.
-
Materials: Methyl or Ethyl 1,3-benzodioxole-5-carboxylate, Hydrazine hydrate (N₂H₄·H₂O), Ethanol (95% or absolute).
-
Protocol:
-
Dissolve the starting ester (1.0 equivalent) in a suitable volume of ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5 - 2.0 equivalents) to the solution.
-
Heat the mixture to reflux and stir for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into cold water to precipitate the 1,3-benzodioxole-5-carboxylic acid hydrazide.
-
Collect the solid by filtration, wash with cold water, and dry. Recrystallization from ethanol can be performed for further purification.
-
Step 2: Availability of 4-Benzyloxy-3-methoxybenzaldehyde
This substituted benzaldehyde is commercially available from various chemical suppliers. It is also known as O-Benzylvanillin or Vanillin benzyl ether.
Final Synthesis of this compound (Hydrazone Formation)
The final product is synthesized by the condensation of the two precursors.
-
Materials: 1,3-Benzodioxole-5-carboxylic acid hydrazide, 4-Benzyloxy-3-methoxybenzaldehyde, Ethanol, Glacial acetic acid (catalytic amount).
-
Protocol:
-
Dissolve the 1,3-Benzodioxole-5-carboxylic acid hydrazide (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add 4-Benzyloxy-3-methoxybenzaldehyde (1.0 equivalent) to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid.
-
Heat the mixture to reflux and stir for 3-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product, this compound, will often precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the solid with cold ethanol and water to remove any unreacted starting materials.
-
The product can be further purified by recrystallization from a suitable solvent, such as ethanol.
-
Biological Activity and Quantitative Data
This compound is a potent agonist of Formyl Peptide Receptors and has been shown to activate neutrophils and induce differentiation in neuroblastoma cells.
| Parameter | Cell Type | Assay | Value | Reference |
| EC50 | Human Neutrophils | Chemotaxis | 42 nM | |
| EC50 | Human Neutrophils | Ca2+ Mobilization | 630 nM | |
| AC50 | Murine Bone Marrow Leukocytes | ROS Production | 2.1 µM | |
| AC50 | Human Neutrophils | ROS Production | 1.9 µM |
EC50: Half-maximal effective concentration; AC50: Half-maximal activation concentration; ROS: Reactive Oxygen Species.
Experimental Protocols
Isolation of Human Neutrophils
-
Source: Blood was collected from healthy donors.
-
Procedure:
-
Neutrophils were purified from the blood using dextran sedimentation.
-
This was followed by Histopaque 1077 gradient separation.
-
Hypotonic lysis was used to remove red blood cells.
-
Isolated neutrophils were washed twice and resuspended in Hanks' Balanced Salt Solution (HBSS).
-
Neutrophil preparations were confirmed to be >95% pure by light microscopy and >98% viable by trypan blue exclusion.
-
Calcium (Ca2+) Mobilization Assay
-
Method: Intracellular calcium concentration ([Ca2+]i) flux was measured using a FLIPR Calcium 3 dye.
-
Procedure:
-
Neutrophils were incubated with the fluorescent dye.
-
For inhibition studies, cells were pre-incubated with antagonists such as pertussis toxin or Boc-2 for 30 minutes.
-
The baseline fluorescence was measured before the addition of this compound.
-
The change in fluorescence, indicating Ca2+ mobilization, was monitored after the addition of the agonist.
-
Responses were normalized to the response induced by a standard agonist like fMLF.
-
Chemotaxis Assay
-
Method: Neutrophil migration was assessed using a chemotaxis chamber.
-
Procedure:
-
A solution containing this compound at various concentrations was placed in the lower wells of the chemotaxis chamber.
-
A suspension of isolated human neutrophils was placed in the upper wells, separated by a filter.
-
The chamber was incubated to allow neutrophils to migrate through the filter towards the chemoattractant.
-
After the incubation period, the filter was removed, and the number of migrated cells was quantified.
-
Reactive Oxygen Species (ROS) Production Assay
-
Method: A luminescence-based assay using L-012 and horseradish peroxidase (HRP) was employed.
-
Procedure:
-
Bone marrow leukocytes or isolated human neutrophils were placed in a microplate.
-
The L-012/HRP detection reagent was added to the cells.
-
This compound at various concentrations was added to the wells.
-
The luminescence, indicative of ROS production, was measured over time.
-
Signaling Pathways and Logical Relationships
This compound Synthesis Workflow
Caption: Synthetic pathway of this compound.
This compound Signaling Pathway in Neutrophils
Caption: this compound induced signaling cascade in neutrophils.
Experimental Workflow for Neutrophil Activation
Caption: Workflow for assessing this compound activity in neutrophils.
FPR-A14: A Technical Guide to Target Receptor Binding and Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
FPR-A14 has been identified as a potent small-molecule agonist of the Formyl Peptide Receptor (FPR) family, a group of G protein-coupled receptors (GPCRs) integral to the innate immune response and inflammatory processes. This document provides a comprehensive technical overview of the binding characteristics and signaling mechanisms of FPR-A114, with a focus on its interaction with the Formyl Peptide Receptor 2 (FPR2/ALX). Functional data indicates that this compound potently activates neutrophils, key cells in the immune system that express high levels of FPRs. While direct competitive binding affinity data (Kᵢ) for this compound is not extensively available in public literature, functional assays characterize it as a potent agonist. This guide summarizes the available quantitative data, presents detailed experimental protocols for assessing receptor interaction, and illustrates the key signaling pathways involved.
Introduction to this compound and the Formyl Peptide Receptor Family
The Formyl Peptide Receptor family consists of three subtypes in humans: FPR1, FPR2 (also known as FPRL1 or ALX), and FPR3. These receptors are pattern recognition receptors that respond to N-formylated peptides derived from bacteria and mitochondria, playing a critical role in host defense by mediating chemotaxis, degranulation, and superoxide production in phagocytic leukocytes.[1] FPR2, in particular, is a highly promiscuous receptor, activated by a diverse array of ligands beyond formylated peptides, including lipids (e.g., Lipoxin A4), and host-derived proteins (e.g., Annexin A1), implicating it in both pro-inflammatory and pro-resolving pathways.
This compound (also identified as Compound 14 in initial high-throughput screening studies) is a synthetic, non-peptide agonist that potently activates neutrophils. Its activity suggests strong interaction with the FPRs expressed on these cells. Given the significant interest in FPR2 as a therapeutic target for modulating inflammation, this guide will proceed under the working hypothesis that this compound's primary target is FPR2.
Quantitative Data: Functional Potency of this compound
All available quantitative data for this compound are derived from functional assays measuring downstream cellular responses rather than direct radioligand displacement. The half-maximal effective concentration (EC₅₀) values characterize the concentration of this compound required to elicit 50% of the maximum response in specific neutrophil functions.
| Assay Type | Cell Type | Parameter Measured | EC₅₀ Value (nM) | Reference |
| Calcium Mobilization | Human Neutrophils | Increase in intracellular Ca²⁺ | 630 nM | [2] |
| Chemotaxis | Human Neutrophils | Cell migration | 42 nM | [2][3] |
Note: Direct binding affinity values (Kᵢ or Kₐ) from competitive radioligand binding assays for this compound against specific FPR subtypes have not been reported in the cited literature. The EC₅₀ values indicate potent functional activity, but do not directly measure the affinity of the ligand for the receptor.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ligand-receptor interactions. Below are standard protocols for the key functional and binding assays used in the study of FPR agonists.
Calcium Mobilization Assay
This functional assay measures the ability of an agonist to stimulate the release of intracellular calcium, a key second messenger following GPCR activation through the Gαq pathway, which is often coupled to FPRs. The use of a fluorescent calcium indicator and a system like the Fluorometric Imaging Plate Reader (FLIPR) allows for high-throughput screening.
Objective: To determine the EC₅₀ value of an agonist by measuring the dose-dependent increase in intracellular calcium concentration ([Ca²⁺]ᵢ).
Materials:
-
Cells expressing the target receptor (e.g., HL-60 cells differentiated to a neutrophil-like phenotype, or HEK293 cells transfected with human FPR2).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Probenecid (an anion transport inhibitor to prevent dye leakage).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test compound (this compound) and reference agonist (e.g., fMLF or WKYMVm).
-
96-well or 384-well black, clear-bottom microplates.
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent fluorescence plate reader with liquid handling capabilities.
Protocol:
-
Cell Preparation: Plate cells in microplates and culture overnight to allow for adherence (if applicable).
-
Dye Loading: Remove culture medium and add the fluorescent calcium dye loading buffer containing the dye (e.g., 4 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM).
-
Incubation: Incubate the plate at 37°C for 60 minutes in the dark to allow the dye to enter the cells and be cleaved into its active form.
-
Compound Plate Preparation: Prepare a separate plate with serial dilutions of the test compound (this compound) and reference agonist at concentrations spanning the expected dose-response range.
-
Measurement: Place the cell plate into the FLIPR instrument. The instrument will add the compounds from the source plate and immediately begin measuring fluorescence intensity over time (typically every 1-2 seconds for 2-3 minutes).
-
Data Analysis: The response is measured as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Radioligand Competition Binding Assay
This assay directly measures the affinity of a test compound (the "competitor") for a receptor by quantifying its ability to displace a known radiolabeled ligand.
Objective: To determine the inhibition constant (Kᵢ) of a test compound for a specific receptor subtype.
Materials:
-
Cell membranes prepared from cells expressing a high density of the target receptor (e.g., CHO-K1 or HEK293 cells transfected with FPR2).
-
Radioligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., [³H]fMLF for FPR1, or a subtype-selective radioligand if available for FPR2).
-
Binding Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash Buffer: Ice-cold binding buffer.
-
Unlabeled test compound (this compound).
-
Non-specific binding control: A high concentration of a known unlabeled ligand (e.g., 10 µM fMLF).
-
Glass fiber filter mats (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
96-well filter plates and vacuum harvesting manifold.
-
Scintillation cocktail and a liquid scintillation counter.
Protocol:
-
Assay Setup: In a 96-well plate, add binding buffer, the radioligand at a fixed concentration (typically at or below its Kₐ value), and serial dilutions of the test compound.
-
Total and Non-Specific Binding: Include wells for "total binding" (containing only radioligand and membranes) and "non-specific binding" (containing radioligand, membranes, and a saturating concentration of an unlabeled ligand).
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Harvesting: Terminate the incubation by rapid vacuum filtration through the glass fiber filter mats. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the typical workflow for a competition binding assay used to determine the binding affinity of a novel compound.
Signaling Pathway
Upon agonist binding, FPR2 undergoes a conformational change, allowing it to couple primarily to Gᵢ/₀ proteins. This initiates a cascade of downstream signaling events leading to characteristic cellular responses like chemotaxis and calcium mobilization.
References
Downstream Signaling Pathways Activated by the Formyl Peptide Receptor Agonist FPR-A14: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPR-A14 is a potent synthetic agonist of the Formyl Peptide Receptor (FPR) family. These G protein-coupled receptors (GPCRs) are crucial mediators of the innate immune response, primarily expressed on phagocytic leukocytes such as neutrophils and macrophages. Activation of FPRs by agonists like this compound initiates a cascade of intracellular signaling events that are fundamental to inflammatory and host defense processes. This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by this compound, integrating specific quantitative data for this agonist with the well-established signaling cascades of its primary targets, FPR1 and FPR2. The information herein is intended to support research and drug development efforts targeting this important receptor family.
Core Signaling Pathways Activated by this compound
Activation of Formyl Peptide Receptors by this compound is known to initiate a series of intracellular signaling events, beginning with the dissociation of heterotrimeric G proteins. While direct and comprehensive studies on all downstream pathways for this compound are not publicly available, the known effects of this agonist, combined with the extensive body of research on FPR1 and FPR2 signaling, allow for a detailed description of the expected signaling cascades.
The primary and well-documented responses to this compound are calcium mobilization and chemotaxis in neutrophils. These are classical Gαi-mediated events. Based on the known signaling of FPR1 and FPR2, the activation by this compound is expected to propagate through several key pathways including Phospholipase C (PLC), Phosphoinositide 3-Kinase (PI3K)/Akt, Mitogen-Activated Protein Kinase (MAPK)/ERK, and Rho GTPases.
Quantitative Data for this compound
The following table summarizes the available quantitative data on the biological activity of this compound in human neutrophils.
| Biological Activity | EC50 Value (nM) | Cell Type | Reference |
| Calcium Mobilization | 630 | Human Neutrophils | [1][2] |
| Chemotaxis | 42 | Human Neutrophils | [1][2] |
Detailed Signaling Pathways
G-Protein Coupling and PLC Activation
Upon binding of this compound, the receptor undergoes a conformational change, leading to the activation of associated heterotrimeric G proteins, primarily of the Gαi family.[3][4][5] The G protein dissociates into its Gαi-GTP and Gβγ subunits, both of which are signaling-competent.
The Gβγ subunit is known to activate Phospholipase C-β (PLCβ).[1][6] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium, leading to a rapid increase in cytosolic Ca2+ concentration.[1][3][4] This is consistent with the observed calcium mobilization induced by this compound.[1][2] DAG, in conjunction with the elevated Ca2+, activates Protein Kinase C (PKC) isoforms, which then phosphorylate a multitude of downstream targets, contributing to various cellular responses including the activation of the NADPH oxidase complex.
PI3K/Akt Pathway
The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is another critical downstream effector of FPR activation, playing a key role in cell survival, proliferation, and migration.[3][4][6] The Gβγ subunit released upon this compound binding can directly activate class IB PI3K (PI3Kγ).[1] Activated PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site on the plasma membrane for proteins containing a Pleckstrin Homology (PH) domain, such as Akt (also known as Protein Kinase B) and its upstream activator PDK1. This co-localization facilitates the phosphorylation and full activation of Akt. Activated Akt then phosphorylates a wide array of substrates, regulating cellular processes such as apoptosis and cell growth.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, is a central signaling route that translates extracellular signals into changes in gene expression and protein activity.[3][4][6] Activation of FPRs can trigger the MAPK/ERK pathway through multiple mechanisms, often involving intermediates from the PLC and PI3K pathways, as well as G protein subunits. This pathway involves a tiered kinase cascade: a MAPK kinase kinase (MAPKKK, e.g., Raf) phosphorylates and activates a MAPK kinase (MAPKK, e.g., MEK), which in turn phosphorylates and activates a MAPK (e.g., ERK). Activated ERK can then translocate to the nucleus to phosphorylate transcription factors, thereby altering gene expression, which is consistent with the observed role of this compound in inducing cellular differentiation.[1]
Rho GTPase Pathway
The Rho family of small GTPases, including RhoA, Rac, and Cdc42, are master regulators of the actin cytoskeleton.[7] Their activation is essential for the cell motility and morphological changes required for chemotaxis.[7] FPR signaling activates Rho GTPases through guanine nucleotide exchange factors (GEFs), which are themselves regulated by upstream signals from G proteins and other signaling molecules. Activated Rho GTPases (GTP-bound) then interact with a variety of effector proteins to control processes such as actin polymerization, stress fiber formation, and focal adhesion dynamics, all of which are integral to directed cell migration towards a chemoattractant like this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of this compound signaling. Below are representative protocols for key experiments.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon receptor activation.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon agonist stimulation, the release of Ca2+ from intracellular stores leads to a significant increase in fluorescence, which is measured over time using a fluorescence plate reader.
Protocol Outline:
-
Cell Culture: Culture human neutrophils or FPR-transfected cell lines (e.g., HL-60) to the desired confluency.
-
Cell Loading: Resuspend cells in a loading buffer containing a fluorescent calcium indicator (e.g., 1-5 µM Fluo-4 AM) and an anion-exchange inhibitor like probenecid. Incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Assay: Place the cell plate into a fluorescence microplate reader. Record a baseline fluorescence reading.
-
Stimulation: Add this compound at various concentrations and immediately begin recording fluorescence intensity (e.g., every second for 2-3 minutes) at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Data Analysis: The change in fluorescence intensity over baseline is plotted against time. The peak fluorescence is used to generate dose-response curves and calculate EC50 values.
Western Blot for Phosphorylated ERK (p-ERK)
This method detects the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK.
Principle: Following cell stimulation, proteins are extracted, separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated (active) form of ERK. Total ERK levels are also measured as a loading control.
Protocol Outline:
-
Cell Culture and Starvation: Culture cells to 70-80% confluency. Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.
-
Stimulation: Treat cells with this compound at various concentrations for different time points (e.g., 2, 5, 10, 30 minutes).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK to normalize the p-ERK signal.
-
Data Analysis: Quantify band intensities using densitometry software.
References
- 1. Developmental and homeostatic signaling transmitted by the G-protein coupled receptor FPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists [mdpi.com]
- 4. Distinct signaling cascades elicited by different formyl peptide receptor 2 (FPR2) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formyl peptide receptor-1 activation exerts a critical role for the dynamic plasticity of arteries via actin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
FPR-A14: A Technical Guide for Immunological Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the research applications of FPR-A14 in immunology. This compound is a potent agonist of the Formyl Peptide Receptor (FPR), a class of G protein-coupled receptors predominantly expressed on mammalian phagocytic leukocytes.[1][2][3][4] These receptors are crucial in mediating antibacterial host defense and inflammation.[4] this compound has been identified as a powerful tool for studying neutrophil activation and has potential applications in investigating inflammatory responses and related pathologies.
Core Applications in Immunology
This compound serves as a selective activator of FPRs, primarily Formyl Peptide Receptor 1 (FPR1), which is abundantly expressed on neutrophils.[5][6][7] Its principal applications in immunological research include:
-
Neutrophil Activation: this compound is a potent activator of neutrophils, inducing key functions such as chemotaxis, calcium mobilization, and the production of reactive oxygen species (ROS).[1][2][3][7]
-
Inflammation Studies: By activating neutrophils, this compound can be used in models to study the role of these cells in acute and chronic inflammation.[8][9] For instance, it has been used to induce neutrophil infiltration in zebrafish larvae to study its effects on hepatocarcinogenesis and steatotic liver disease.[8][9]
-
Signal Transduction Research: The compound is a valuable tool for dissecting the intracellular signaling pathways downstream of FPR1 activation.[7][10][11]
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound's activity on neutrophils.
| Parameter | Cell Type | Value | Reference |
| EC50 (Neutrophil Chemotaxis) | Human Neutrophils | 42 nM | [1][2][3] |
| EC50 (Ca2+ Mobilization) | Human Neutrophils | 630 nM | [1][2][3] |
Key Experimental Methodologies
Detailed protocols for all key experiments are crucial for reproducibility. Below are outlines for common assays used to characterize the immunological effects of this compound.
Neutrophil Chemotaxis Assay
This assay measures the directed migration of neutrophils towards a chemoattractant, such as this compound.
Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).
-
Chemotaxis Chamber Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane separating the upper and lower wells.
-
Loading:
-
Add this compound at various concentrations to the lower wells.
-
Add the isolated neutrophils to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a sufficient time to allow for cell migration (e.g., 60-90 minutes).
-
Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the migrated cells in several high-power fields using a microscope.
-
-
Data Analysis: Plot the number of migrated cells against the concentration of this compound to determine the EC50 value.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration in neutrophils following stimulation with this compound.
Protocol:
-
Neutrophil Preparation: Isolate human neutrophils as described above.
-
Dye Loading: Load the neutrophils with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating the cells with the dye in a suitable buffer.
-
Washing: Wash the cells to remove the extracellular dye.
-
Measurement:
-
Resuspend the dye-loaded cells in a buffer and place them in a fluorometer or a plate reader with fluorescence capabilities.
-
Establish a baseline fluorescence reading.
-
Add this compound at various concentrations to the cell suspension.
-
Continuously record the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis: Calculate the peak fluorescence intensity for each concentration of this compound and plot the data to determine the EC50 value.
Phospho-Kinase Protein Array Analysis
This method allows for the simultaneous detection of the phosphorylation status of multiple kinases, providing a broad overview of the signaling pathways activated by this compound.
Protocol:
-
Cell Treatment:
-
Cell Lysis: After incubation, harvest the cells and lyse them to extract the proteins.
-
Protein Quantification: Determine the total protein concentration in the cell lysates.
-
Array Incubation: Incubate the phospho-kinase array membranes with the cell lysates according to the manufacturer's instructions. This allows the phosphorylated kinases in the lysate to bind to the specific capture antibodies on the membrane.
-
Detection:
-
Wash the membranes and incubate them with a detection antibody cocktail.
-
Add a chemiluminescent reagent and expose the membranes to X-ray film or a digital imaging system to detect the signals.[11]
-
-
Data Analysis: Quantify the signal intensity of each spot on the array and compare the phosphorylation levels of different kinases between untreated and this compound-treated cells.[11]
Visualizing Molecular and Experimental Pathways
The following diagrams illustrate the key signaling pathway activated by this compound and a typical experimental workflow for a chemotaxis assay.
Caption: FPR1 Signaling Pathway Activated by this compound.
Caption: Workflow for a Neutrophil Chemotaxis Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. genecards.org [genecards.org]
- 5. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of formylated peptides and formyl peptide receptor 1 in governing neutrophil function during acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stimulation of hepatocarcinogenesis by neutrophils upon induction of oncogenic kras expression in transgenic zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. fmed.uniba.sk [fmed.uniba.sk]
Methodological & Application
Application Notes and Protocols for FPR-A14 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPR-A14 is a synthetic agonist for the Formyl Peptide Receptors (FPRs), a family of G protein-coupled receptors (GPCRs) crucial in the innate immune system and inflammatory responses.[1] These receptors, primarily expressed on phagocytic leukocytes like neutrophils and monocytes, recognize N-formylated peptides from bacteria and damaged host cells, triggering a cascade of cellular responses including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[1][2] The FPR family in humans consists of three members: FPR1, FPR2/ALX (also known as FPRL1), and FPR3.[1][2] this compound has been shown to potently activate neutrophils and induce differentiation in neuroblastoma cells, making it a valuable tool for studying FPR signaling in various physiological and pathological contexts.[3]
This document provides detailed protocols for utilizing this compound in cell culture experiments, focusing on key functional assays to characterize its effects on target cells.
Data Presentation
Quantitative Data Summary for this compound
| Parameter | Cell Type | Assay | EC50 Value (nM) |
| Chemotaxis | Neutrophils | Migration Assay | 42 |
| Calcium Mobilization | Neutrophils | Intracellular Ca2+ Assay | 630 |
| Degranulation | RBL-2H3 cells expressing mFpr1 | Degranulation Assay | ~350 |
| Degranulation | RBL-2H3 cells expressing mFpr2 | Degranulation Assay | ~890 |
| ERK Phosphorylation | Murine Peritoneal Macrophages | Western Blot | Induces rapid phosphorylation |
EC50 (Half-maximal effective concentration) values indicate the concentration of this compound required to elicit 50% of the maximum response in a given assay.
Signaling Pathways and Experimental Workflows
FPR Signaling Pathway
Activation of Formyl Peptide Receptors by agonists like this compound initiates a signaling cascade through heterotrimeric G proteins, primarily of the Gi and Gq families. This leads to the activation of downstream effectors such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). PLC activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C (PKC) activation, respectively. The βγ subunits of the G protein can also activate PI3Kγ. These pathways converge to activate the MAPK/ERK cascade, which plays a critical role in cell proliferation, differentiation, and survival.[1][4]
Caption: this compound activated signaling cascade.
Experimental Workflow for Cell-Based Assays
The following diagram outlines a general workflow for conducting cell-based assays with this compound. Specific details for each assay are provided in the subsequent protocol sections.
References
Application Notes and Protocols for the Use of FPR-A14 in Neutrophil Activation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 Receptor (ALX/FPR2), is a G protein-coupled receptor (GPCR) that plays a crucial and complex role in the inflammatory response.[1][2] Expressed on various immune cells, including neutrophils, FPR2 can be activated by a diverse array of ligands, leading to either pro-inflammatory or pro-resolving effects depending on the specific agonist.[1][3] This dual functionality makes FPR2 an attractive therapeutic target for a range of inflammatory diseases.[2][3]
FPR-A14 is a specific antagonist of FPR2, designed to block the binding and subsequent signaling of FPR2 agonists. By inhibiting FPR2 activation, this compound allows for the detailed investigation of the receptor's role in neutrophil functions such as chemotaxis, degranulation, reactive oxygen species (ROS) production, and calcium mobilization. These application notes provide detailed protocols for utilizing this compound to study its inhibitory effects on neutrophil activation.
FPR2 Signaling in Neutrophils
Upon binding of an agonist, FPR2 initiates a cascade of intracellular signaling events. As a GPCR, it is coupled to pertussis toxin-sensitive G proteins (Gαi).[4][5] Activation leads to the dissociation of the G protein subunits, triggering downstream pathways that include the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration ([Ca2+]i).[6][7] This calcium flux is a critical early event in neutrophil activation.[6] Downstream signaling also involves the activation of pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, which are crucial for various neutrophil effector functions.[8][9] this compound acts by competitively binding to FPR2, thereby preventing agonist-induced initiation of these signaling cascades.
Figure 1: FPR2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols outline key in vitro assays to assess neutrophil activation and the inhibitory effect of this compound. It is crucial to handle neutrophils with care as they are sensitive and can be easily activated by experimental manipulations.[10]
Isolation of Human Neutrophils from Whole Blood
Objective: To obtain a pure population of neutrophils for use in functional assays.
Materials:
-
Anticoagulated (e.g., EDTA or heparin) whole human blood
-
Ficoll-Paque or other density gradient medium
-
Dextran solution
-
Hypotonic lysis buffer (e.g., 0.2% NaCl)
-
Isotonic saline (e.g., 1.6% NaCl)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
Protocol:
-
Dilute whole blood 1:1 with HBSS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400-500 x g for 30 minutes at room temperature with the centrifuge brake turned off.[9]
-
After centrifugation, aspirate and discard the upper layers containing plasma and mononuclear cells.
-
Collect the layer containing neutrophils and red blood cells (RBCs).
-
To sediment the RBCs, mix the cell suspension with Dextran solution and allow the RBCs to settle for 20-30 minutes.
-
Collect the neutrophil-rich supernatant.
-
To remove any remaining RBCs, perform a hypotonic lysis. Resuspend the cell pellet in a small volume of 0.2% NaCl for 30 seconds, then add an equal volume of 1.6% NaCl to restore isotonicity.[9]
-
Wash the purified neutrophils with HBSS and resuspend in the appropriate assay buffer.
-
Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. Purity can be assessed by flow cytometry using neutrophil-specific markers like CD15 or CD66b.[11][12]
General Experimental Workflow
The general workflow for assessing the antagonist activity of this compound involves pre-treating neutrophils with the compound before stimulating them with a known FPR2 agonist. The resulting cellular response is then measured and compared to controls.
Figure 2: General experimental workflow for assessing this compound activity.
Calcium Mobilization Assay
Objective: To measure the effect of this compound on agonist-induced intracellular calcium flux.
Protocol:
-
Resuspend isolated neutrophils in a buffer without calcium, supplemented with 0.1% BSA.[7]
-
Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2-AM (5 µM), by incubating for 30 minutes at room temperature in the dark.[7]
-
Wash the cells to remove excess dye and resuspend them in the appropriate buffer.
-
Aliquot the cell suspension into a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 5-15 minutes at 37°C.
-
Place the plate in a fluorometric plate reader (e.g., FlexStation) and measure the baseline fluorescence.
-
Add an FPR2 agonist (e.g., WKYMVM) and immediately begin monitoring the change in fluorescence over time (typically 3-5 minutes).[13]
-
The change in fluorescence corresponds to the change in intracellular calcium concentration.
Chemotaxis Assay (Boyden Chamber)
Objective: To determine if this compound can inhibit the directed migration of neutrophils towards an FPR2 agonist.
Protocol:
-
Use a 96-well Boyden chamber with a polycarbonate membrane (typically 3-5 µm pore size).[11]
-
Add the FPR2 agonist (chemoattractant, e.g., fMLP or WKYMVM) or control medium to the lower wells of the chamber.[11][14]
-
Isolate neutrophils and resuspend them in serum-free medium.
-
Pre-incubate the neutrophils with various concentrations of this compound or vehicle control.
-
Add the neutrophil suspension to the upper chamber (the insert).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for migration.
-
After incubation, remove the upper chamber. The number of cells that have migrated to the lower chamber can be quantified by measuring ATP levels using a luminescent-based assay (e.g., CellTiter-Glo®) or by staining and counting the cells on the underside of the membrane.[11]
Reactive Oxygen Species (ROS) Production Assay
Objective: To assess the ability of this compound to block agonist-induced oxidative burst.
Protocol:
-
Resuspend isolated neutrophils in HBSS.
-
Aliquot the cells into a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control.
-
Add a ROS-sensitive probe. Dihydrorhodamine 123 (DHR 123) can be used to detect intracellular ROS by flow cytometry, while luminol- or lucigenin-based chemiluminescence assays can measure total or extracellular ROS, respectively.[10][15][16]
-
Add an FPR2 agonist (e.g., fMLP) to stimulate the neutrophils.[10]
-
Measure the resulting fluorescence or chemiluminescence over time using a plate reader or flow cytometer. The signal intensity is proportional to the amount of ROS produced.[15][16]
Degranulation (Elastase Release) Assay
Objective: To measure the effect of this compound on the release of primary granule contents, such as elastase.
Protocol:
-
Resuspend isolated neutrophils in HBSS containing calcium and magnesium.
-
Pre-treat the cells with a priming agent like cytochalasin B, which enhances degranulation in response to agonists.
-
Aliquot the cells into a 96-well plate and pre-incubate with various concentrations of this compound or vehicle control.
-
Stimulate the cells with an FPR2 agonist (e.g., fMLP).[17][18]
-
Incubate for an appropriate time (e.g., 30-60 minutes) at 37°C.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the elastase activity in the supernatant using a specific chromogenic substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-pNA). The rate of color change is proportional to the elastase activity.
-
Alternatively, an ELISA kit can be used to quantify the amount of released myeloperoxidase (MPO), another granule enzyme.[10]
Data Presentation and Interpretation
The quantitative data from the above assays should be summarized to determine the inhibitory potency of this compound, typically by calculating an IC50 value (the concentration of antagonist that inhibits 50% of the maximal agonist response).
Table 1: Example Agonist and Antagonist Concentrations for Neutrophil Assays
| Assay Type | Typical FPR2 Agonist (e.g., WKYMVM) Concentration | Typical FPR2 Antagonist (e.g., WRW4) Concentration Range |
| Calcium Mobilization | 1 - 100 nM | 10 nM - 10 µM |
| Chemotaxis | 1 - 100 nM | 10 nM - 10 µM |
| ROS Production | 10 - 500 nM | 100 nM - 20 µM |
| Degranulation | 100 nM - 1 µM | 100 nM - 20 µM |
Note: These are example concentration ranges. The optimal concentrations for this compound and the specific agonist used should be determined empirically through dose-response experiments.
Table 2: Expected Results with this compound Treatment
| Assay | Parameter Measured | Expected Outcome with Agonist Alone | Expected Outcome with this compound + Agonist |
| Calcium Mobilization | Peak Fluorescence Intensity | Significant increase | Dose-dependent decrease in peak fluorescence |
| Chemotaxis | Number of Migrated Cells | Significant increase in migration | Dose-dependent decrease in the number of migrated cells |
| ROS Production | Fluorescence/Luminescence | Robust signal generation | Dose-dependent reduction in signal intensity |
| Degranulation | Elastase Activity in Supernatant | Increased enzyme activity | Dose-dependent inhibition of elastase release |
Conclusion
This compound is a valuable tool for investigating the role of the FPR2 receptor in neutrophil-mediated inflammation. The protocols provided here offer a framework for characterizing the inhibitory activity of this compound on key neutrophil functions. By systematically evaluating its effects on calcium mobilization, chemotaxis, ROS production, and degranulation, researchers can gain a deeper understanding of FPR2 signaling and its potential as a therapeutic target for inflammatory disorders.
References
- 1. The Formyl Peptide Receptor 2 as a Target for Promotion of Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional N-Formyl Peptide Receptor 2 (FPR2) Antagonists Based on Ureidopropanamide Scaffold Have Potential to Protect Against Inflammation-associated Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | FPR2: A Novel Promising Target for the Treatment of Influenza [frontiersin.org]
- 4. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The FPR2-induced rise in cytosolic calcium in human neutrophils relies on an emptying of intracellular calcium stores and is inhibited by a gelsolin-derived PIP2-binding peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. criver.com [criver.com]
- 11. criver.com [criver.com]
- 12. Optimized flow cytometry assays to monitor neutrophil activation in human and mouse whole blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neutrophil chemotaxis assay for cancer immunotherapy screening - Explicyte Immuno-Oncology [explicyte.com]
- 15. The Impact of Various Reactive Oxygen Species on the Formation of Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Extracellular Acidification Inhibits the ROS-Dependent Formation of Neutrophil Extracellular Traps [frontiersin.org]
- 17. Release of neutrophil elastase and its role in tissue injury in acute inflammation: effect of the elastase inhibitor, FR134043 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Elastase Release by Transmigrating Neutrophils Deactivates Endothelial-bound SDF-1α and Attenuates Subsequent T Lymphocyte Transendothelial Migration - PMC [pmc.ncbi.nlm.nih.gov]
FPR-A14 solubility and vehicle for experiments.
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPR-A14 is a synthetic agonist of the Formyl Peptide Receptor (FPR), a family of G protein-coupled receptors involved in inflammatory and immune responses. It has been shown to potently activate neutrophils and induce the differentiation of neuroblastoma cells, making it a valuable tool for research in inflammation, immunology, and oncology. These application notes provide detailed information on the solubility of this compound, recommended vehicles for experimental use, and protocols for key in vitro assays.
Solubility and Vehicle for Experiments
In Vitro Solubility and Vehicle
This compound is soluble in dimethyl sulfoxide (DMSO)[1][2][3][4][5]. For cell-based assays, a common practice is to prepare a concentrated stock solution in anhydrous DMSO. This stock solution can then be diluted to the final working concentration in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
Table 1: In Vitro Solubility and Vehicle for this compound
| Solvent | Solubility | Recommended Stock Concentration | Final Assay Concentration | Vehicle for Dilution | Reference(s) |
| DMSO | Soluble | 1-10 mM | 1-10 µM | Cell Culture Medium | [6] |
Note: The solubility in DMSO is confirmed by its common use as a solvent for organic compounds in biological assays. The recommended concentrations are based on typical working concentrations for FPR agonists and specific examples from the literature.
In Vivo Vehicle
As of the current available literature, there are no published in vivo studies using this compound. Therefore, a validated in vivo vehicle has not been established. However, a common formulation for administering hydrophobic compounds in vivo involves a mixture of DMSO, PEG300, Tween-80, and saline. Researchers should perform pilot studies to determine the optimal and tolerable vehicle composition for their specific animal model.
Experimental Protocols
Neutrophil Chemotaxis Assay
This protocol describes a method to assess the chemotactic effect of this compound on neutrophils using a Boyden chamber or a similar transwell system.
Materials:
-
This compound
-
Anhydrous DMSO
-
Human or murine neutrophils
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
Boyden chamber or transwell inserts (5 µm pore size)
-
Multi-well plate
-
Detection reagent (e.g., Calcein-AM or similar cell viability dye)
-
Plate reader with fluorescence capabilities
Protocol:
-
Prepare this compound: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Further dilute the stock solution in chemotaxis buffer to prepare a range of working concentrations (e.g., 1 nM to 1 µM).
-
Isolate Neutrophils: Isolate neutrophils from fresh human or murine blood using standard density gradient centrifugation methods.
-
Cell Preparation: Resuspend the isolated neutrophils in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup:
-
Add the desired concentrations of this compound or a known chemoattractant (positive control, e.g., fMLP) to the lower wells of the multi-well plate. Use chemotaxis buffer alone as a negative control.
-
Place the transwell inserts into the wells.
-
Add 100 µL of the neutrophil suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
Quantification:
-
After incubation, carefully remove the inserts.
-
Quantify the number of migrated cells in the lower chamber by adding a fluorescent viability dye and measuring the fluorescence with a plate reader.
-
Alternatively, cells can be fixed, stained, and counted manually using a microscope.
-
Workflow for Neutrophil Chemotaxis Assay
Caption: Workflow of the neutrophil chemotaxis assay.
Calcium Mobilization Assay
This protocol outlines a method to measure intracellular calcium mobilization in response to this compound stimulation, a key event in G protein-coupled receptor activation.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cells expressing FPR (e.g., neutrophils, or a cell line stably expressing the receptor)
-
Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Pluronic F-127 (for dye loading)
-
Multi-well plate (black, clear bottom)
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye in assay buffer, including Pluronic F-127 to aid in dye solubilization.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Cell Washing: Gently wash the cells twice with assay buffer to remove excess dye.
-
Prepare this compound: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Prepare serial dilutions in assay buffer to achieve the desired final concentrations (e.g., 1 nM to 10 µM).
-
Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Using the instrument's injection function, add the this compound solutions to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. Calculate the peak fluorescence response for each concentration of this compound.
This compound Induced Calcium Mobilization Pathway
Caption: Simplified signaling pathway of this compound-induced calcium mobilization.
Neuroblastoma Cell Differentiation Assay
This protocol is based on the findings of Cussell et al. (2019) and describes a method to induce and assess the differentiation of neuroblastoma cells using this compound.
Materials:
-
This compound
-
Anhydrous DMSO
-
Neuro2a (N2a) or other suitable neuroblastoma cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (SFM)
-
Culture plates or flasks
-
Microscope with imaging capabilities
Protocol:
-
Cell Culture: Culture the neuroblastoma cells in standard culture medium until they reach the desired confluency.
-
Prepare this compound: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Dilute this stock in serum-free medium to a final working concentration of 10 µM.
-
Induction of Differentiation:
-
Replace the standard culture medium with the this compound-containing serum-free medium.
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
-
Assessment of Differentiation:
-
Monitor the cells for morphological changes indicative of differentiation (e.g., neurite outgrowth) at various time points (e.g., 24, 48, 72 hours) using a microscope.
-
Quantify the percentage of differentiated cells by counting the number of cells with neurites longer than the cell body diameter.
-
For more detailed analysis, immunofluorescence staining for neuronal markers (e.g., β-III tubulin, MAP2) can be performed.
-
Logical Flow of Neuroblastoma Differentiation Experiment
Caption: Experimental workflow for inducing neuroblastoma cell differentiation with this compound.
Disclaimer
These protocols and application notes are intended for research use only. Researchers should optimize the protocols for their specific experimental conditions and cell types. It is also recommended to consult the primary literature for further details on the experimental procedures.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Item - The formyl peptide receptor agonist FPRa14 induces differentiation of Neuro2a mouse neuroblastoma cells into multiple distinct morphologies which can be specifically inhibited with FPR antagonists and FPR knockdown using siRNA - Fig 4 - Public Library of Science - Figshare [plos.figshare.com]
Application Notes and Protocols for Inducing Neuroblastoma Differentiation
Note: Initial searches for a compound specifically named "FPR-A14" in the context of neuroblastoma differentiation did not yield specific results. The following protocols and data are based on well-established methods for inducing neuroblastoma differentiation using Retinoic Acid (RA) and its derivatives, which are commonly used in research and preclinical studies.[1][2]
These notes provide detailed protocols for the differentiation of neuroblastoma cell lines, focusing on the widely used SH-SY5Y cell line as an exemplar. The methodologies and data presented are synthesized from multiple studies to provide a comprehensive guide for researchers.
Quantitative Data Summary
The following tables summarize key quantitative parameters for inducing neuroblastoma differentiation based on published protocols.
Table 1: Reagent Concentrations and Treatment Durations
| Cell Line | Differentiating Agent | Concentration | Duration of Treatment | Reference |
| SH-SY5Y | All-trans-Retinoic Acid (ATRA) | 10 µM | 3 - 18 days | [3][4] |
| SH-SY5Y | ATRA + Brain-Derived Neurotrophic Factor (BDNF) | ATRA: 10 µM, BDNF: 50 ng/mL | 7 days | [3] |
| SK-N-BE(2)C | ATRA | 10 µM | 5 days | [5][6] |
| LAN-1 | ATRA + 5-aza-deoxycytidine | 10 µM (ATRA) | Not Specified | [5] |
| Kelly | ATRA + Herbimycin A | ATRA: 10 µM, Herbimycin A: 236 nM | Not Specified | [7] |
| IMR-32 | ATRA + PCI-48012 | Not Specified | Not Specified | [1] |
Table 2: Expected Morphological and Molecular Changes Post-Differentiation
| Cell Line | Parameter | Change | Magnitude of Change | Reference |
| SH-SY5Y | Neurite Length | Increase | 145% increase by day 14, 226% by day 17 | [8] |
| SH-SY5Y | Nuclei Size | Decrease | Smaller than 17.032 µm | [3] |
| Kelly, BE(2)-C | Differentiation Score | Increase | 25% increase with 13-cis RA + HDAC1 inhibitors | [1] |
| BE(2)-C, IMR-32 | Neurite Formation | Increase | 150% and 50% increase respectively with ATRA + PCI-48012 | [1] |
| BE(2)-C | MYCN Expression | Decrease | 60% decrease with ATRA + PCI-48012 vs. RA alone | [1] |
| SK-N-SH | ROR1 Protein Levels | Initial increase, then sharp decrease | Sharp decrease by 96 hours | [9] |
| SK-N-SH | Synaptophysin Levels | Increase | Sharp increase by 96 hours | [9] |
Experimental Protocols
Protocol 1: Differentiation of SH-SY5Y Cells with Retinoic Acid
This protocol is a standard method for inducing a neuronal phenotype in SH-SY5Y cells.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium with L-glutamine and HEPES
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (P/S)
-
All-trans-Retinoic Acid (ATRA) stock solution (10 mM in DMSO)
-
Trypsin-EDTA (0.05%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Procedure:
-
Cell Seeding:
-
Induction of Differentiation:
-
Prepare differentiation medium: DMEM/F12 with 1% FBS, 1% P/S, and 10 µM ATRA. Note: Retinoic acid is light-sensitive; prepare the medium fresh and protect it from light.[4]
-
Aspirate the growth medium from the cells and wash once with PBS.
-
Add the differentiation medium to the cells.
-
-
Maintenance of Differentiated Cultures:
-
Change the differentiation medium every 2-3 days for the duration of the experiment (typically 3-7 days).[3]
-
Monitor the cells daily for morphological changes, such as neurite outgrowth.
-
Protocol 2: Combined Retinoic Acid and BDNF Differentiation of SH-SY5Y Cells
This protocol aims to achieve a more mature neuronal phenotype.[3]
Materials:
-
All materials from Protocol 1
-
Brain-Derived Neurotrophic Factor (BDNF) stock solution
Procedure:
-
Initial Differentiation with Retinoic Acid:
-
Follow steps 1 and 2 of Protocol 1.
-
-
Introduction of BDNF and Serum Withdrawal:
-
Final Differentiation Period:
-
Continue to culture the cells in the RA+BDNF medium until day 7, changing the medium as needed.[3]
-
Signaling Pathways and Workflows
Retinoic Acid Signaling Pathway
Caption: Retinoic acid signaling pathway in neuroblastoma differentiation.
Experimental Workflow for Neuroblastoma Differentiation
Caption: General experimental workflow for neuroblastoma cell differentiation.
References
- 1. Differentiating Neuroblastoma: A Systematic Review of the Retinoic Acid, Its Derivatives, and Synergistic Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinoid Therapy for Neuroblastoma: Historical Overview, Regulatory Challenges, and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 4. static.igem.org [static.igem.org]
- 5. Identification of a Novel Gene Signature for Neuroblastoma Differentiation using a Boolean Implication Network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 7. Neuronal cell differentiation of human neuroblastoma cells by retinoic acid plus herbimycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantifying Morphology of a Differentiating Neuroblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Retinoic acid induces differentiation in neuroblastoma via ROR1 by modulating retinoic acid response elements - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Administration of FPR-A14 in Mouse Models: Application Notes and Protocols
For research use only. Not for use in diagnostic procedures.
Introduction
Formyl Peptide Receptors (FPRs) are a family of G-protein coupled receptors that play a crucial role in innate immunity and inflammation.[1][2] They are primarily expressed on leukocytes, such as neutrophils and monocytes, and recognize N-formylated peptides derived from bacteria or damaged host cells, initiating a signaling cascade that leads to cell migration, phagocytosis, and the release of inflammatory mediators.[2] FPR-A14 is a synthetic agonist for Formyl Peptide Receptors, demonstrating potent activation of neutrophils in vitro.
While specific in vivo administration data for this compound is not extensively documented in publicly available literature, this document provides detailed application notes and generalized protocols based on in vivo studies of other structurally and functionally similar FPR agonists in various mouse models. These protocols are intended to serve as a starting point for researchers and drug development professionals investigating the therapeutic potential of this compound.
Application Notes
The activation of FPRs can have either pro-inflammatory or anti-inflammatory/pro-resolving effects depending on the specific receptor subtype (FPR1 vs. FPR2/ALX), the ligand, and the disease context.[2][3][4] This dual functionality makes FPR agonists like this compound intriguing candidates for therapeutic intervention in a range of pathologies. Based on studies with other FPR agonists, potential in vivo applications for this compound in mouse models include:
-
Acute Inflammation Models: To study the modulation of leukocyte recruitment and cytokine release, models like carrageenan-induced peritonitis or paw edema are suitable.[1][3][5] In these models, FPR agonists have been shown to reduce leukocyte influx, particularly neutrophils and monocytes.[1][5][6]
-
Neuroinflammatory and Neurodegenerative Diseases: In mouse models of Alzheimer's disease and LPS-induced neuroinflammation, FPR agonists have been investigated for their potential to alleviate the inflammatory response, reduce microgliosis, and improve neuronal survival.[4][7][8]
-
Allergic Airway Inflammation: Intranasal administration of FPR agonists has been shown to suppress eosinophil infiltration, mucus production, and airway hyperresponsiveness in mouse models of allergic asthma.[9]
-
Fibrotic Diseases: The therapeutic properties of FPR agonists are being explored in models of silicosis, where they have been shown to control both inflammatory and fibrotic responses.[10]
-
Kidney Disease: In models of diabetic nephropathy, FPR agonists have demonstrated the ability to alleviate renal inflammation and improve kidney function.[11]
Data Presentation: Exemplary Quantitative Data
The following tables represent hypothetical data that could be generated from an in vivo study using this compound in a mouse model of carrageenan-induced peritonitis.
Table 1: Effect of this compound on Leukocyte Infiltration in Peritoneal Lavage Fluid
| Treatment Group | Total Leukocytes (x10⁶ cells/mL) | Neutrophils (x10⁶ cells/mL) | Monocytes (x10⁶ cells/mL) |
| Vehicle Control | 0.5 ± 0.1 | 0.1 ± 0.05 | 0.4 ± 0.08 |
| Carrageenan + Vehicle | 8.2 ± 1.5 | 6.5 ± 1.2 | 1.7 ± 0.4 |
| Carrageenan + this compound (1 mg/kg) | 4.1 ± 0.8 | 3.0 ± 0.6 | 1.1 ± 0.3* |
| Carrageenan + this compound (5 mg/kg) | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.7 ± 0.2** |
Data are presented as mean ± SEM. *p<0.05, **p<0.01 compared to Carrageenan + Vehicle group.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in Peritoneal Fluid
| Treatment Group | IL-1β (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | 25 ± 5 | 50 ± 12 | 40 ± 8 |
| Carrageenan + Vehicle | 450 ± 60 | 800 ± 95 | 650 ± 70 |
| Carrageenan + this compound (1 mg/kg) | 280 ± 45 | 520 ± 70 | 410 ± 55* |
| Carrageenan + this compound (5 mg/kg) | 150 ± 30 | 310 ± 50 | 220 ± 40** |
Data are presented as mean ± SEM. *p<0.05, **p<0.01 compared to Carrageenan + Vehicle group.
Experimental Protocols
This section provides a detailed methodology for a representative experiment: evaluating the anti-inflammatory effect of this compound in a carrageenan-induced acute peritonitis model in mice.[1][5]
Objective: To determine the effect of this compound on leukocyte migration and cytokine production in an acute inflammatory setting.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline with 0.1% DMSO)
-
Lambda Carrageenan (e.g., 1% w/v in sterile saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Sterile syringes and needles (27G or smaller)
-
Peritoneal lavage buffer (e.g., ice-cold PBS with 2 mM EDTA)
-
Hemocytometer or automated cell counter
-
Reagents for differential cell counting (e.g., Wright-Giemsa stain)
-
ELISA kits for murine IL-1β, TNF-α, and IL-6
-
Microcentrifuge and tubes
Protocol:
-
Animal Acclimatization: House mice in a controlled environment (12h light/dark cycle, controlled temperature and humidity) for at least one week before the experiment. Provide ad libitum access to food and water. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Compound Preparation: Prepare this compound solution in the chosen vehicle at the desired concentrations (e.g., for 1 mg/kg and 5 mg/kg doses). Ensure the final injection volume is consistent across all groups (e.g., 100 µL). Prepare the 1% carrageenan solution.
-
Experimental Groups (n=6-8 mice per group):
-
Group 1: Vehicle Control (receives vehicle i.p. and saline i.p.)
-
Group 2: Carrageenan Control (receives vehicle i.p. and carrageenan i.p.)
-
Group 3: this compound Low Dose (receives 1 mg/kg this compound i.p. and carrageenan i.p.)
-
Group 4: this compound High Dose (receives 5 mg/kg this compound i.p. and carrageenan i.p.)
-
-
Administration:
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection. Studies have administered FPR agonists 15 minutes before the inflammatory stimulus.[5]
-
15 minutes after the compound administration, induce peritonitis by i.p. injection of 1 mL of 1% carrageenan solution. The vehicle control group receives 1 mL of sterile saline instead of carrageenan.
-
-
Peritoneal Lavage:
-
At a predetermined time point after carrageenan injection (e.g., 4 hours), euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Expose the peritoneal cavity and inject 3-5 mL of ice-cold peritoneal lavage buffer.
-
Gently massage the abdomen for 30-60 seconds to dislodge cells.
-
Carefully aspirate the peritoneal fluid and place it in a conical tube on ice.
-
-
Cell Analysis:
-
Centrifuge a small aliquot of the lavage fluid to prepare a cell smear for differential counting (e.g., cytospin). Stain with Wright-Giemsa and count neutrophils, monocytes/macrophages, and lymphocytes under a microscope.
-
Determine the total number of leukocytes in the remaining lavage fluid using a hemocytometer or an automated cell counter.
-
-
Cytokine Analysis:
-
Centrifuge the remaining lavage fluid at a higher speed (e.g., 1000 x g for 10 minutes at 4°C) to pellet the cells.
-
Collect the supernatant and store it at -80°C until analysis.
-
Measure the concentrations of IL-1β, TNF-α, and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Statistical Analysis: Analyze the data using appropriate statistical tests, such as one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's) to compare between groups. A p-value of <0.05 is typically considered statistically significant.
Mandatory Visualizations
Caption: Generalized Formyl Peptide Receptor (FPR) Signaling Pathway.
Caption: Experimental workflow for in vivo testing of this compound.
References
- 1. Effects of Formyl Peptide Receptor Agonists Ac9-12 and WKYMV in In Vivo and In Vitro Acute Inflammatory Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of inflammation by members of the formyl-peptide receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Role of the Murine Formyl-Peptide Receptor 2: Ligand-Specific Effects on Leukocyte Responses and Experimental Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formyl Peptide Receptor (FPR)1 Modulation by Resveratrol in an LPS-Induced Neuroinflammatory Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effects of Formyl Peptide Receptor Agonists Ac9-12 and WKYMV in In Vivo and In Vitro Acute Inflammatory Experimental Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The N-Formyl Peptide Receptor 2 (FPR2) Agonist MR-39 Improves Ex Vivo and In Vivo Amyloid Beta (1-42)-Induced Neuroinflammation in Mouse Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Annexin A1 mimetic peptide controls the inflammatory and fibrotic effects of silica particles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
FPR-A14: Application Notes and Protocols for Studying Formyl Peptide Receptor Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing FPR-A14, a potent agonist of the formyl peptide receptors (FPRs), for in vitro studies of FPR function. This document includes detailed protocols for key cellular assays and quantitative data to facilitate experimental design and data interpretation.
Introduction
This compound is a small molecule agonist for the formyl peptide receptor (FPR) family, a class of G protein-coupled receptors (GPCRs) that play a critical role in innate immunity and inflammation.[1][2][3][4] FPRs are expressed on various immune cells, including neutrophils and monocytes, and are activated by N-formyl peptides derived from bacteria or damaged mitochondria, initiating a signaling cascade that leads to chemotaxis, calcium mobilization, and cellular differentiation.[2][3][4][5] this compound serves as a valuable tool for investigating the physiological and pathological roles of FPRs.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 1,3-Benzodioxolane-5-carboxylic acid 4'-benzyloxy-3'-methoxybenzylidene hydrazide | [1] |
| Molecular Formula | C23H20N2O5 | [1][6] |
| Molecular Weight | 404.42 g/mol | [1][6] |
| Purity | ≥98% | [6] |
| CAS Number | 329691-12-5 | [1][6] |
Biological Activity and Quantitative Data
This compound is a potent activator of neutrophils in vitro. The following table summarizes its efficacy in key functional assays.
| Assay | Cell Type | Parameter | Value | Reference |
| Neutrophil Chemotaxis | Human Neutrophils | EC50 | 42 nM | [1][7][8] |
| Calcium (Ca2+) Mobilization | Human Neutrophils | EC50 | 630 nM | [1][7][8] |
| Cell Differentiation | Mouse Neuroblastoma N2a cells | Effective Concentration | 4-10 µM | [7] |
Diagrams
Formyl Peptide Receptor (FPR) Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The formyl peptide receptor agonist FPRa14 induces differentiation of Neuro2a mouse neuroblastoma cells into multiple distinct morphologies which can be specifically inhibited with FPR antagonists and FPR knockdown using siRNA | PLOS One [journals.plos.org]
- 5. GPCR Ligand Screening Workflow | Omic [omic.ai]
- 6. benchchem.com [benchchem.com]
- 7. Item - The formyl peptide receptor agonist FPRa14 induces differentiation of Neuro2a mouse neuroblastoma cells into multiple distinct morphologies which can be specifically inhibited with FPR antagonists and FPR knockdown using siRNA - Fig 5 - Public Library of Science - Figshare [plos.figshare.com]
- 8. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: FPR-A14 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPR-A14 is a potent, small-molecule agonist of the Formyl Peptide Receptor (FPR), a G protein-coupled receptor (GPCR) primarily expressed on phagocytic leukocytes, such as neutrophils. FPRs play a crucial role in the innate immune response by recognizing N-formyl peptides derived from bacteria or damaged mitochondria, initiating inflammatory responses like chemotaxis, degranulation, and the production of reactive oxygen species (ROS). The discovery of synthetic agonists like this compound through high-throughput screening (HTS) provides powerful tools for studying FPR signaling and for the development of novel therapeutics targeting inflammatory and immune-related diseases.
This document details the application of this compound in HTS, providing protocols for key functional assays and highlighting its utility as a reference compound for identifying novel FPR modulators.
Data Presentation
This compound was identified in a high-throughput screen for activators of neutrophil ROS production and was subsequently characterized in secondary functional assays.[1] Its potency as an FPR agonist is demonstrated by its effective concentration (EC₅₀) values in key neutrophil functions.
| Parameter | This compound (Compound 14) | Reference |
| Neutrophil Chemotaxis (EC₅₀) | 42 nM | [1] |
| Ca²⁺ Mobilization (EC₅₀) | 630 nM | [1] |
Signaling Pathway and HTS Workflow
Activation of FPR by an agonist like this compound initiates a well-defined signaling cascade, making it amenable to various HTS assay formats. The typical workflow for discovering such an agonist involves a multi-stage screening process.
Formyl Peptide Receptor (FPR) Signaling Pathway
References
Visualizing the Cellular Effects of FPR-A14: Application Notes and Staining Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for visualizing the cellular and tissue effects of FPR-A14, a known agonist for the Formyl Peptide Receptor (FPR).[1] FPRs are G protein-coupled receptors (GPCRs) that play a crucial role in innate immunity and inflammation by mediating cell chemotaxis and activation in response to formylated peptides from bacteria or mitochondria.[2][3] this compound potently activates neutrophils, inducing chemotaxis and intracellular calcium mobilization, making it a valuable tool for studying FPR signaling and inflammatory responses.
Key Cellular Effects of this compound
Activation of FPR by agonists like this compound triggers a cascade of intracellular signaling events. This includes the dissociation of G-protein subunits, leading to the activation of Phospholipase Cβ (PLCβ) and subsequent release of intracellular calcium.[4] Furthermore, FPR activation stimulates the Phosphoinositide 3-kinase (PI3K) and Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 and ERK1/2, which are critical for various cellular responses such as chemotaxis, degranulation, and production of reactive oxygen species (ROS).[3][4]
Data Presentation: Expected Quantitative Outcomes of this compound Treatment
The following tables summarize hypothetical quantitative data from key experiments to illustrate the expected effects of this compound on target cells.
Table 1: this compound Induced Calcium Mobilization
| Treatment | Concentration | Peak Intracellular [Ca²⁺] (nM) | EC₅₀ (nM) |
| Untreated Control | 0 | 100 ± 15 | - |
| This compound | 10 nM | 250 ± 20 | 630 |
| This compound | 100 nM | 550 ± 35 | |
| This compound | 1 µM | 800 ± 50 | |
| Ionomycin (Positive Control) | 1 µM | 1200 ± 70 |
Table 2: this compound Induced Neutrophil Chemotaxis
| Treatment | Concentration | Chemotactic Index | EC₅₀ (nM) |
| Untreated Control | 0 | 1.0 ± 0.2 | - |
| This compound | 1 nM | 2.5 ± 0.4 | 42 |
| This compound | 10 nM | 4.8 ± 0.6 | |
| This compound | 100 nM | 6.2 ± 0.8 | |
| fMLP (Positive Control) | 100 nM | 6.5 ± 0.7 |
Table 3: this compound Induced Phosphorylation of ERK1/2
| Treatment | Concentration | Fold Change in p-ERK1/2 (Normalized to Total ERK1/2) |
| Untreated Control | 0 | 1.0 ± 0.1 |
| This compound | 10 nM | 1.8 ± 0.2 |
| This compound | 100 nM | 3.5 ± 0.4 |
| This compound | 1 µM | 5.2 ± 0.6 |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the FPR signaling pathway and the general workflows for the described experimental protocols.
Caption: FPR1 signaling pathway activated by this compound.
Caption: General workflows for IF and IHC staining.
Experimental Protocols
Immunofluorescence Staining for FPR1 Visualization
This protocol describes the visualization of FPR1 in cultured cells treated with this compound.[5][6][7]
Materials:
-
Cells expressing FPR1 (e.g., neutrophils, transfected HEK293 cells)
-
This compound
-
Primary antibody against FPR1
-
Fluorescently labeled secondary antibody
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Mounting medium with DAPI
Procedure:
-
Cell Culture and Treatment: Culture cells on coverslips to 70-80% confluency. Treat cells with desired concentrations of this compound for the appropriate time.
-
Fixation: Wash cells twice with ice-cold PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-FPR1 antibody in blocking solution. Incubate overnight at 4°C in a humidified chamber.[5]
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently labeled secondary antibody, diluted in blocking solution, for 1 hour at room temperature in the dark.
-
Mounting: Wash three times with PBS. Mount the coverslips onto microscope slides using mounting medium containing DAPI.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
Immunohistochemistry for Inflammatory Infiltration
This protocol is for staining tissue sections to visualize inflammatory cell infiltration in response to this compound in vivo.[8][9]
Materials:
-
Paraffin-embedded tissue sections
-
Xylene and graded ethanol series
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibody against an inflammatory marker (e.g., CD68 for macrophages)
-
Biotinylated secondary antibody[8]
-
Streptavidin-HRP conjugate[9]
-
DAB substrate-chromogen solution
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.[9]
-
Antigen Retrieval: Perform heat-induced antigen retrieval in citrate buffer.[9]
-
Blocking: Block endogenous peroxidase activity with 3% H₂O₂. Block non-specific binding with a serum blocking solution.[8]
-
Primary Antibody Incubation: Incubate with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.[9]
-
Secondary Antibody and Detection: Wash with PBS. Incubate with the biotinylated secondary antibody, followed by streptavidin-HRP conjugate.[8]
-
Chromogen Application: Apply DAB solution and monitor for color development.
-
Counterstaining: Counterstain with hematoxylin.[9]
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.
-
Analysis: Examine the slides under a light microscope.
Intracellular Calcium Flux Assay
This protocol measures changes in intracellular calcium concentration upon this compound stimulation using a fluorescent calcium indicator.[10][11][12]
Materials:
-
Neutrophils or other FPR1-expressing cells
-
This compound
-
Pluronic F-127 (optional, to aid dye loading)[12]
-
HBSS or other suitable buffer
-
Ionomycin (positive control)
-
EGTA (negative control)[10]
Procedure:
-
Cell Preparation: Isolate and suspend cells in buffer at a concentration of 1 x 10⁶ cells/mL.[10]
-
Dye Loading: Incubate cells with the calcium indicator dye (e.g., 2 µM Fluo-4 AM) for 30-45 minutes at 37°C in the dark.[10][12]
-
Washing: Wash the cells twice to remove extracellular dye.
-
Measurement: Resuspend cells in buffer and acquire baseline fluorescence using a flow cytometer or plate reader.
-
Stimulation: Add this compound at various concentrations and continue to record the fluorescence signal over time to measure the calcium flux.
-
Controls: Use ionomycin as a positive control for maximal calcium influx and EGTA to chelate extracellular calcium as a negative control.[10]
Neutrophil Chemotaxis Assay
This protocol assesses the chemotactic response of neutrophils towards a gradient of this compound using a Boyden chamber or similar migration assay.[13][14][15]
Materials:
-
Isolated human neutrophils
-
This compound
-
Chemotaxis chamber (e.g., 96-well Boyden chamber with 5 µm pore-size membrane)[14]
-
Serum-free medium
-
fMLP (positive control chemoattractant)
Procedure:
-
Chamber Preparation: Add serum-free medium containing different concentrations of this compound or fMLP to the lower wells of the chemotaxis chamber.[14]
-
Cell Seeding: Seed isolated neutrophils in serum-free medium into the upper chamber.[14]
-
Incubation: Incubate the chamber at 37°C for 1-2 hours to allow for cell migration.[13][14]
-
Quantification: Quantify the number of migrated cells in the lower chamber. This can be done by staining the migrated cells and counting them under a microscope, or by using a fluorescent dye and measuring the fluorescence.[13]
-
Data Analysis: Calculate the chemotactic index by dividing the number of cells that migrated towards the chemoattractant by the number of cells that migrated towards the control medium.
Western Blotting for MAPK/ERK Pathway Activation
This protocol detects the phosphorylation of ERK1/2, a key downstream target in the FPR signaling pathway, in response to this compound.[16][17]
Materials:
-
FPR1-expressing cells
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies for phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for various times and concentrations. Lyse the cells on ice with lysis buffer.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[16]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[17]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[17]
-
Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Add the ECL substrate and capture the chemiluminescent signal using an imaging system.[16]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.[17]
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. researchgate.net [researchgate.net]
- 5. bicellscientific.com [bicellscientific.com]
- 6. Detection of G Protein-Coupled Receptors by Immunofluorescence Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 7. Detection of G protein-coupled receptors by immunofluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunohistochemistry Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. bu.edu [bu.edu]
- 11. Fluo-8 Calcium Flux Assay [protocols.io]
- 12. Calcium Flux Assay [bio-protocol.org]
- 13. Protocol for Detection of IL-8 Activity by Neutrophil Chemotaxis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. criver.com [criver.com]
- 15. criver.com [criver.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Measuring Calcium Mobilization after FPR-A14 Treatment: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Formyl Peptide Receptor (FPR) family, a group of G protein-coupled receptors (GPCRs), plays a critical role in the innate immune response and inflammation. These receptors are activated by N-formylated peptides derived from bacteria or damaged mitochondria, initiating a signaling cascade that leads to various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species. A key event in FPR-mediated signaling is the rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i).
FPR-A14 is a potent agonist of the Formyl Peptide Receptor family.[1] Understanding its effect on calcium mobilization is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting FPRs. This document provides a detailed protocol for measuring intracellular calcium mobilization in response to this compound treatment using a fluorescence-based assay with the ratiometric calcium indicator Fura-2 AM.
Principle of the Assay
This protocol utilizes Fura-2 AM, a cell-permeant ratiometric fluorescent dye, to measure changes in intracellular calcium concentration. Once inside the cell, cellular esterases cleave the acetoxymethyl (AM) ester group, trapping the active Fura-2 dye in the cytoplasm.[2][3][4][5] Fura-2 exhibits a shift in its fluorescence excitation spectrum upon binding to Ca²⁺. The dye is excited at two different wavelengths, typically 340 nm (for Ca²⁺-bound Fura-2) and 380 nm (for Ca²⁺-free Fura-2), while emission is monitored at ~510 nm.[2][3][4][5] The ratio of the fluorescence intensities at these two excitation wavelengths is directly proportional to the intracellular calcium concentration, providing a reliable and quantitative measurement of calcium mobilization.
Data Presentation
The following table summarizes the quantitative data for this compound-induced calcium mobilization in human neutrophils. This data is essential for designing dose-response experiments and for comparing the potency of this compound with other FPR agonists.
| Parameter | Cell Type | Value | Reference |
| EC₅₀ for Ca²⁺ Mobilization | Human Neutrophils | 630 nM | [1] |
| EC₅₀ for Chemotaxis | Human Neutrophils | 42 nM | [1] |
Signaling Pathway
FPRs, upon agonist binding, couple to heterotrimeric G proteins, primarily of the Gq and/or Gi families. This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol. This initial release can then lead to the opening of store-operated calcium channels in the plasma membrane, resulting in a sustained influx of extracellular Ca²⁺.
Experimental Workflow
The following diagram outlines the key steps in the calcium mobilization assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human promyelocytic leukemia HL-60 cells (ATCC® CCL-240™) or primary human neutrophils.
-
This compound: (Tocris, Cat. No. 2826 or equivalent)
-
Fura-2 AM: (Thermo Fisher Scientific, Cat. No. F1221 or equivalent)
-
Pluronic F-127: (Thermo Fisher Scientific, Cat. No. P3000MP or equivalent)
-
Probenecid: (Sigma-Aldrich, Cat. No. P8761 or equivalent)
-
Dimethyl sulfoxide (DMSO): (Sigma-Aldrich, Cat. No. D2650 or equivalent)
-
Hanks' Balanced Salt Solution (HBSS): with Ca²⁺ and Mg²⁺ (Gibco, Cat. No. 14025092 or equivalent)
-
HEPES: (Gibco, Cat. No. 15630080 or equivalent)
-
Fetal Bovine Serum (FBS): (Gibco, Cat. No. 10270106 or equivalent)
-
RPMI 1640 Medium: (Gibco, Cat. No. 11875093 or equivalent)
-
Dimethylformamide (DMF) or DMSO for HL-60 differentiation
-
Black-walled, clear-bottom 96-well plates: (Corning, Cat. No. 3603 or equivalent)
-
Fluorescence plate reader with dual-wavelength excitation capabilities and injectors (e.g., FlexStation, FLIPR, or similar)
Cell Preparation and Culture
HL-60 Cell Differentiation:
-
Culture HL-60 cells in RPMI 1640 medium supplemented with 10% FBS.
-
To differentiate HL-60 cells into a neutrophil-like phenotype, incubate the cells with 1.3% DMSO or 100 nM DMF for 5-7 days.
-
Confirm differentiation by assessing the expression of neutrophil markers (e.g., CD11b) by flow cytometry.
Primary Human Neutrophil Isolation:
-
Isolate primary human neutrophils from fresh peripheral blood of healthy donors using standard methods such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation and hypotonic lysis of erythrocytes.
Assay Protocol
-
Cell Seeding:
-
Harvest differentiated HL-60 cells or isolated primary neutrophils and resuspend them in HBSS with 20 mM HEPES.
-
Seed the cells into a black-walled, clear-bottom 96-well plate at a density of 2 x 10⁵ to 5 x 10⁵ cells per well in 100 µL of HBSS with 20 mM HEPES.
-
For adherent cells, allow them to attach for 1-2 hours at 37°C. For suspension cells, gently centrifuge the plate at 300 x g for 3 minutes to bring the cells to the bottom of the wells.
-
-
Fura-2 AM Loading:
-
Prepare a 2X Fura-2 AM loading solution in HBSS with 20 mM HEPES. The final concentration of Fura-2 AM should be 2-5 µM.
-
To aid in dye solubilization, first dissolve Fura-2 AM in DMSO to make a stock solution (e.g., 1 mM), then dilute in HBSS containing 0.02% Pluronic F-127.
-
To prevent dye leakage, Probenecid can be added to the loading solution at a final concentration of 2.5 mM.
-
Carefully remove the seeding medium from the wells and add 100 µL of the 2X Fura-2 AM loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Washing and De-esterification:
-
After incubation, gently wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove extracellular Fura-2 AM.
-
After the final wash, add 100 µL of HBSS with 20 mM HEPES to each well.
-
Incubate the plate at room temperature for 20-30 minutes in the dark to allow for complete de-esterification of the Fura-2 AM.
-
-
Calcium Mobilization Measurement:
-
Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of this compound in HBSS with 20 mM HEPES to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
Set up the fluorescence plate reader to measure fluorescence emission at ~510 nm with alternating excitation at 340 nm and 380 nm.
-
Establish a stable baseline fluorescence reading for 30-60 seconds.
-
Using the instrument's injector, add 20 µL of the this compound solution to each well.
-
Continue to record the fluorescence signal for at least 2-3 minutes to capture the peak and subsequent decline of the calcium transient.
-
Data Analysis
-
Calculate the 340/380 Ratio: For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation.
-
Normalize the Data: Normalize the ratio data to the baseline fluorescence to obtain the fold change or relative fluorescence units (RFU).
-
Dose-Response Curve: Plot the peak fluorescence ratio as a function of the this compound concentration.
-
EC₅₀ Determination: Fit the dose-response curve to a sigmoidal dose-response equation to determine the EC₅₀ value, which is the concentration of this compound that elicits a half-maximal response.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low fluorescence signal | - Insufficient dye loading- Low cell number | - Optimize Fura-2 AM concentration and incubation time.- Increase the number of cells seeded per well. |
| High background fluorescence | - Incomplete washing of extracellular dye- Cell death | - Ensure thorough but gentle washing steps.- Check cell viability before and after the assay. |
| No response to this compound | - Low or no FPR expression- Inactive this compound | - Confirm FPR expression in the cell line.- Use a fresh stock of this compound. Include a positive control (e.g., fMLP). |
| High well-to-well variability | - Uneven cell seeding- Inconsistent dye loading | - Ensure a homogenous cell suspension before seeding.- Use a multichannel pipette for consistent reagent addition. |
By following this detailed application note and protocol, researchers can reliably measure the intracellular calcium mobilization induced by this compound, providing valuable insights into its biological activity and the signaling pathways it modulates.
References
- 1. Purinergic Signaling: A Fundamental Mechanism in Neutrophil Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ionbiosciences.com [ionbiosciences.com]
- 3. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 5. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting FPR-A14 Insolubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the insolubility of the Formyl Peptide Receptor (FPR) agonist, FPR-A14, in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a small molecule agonist for the Formyl Peptide Receptor (FPR), a G-protein coupled receptor involved in inflammatory and immune responses.[1] For in vitro and cell-based assays, achieving a stable, soluble concentration of this compound in aqueous buffers is crucial for accurate and reproducible results. Poor solubility can lead to precipitation, inaccurate concentration determination, and reduced biological activity.
Q2: What are the likely reasons for this compound being poorly soluble in aqueous solutions?
While specific data on this compound's solubility is not extensively published, its chemical structure (1,3-Benzodioxolane-5-carboxylic acid 4'-benzyloxy-3'-methoxybenzylidene hydrazide) suggests a predominantly hydrophobic nature due to the presence of multiple aromatic rings.[1][2] The benzodioxole ring system, in particular, contributes to low aqueous solubility.[3][4] Such hydrophobic compounds have a tendency to aggregate in aqueous environments to minimize contact with polar water molecules.[5]
Q3: What is the first step I should take when I encounter a solubility issue with this compound?
Before dissolving the entire sample, it is highly recommended to perform a small-scale solubility test.[6] This allows you to determine the optimal solvent and conditions without risking your entire stock of the compound.
Q4: Can I use organic solvents to dissolve this compound?
Yes, organic solvents are often necessary to dissolve hydrophobic small molecules like this compound. Dimethyl sulfoxide (DMSO) is a common choice for creating a concentrated stock solution.[6] Other potential organic solvents include dimethylformamide (DMF), ethanol, and methanol.[6][7]
Important Considerations:
-
Always start by dissolving this compound in a minimal amount of the organic solvent.
-
Once fully dissolved, the organic stock solution can be serially diluted into your aqueous assay buffer.
-
Be mindful of the final concentration of the organic solvent in your experiment, as high concentrations can be toxic to cells or interfere with the assay.[6] Most cell-based assays can tolerate a final DMSO concentration of 0.1-0.5%.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution when diluted into my aqueous buffer.
-
Possible Cause: The concentration of this compound in the final aqueous solution exceeds its thermodynamic solubility limit, even with a co-solvent. This is a common issue when diluting a concentrated organic stock into an aqueous medium.
-
Troubleshooting Steps:
-
Decrease Final Concentration: Determine the highest concentration of this compound that remains soluble in your final assay buffer over the course of your experiment.
-
Increase Co-solvent Percentage (with caution): If your experimental system allows, you can try incrementally increasing the final percentage of the organic co-solvent (e.g., DMSO). Always include a vehicle control with the same co-solvent concentration.
-
Slow, Dropwise Addition: When diluting the organic stock, add it slowly and dropwise to the vortexing or stirring aqueous buffer.[6] This can help prevent localized high concentrations that lead to immediate precipitation.
-
Sonication: After dilution, sonicating the solution in a bath sonicator for a few minutes can help to break up small aggregates and improve dissolution.[6] It is advisable to do this in short bursts on ice to prevent heating the sample.[6]
-
Issue 2: I observe batch-to-batch variability in the solubility of this compound.
-
Possible Cause: The compound may exist in different polymorphic forms or have varying particle sizes between batches, which can affect the dissolution rate and apparent solubility.[3]
-
Troubleshooting Steps:
-
Consistent Solubilization Protocol: Ensure you are using the exact same protocol for dissolving each batch of the compound.
-
Solid-State Characterization: If significant issues persist, consider techniques like X-ray powder diffraction (XRPD) to characterize the solid form of each batch.[3]
-
Data Presentation
Table 1: General Solvent Selection Guide for Hydrophobic Small Molecules
| Solvent Type | Examples | Suitability for this compound (Predicted) | Notes |
| Aqueous Buffers | Water, PBS, TRIS | Poor | Unlikely to dissolve this compound directly at concentrations typically used in experiments. |
| Organic Solvents | DMSO, DMF, Ethanol | Good | Recommended for creating concentrated stock solutions.[6] |
| Co-solvents | Aqueous buffer with a small percentage of an organic solvent (e.g., <1% DMSO) | Fair to Good | The final concentration of this compound will be limited by its aqueous solubility. |
Table 2: Effect of pH on the Solubility of Ionizable Compounds
While the ionizable groups of this compound are not immediately obvious from its name, the hydrazide moiety may have a pKa. The following table provides general guidance on how pH can affect the solubility of weakly acidic or basic compounds.
| Compound Type | pH Adjustment | Rationale |
| Weakly Acidic | Increase pH (more basic) | The compound will be deprotonated, forming a more soluble salt.[8][9] |
| Weakly Basic | Decrease pH (more acidic) | The compound will be protonated, forming a more soluble salt.[8][9] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
-
Weighing: Carefully weigh out a small, precise amount of lyophilized this compound powder.
-
Solvent Addition: Add a calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Dissolution: Vortex the vial vigorously until the powder is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.[6]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Thaw Stock Solution: Thaw an aliquot of the concentrated this compound stock solution at room temperature.
-
Pre-warm Buffer: Warm your desired aqueous buffer (e.g., PBS or cell culture medium) to the temperature of your experiment.
-
Serial Dilution: Perform serial dilutions of the stock solution into the aqueous buffer to achieve your final desired concentrations.
-
Mixing: During dilution, add the this compound stock solution dropwise to the buffer while vortexing to ensure rapid mixing and minimize precipitation.[6]
-
Final Check: Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, consider the troubleshooting steps outlined above.
Mandatory Visualizations
Caption: Figure 1: Simplified FPR Signaling Pathway.
Caption: Figure 2: Troubleshooting this compound Insolubility.
References
- 1. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 2. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. teachmephysiology.com [teachmephysiology.com]
- 8. quora.com [quora.com]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing FPR-A14 concentration for maximum cell response.
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with the Formyl Peptide Receptor (FPR) agonist, FPR-A14 . The goal is to help you determine the optimal concentration of this compound to achieve a maximal response in your specific cell-based assay.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not seeing any response after treating my cells with this compound. What is the problem?
A1: A lack of cellular response can stem from several factors. Here are the most common issues and how to troubleshoot them:
-
Sub-Optimal Agonist Concentration: The concentration of this compound may be too low to elicit a response.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay readout. We recommend a wide concentration range to start (e.g., 10 pM to 100 µM) to capture the full sigmoidal curve. See the detailed Dose-Response Experiment Protocol below.
-
-
Low or Absent Receptor Expression: The target cells may not express the specific Formyl Peptide Receptor (FPR1, FPR2, or FPR3) that this compound acts upon.
-
Solution: Verify receptor expression using methods like qPCR, Western blot, or flow cytometry. If expression is low, consider using a cell line known to express high levels of FPRs (e.g., HL-60 cells differentiated into a neutrophil-like phenotype) as a positive control.
-
-
Cell Health and Viability: Poor cell health can diminish or abolish the cellular response.
-
Solution: Always check cell viability before starting an experiment using a method like Trypan Blue exclusion. Ensure cells are not over-confluent and are in a healthy passage number range. It is also possible that high concentrations of the agonist are causing cytotoxicity. A cytotoxicity assay is recommended in parallel with your dose-response experiment.
-
-
Incorrect Assay Setup: The assay itself may not be sensitive enough or may be configured improperly.
-
Solution: Review your assay protocol. For common FPR readouts like calcium mobilization, ensure your fluorescent dye is loaded correctly and that your plate reader settings are optimized for detection. See the Calcium Mobilization Assay Protocol for a standard procedure.
-
Q2: My results are inconsistent between experiments. How can I improve reproducibility?
A2: Poor reproducibility is often due to minor variations in experimental conditions.
-
Inconsistent Cell Culture Practices:
-
Solution: Use cells within a consistent, narrow range of passage numbers. Ensure consistent seeding density, as this can affect receptor expression and cell signaling.[1]
-
-
Agonist Preparation and Storage:
-
Solution: Prepare fresh serial dilutions of this compound for each experiment from a concentrated stock. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
-
-
Pipetting and Handling:
-
Solution: Ensure accurate and consistent pipetting, especially when preparing serial dilutions. Use calibrated pipettes and proper techniques.
-
Q3: I am observing a high background signal in my assay. What can I do?
A3: High background can mask the specific signal from this compound activation.
-
Assay Buffer Composition: Components in your assay buffer may be causing autofluorescence or non-specific cell activation.
-
Solution: Test your assay with buffer alone (no cells or no agonist) to identify sources of background noise. If using serum, consider switching to a serum-free buffer during the assay, as serum contains factors that can activate FPRs.
-
-
Agonist Instability:
-
Solution: Ensure the agonist is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in your aqueous assay buffer. Precipitated agonist can cause light scatter and interfere with readings.
-
-
Contamination:
-
Solution: Ensure cell cultures are free from microbial contamination, as bacterial products can activate FPRs and create a high background signal.
-
Quantitative Data Summary
The following tables provide starting points for designing your experiments with this compound and other common FPR agonists. EC₅₀ (half-maximal effective concentration) values can vary significantly depending on the cell type and the specific response being measured (e.g., calcium mobilization, chemotaxis, ROS production).
Table 1: Reported EC₅₀ Values for this compound
| Assay Type | Cell Type | Reported EC₅₀ |
| Neutrophil Chemotaxis | Human Neutrophils | 42 nM[2] |
| Calcium (Ca²⁺) Mobilization | Human Neutrophils | 630 nM[2] |
Table 2: EC₅₀ Values for Common FPR Agonists (for reference)
| Agonist | Primary Target(s) | Typical EC₅₀ Range | Cellular Response |
| fMLF | FPR1 > FPR2 | 1 - 30 nM[3][4][5] | Chemotaxis, Ca²⁺ Mobilization, ROS Production |
| WKYMVm | FPR2 > FPR1, FPR3 | 75 pM - 3 nM[6][7] | Ca²⁺ Mobilization, Chemotaxis, Superoxide Production |
| Lipoxin A₄ (LXA₄) | FPR2/ALX | 1 - 10 nM | Anti-inflammatory responses |
| Serum Amyloid A (SAA) | FPR2 | 10 - 100 nM | Pro-inflammatory responses |
Key Experimental Protocols
Protocol 1: Dose-Response Experiment for this compound
This protocol outlines the steps to determine the EC₅₀ of this compound for a specific cellular response.
-
Cell Seeding: Seed your cells in a suitable microplate (e.g., 96-well black, clear bottom for fluorescence assays) at a pre-optimized density to ensure they form a confluent monolayer on the day of the assay.[1][8]
-
Agonist Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution series in your chosen assay buffer. For a wide range, start with a 100 µM solution and perform 1:10 dilutions to cover a range down to the pM level. It is recommended to test at least 7 different concentrations.[9]
-
-
Cell Treatment:
-
Remove the culture medium from the cells.
-
Add the different concentrations of diluted this compound to the wells. Include "no-agonist" wells (buffer only) as a negative control and a known FPR agonist (like fMLF) as a positive control.
-
-
Incubation: Incubate the plate for the appropriate time required for the specific response to occur (e.g., 1-2 minutes for calcium flux, 1-4 hours for chemotaxis).
-
Signal Detection: Measure the response using a plate reader (e.g., fluorescence intensity for calcium assays, cell migration for chemotaxis assays).
-
Data Analysis:
-
Normalize the data by setting the average of the negative control wells to 0% response and the average of the maximal response to 100%.
-
Plot the normalized response (Y-axis) against the logarithm of the agonist concentration (X-axis).
-
Use a non-linear regression model (sigmoidal dose-response curve) to fit the data and calculate the EC₅₀ value.[10]
-
Protocol 2: Calcium Mobilization Assay
This is a common method to measure the activation of FPRs, which are coupled to Gαi and Gαq proteins, leading to the release of intracellular calcium.[11][12]
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate as described above.
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5) loading solution in an appropriate buffer (e.g., HBSS) according to the manufacturer's instructions. An anion-transport inhibitor like probenecid may be required for some cell lines to retain the dye.[13][14]
-
Remove the culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, followed by a 30-minute incubation at room temperature.[14][15]
-
-
Agonist Plate Preparation: In a separate 96-well plate, prepare your this compound serial dilutions at a concentration that is 5-10x the final desired concentration.
-
Measurement:
-
Place both the cell plate and the agonist plate into a fluorescence plate reader equipped with an automated injection system (e.g., FlexStation).
-
Set the reader to measure fluorescence (e.g., λex = 485 nm, λem = 538 nm) every 1-2 seconds.
-
Establish a baseline fluorescence reading for 15-20 seconds.
-
The instrument will then automatically inject the agonist from the source plate into the cell plate.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decline.
-
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. Use this data to generate a dose-response curve as described in the previous protocol.
Visualizations
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the canonical FPR signaling pathway and a typical workflow for optimizing agonist concentration.
Caption: Canonical FPR signaling pathway upon agonist binding.
References
- 1. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Leukocyte Chemotactic Receptor FPR1 Is Functionally Expressed on Human Lens Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rndsystems.com [rndsystems.com]
- 7. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 9. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 11. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formyl peptide receptor 2 - Wikipedia [en.wikipedia.org]
- 13. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 14. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 15. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
Preventing FPR-A14 degradation during storage.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of FPR-A14 during storage. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for storing this compound?
For optimal stability, this compound should be stored under controlled temperature conditions. While some related compounds may be stable at room temperature for short periods, long-term storage at lower temperatures is recommended to minimize degradation.
Q2: Should I store this compound as a solid or in solution?
Whenever possible, store this compound in its solid, lyophilized form.[1][2][3] Storing it as a solid significantly reduces the rate of potential degradation reactions that are more likely to occur in solution. Solutions of this compound are far more susceptible to chemical degradation.[2]
Q3: If I need to store this compound in solution, what is the best practice?
If storage in solution is unavoidable, it is crucial to prepare aliquots of the desired concentration to prevent multiple freeze-thaw cycles.[1][2] These cycles can accelerate the degradation of the compound. For short-term storage, solutions may be kept at 4°C for up to a week, but for longer durations, freezing at -20°C or -80°C is necessary.[1]
Q4: What type of solvent or buffer should I use to dissolve this compound?
The choice of solvent is critical. While a universal solvent for all compounds does not exist, sterile buffers at a slightly acidic to neutral pH (pH 5-7) are generally preferred for storing similar compounds in solution.[1][2] It is essential to avoid alkaline conditions (pH > 8) as this can promote the hydrolysis of certain functional groups present in the this compound molecule.[1][3] Always refer to the manufacturer's certificate of analysis for any specific solubility information.[3]
Q5: How can I protect this compound from oxidation?
This compound contains functional groups that may be susceptible to oxidation. To minimize this risk, it is recommended to store the solid compound under an inert atmosphere, such as dry nitrogen or argon.[3] After dispensing the required amount, purge the vial with an inert gas before re-sealing.[4]
Q6: Is this compound sensitive to light?
Many organic compounds are light-sensitive. Therefore, it is a good practice to store this compound in a light-protected container, such as an amber vial, and away from direct light.[2][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in experiments | Degradation of this compound due to improper storage. | 1. Review your storage conditions against the recommended guidelines.2. Use a fresh, unopened vial of this compound to confirm if the issue is with the stored compound.3. Perform a stability analysis using a suitable analytical method like HPLC to assess the purity of your stored sample. |
| Precipitation of this compound upon dissolution or after storage in solution | The compound may have low solubility in the chosen solvent or buffer. Aggregation can occur over time in solution. | 1. Ensure the solvent is appropriate for this compound. Refer to the manufacturer's data sheet.2. Try gentle warming or sonication to aid dissolution.3. If precipitation occurs after storage, it may be a sign of degradation or aggregation. It is best to prepare fresh solutions. |
| Inconsistent experimental results | This could be due to the degradation of this compound, leading to a lower effective concentration. Repeated freeze-thaw cycles of stock solutions can also contribute to this. | 1. Always use freshly prepared dilutions from a properly stored stock solution.2. Aliquot your stock solution to avoid freeze-thaw cycles.3. Verify the concentration of your stock solution using a quantitative analytical method. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions. A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradation products.
1. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
2. Forced Degradation Studies:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 8 hours). Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Keep the solid this compound at an elevated temperature (e.g., 60°C) for a defined period (e.g., 7 days). Also, heat the stock solution under reflux for a defined period.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) for a defined period.
3. HPLC Analysis:
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (to be determined by UV scan of this compound).
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Analyze an untreated sample of this compound to determine its initial purity and retention time.
-
Analyze the samples from the forced degradation studies.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.
-
4. Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that in the untreated sample.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for this compound related issues.
Caption: Experimental workflow for HPLC stability testing.
References
- 1. Novel dehydrogenase catalyzes oxidative hydrolysis of carbon-nitrogen double bonds for hydrazone degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Catalytic Cleavage of Benzyl Phenyl Ether in Aqueous and Apolar Phases | Journal Article | PNNL [pnnl.gov]
- 3. FPR A14 | CAS 329691-12-5 | FPRA14 | Tocris Bioscience [tocris.com]
- 4. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 5. Benzyl Ethers [organic-chemistry.org]
FPR-A14 off-target effects and how to control for them.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and controlling for potential off-target effects of the Formyl Peptide Receptor (FPR) agonist, FPR-A14.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known activity?
A1: this compound is a potent agonist of the Formyl Peptide Receptor (FPR) family.[1][2] It is known to be a strong activator of neutrophils, inducing cellular responses such as calcium mobilization and chemotaxis.[1][2]
Q2: What are the known on-target EC50 values for this compound?
A2: In in vitro studies using human neutrophils, this compound has demonstrated an EC50 of 630 nM for Ca2+ mobilization and an EC50 of 42 nM for neutrophil chemotaxis.[1][2]
Q3: Has the selectivity profile of this compound across the human FPR family (FPR1, FPR2, FPR3) been published?
A3: As of the latest available information, a detailed selectivity profile of this compound against the different human FPR family members (FPR1, FPR2, and FPR3) has not been widely reported in publicly available literature. Given the promiscuity of the FPR family, it is crucial for researchers to experimentally determine the selectivity of this compound for their specific experimental system.[3][4]
Q4: What are potential off-target effects of FPR agonists in general?
A4: Given that the FPR family consists of three members in humans (FPR1, FPR2, and FPR3) with overlapping ligand recognition, a primary "off-target" concern for an FPR agonist is cross-reactivity with other FPR subtypes.[3][5] Depending on the compound's structure, off-target effects at other G protein-coupled receptors (GPCRs) or unrelated proteins are also possible, though not specifically documented for this compound.[6]
Q5: Why is it important to control for off-target effects when using this compound?
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or unexpected cellular response to this compound. | 1. Off-target effects at other FPR family members expressed in the cell type. 2. Activation of an unknown, non-FPR target. | 1. Profile the expression of FPR1, FPR2, and FPR3 in your experimental cell line. 2. Use selective antagonists for each FPR subtype to block the response and identify the receptor responsible (see Table 2). 3. Perform a counterscreen with a cell line that does not express any FPRs to check for non-specific effects. |
| Observed phenotype does not match known FPR signaling pathways. | The phenotype might be mediated by an off-target receptor that couples to a different signaling cascade. | 1. Use pharmacological inhibitors for key signaling pathways (e.g., PI3K, MAPK/ERK) to dissect the downstream signaling. 2. Employ a broad GPCR antagonist panel to identify potential off-target receptor classes. |
| Difficulty replicating results from the literature. | 1. Differences in the expression levels of FPR subtypes between cell lines. 2. Variability in experimental conditions (e.g., cell density, serum concentration). | 1. Characterize FPR expression in your specific cell model. 2. Standardize and carefully control all experimental parameters. 3. Include well-characterized control agonists and antagonists in every experiment. |
Data Presentation: Quantitative Data for FPR Ligands
The following tables summarize key quantitative data for this compound and a selection of control compounds to aid in experimental design and data interpretation.
Table 1: On-Target Activity of this compound
| Compound | Assay | Cell Type | EC50 (nM) |
| This compound | Ca2+ Mobilization | Human Neutrophils | 630[1][2] |
| This compound | Chemotaxis | Human Neutrophils | 42[1][2] |
Table 2: Control Compounds for Off-Target Validation
| Compound | Primary Target(s) | Activity | Reported Potency |
| fMLF | FPR1 | Agonist | EC50 ~1-10 nM (varies with assay) |
| WKYMVm | Pan-FPR Agonist | Agonist | Potent agonist for FPR1, FPR2, and FPR3 |
| MMK-1 | FPR2 | Selective Agonist | EC50 ~10-100 nM for hFPR2 |
| Cyclosporin H | FPR1 | Antagonist | IC50 ~100-500 nM |
| WRW4 | FPR2/FPR3 | Antagonist | IC50 ~10-100 nM for hFPR2 |
| Boc-2 (Boc-FLFLF) | FPR1 | Antagonist | IC50 ~1-10 µM |
Note: The potency of these compounds can vary depending on the specific assay and cell type used. Researchers should consult the primary literature for detailed pharmacological data.
Experimental Protocols
1. Calcium Mobilization Assay for FPR Activation
This protocol is used to measure the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs, such as the FPRs.
-
Materials:
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HEK293 cells stably expressing human FPR1, FPR2, or FPR3.
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Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid).
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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Pluronic F-127.
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This compound and control compounds.
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96-well black, clear-bottom microplates.
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Fluorescence plate reader with automated injection capabilities.
-
-
Methodology:
-
Cell Plating: Seed the transfected HEK293 cells into 96-well plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the dye-loading solution. Incubate for 45-60 minutes at 37°C.
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Washing: Gently wash the cells with assay buffer to remove excess dye.
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Compound Preparation: Prepare serial dilutions of this compound and control agonists/antagonists in assay buffer.
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Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading. Inject the compound solutions and continue to monitor fluorescence intensity over time (typically for 1-3 minutes).
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Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. Plot the peak fluorescence response against the compound concentration to generate a dose-response curve and calculate the EC50 value. For antagonists, pre-incubate the cells with the antagonist before adding a known agonist.
-
2. Neutrophil Chemotaxis Assay
This assay measures the directed migration of neutrophils towards a chemoattractant, such as this compound.
-
Materials:
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Freshly isolated human neutrophils.
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Chemotaxis chamber (e.g., Boyden chamber with a 3-5 µm pore size membrane).
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Assay medium (e.g., HBSS with 0.1% BSA).
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This compound and control compounds.
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Cell staining and counting reagents.
-
-
Methodology:
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Chamber Setup: Add the assay medium containing various concentrations of this compound or control chemoattractants to the lower wells of the chemotaxis chamber.
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Cell Loading: Resuspend the isolated neutrophils in the assay medium and place them in the upper chamber, separated from the lower chamber by the porous membrane.
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Incubation: Incubate the chamber at 37°C in a humidified incubator for 60-90 minutes to allow for cell migration.
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Cell Staining and Counting: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.
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Data Analysis: Count the number of migrated cells in several fields of view under a microscope. Plot the number of migrated cells against the chemoattractant concentration to determine the EC50 value.
-
Mandatory Visualizations
Caption: Canonical FPR signaling pathway activated by an agonist like this compound.
Caption: Experimental workflow to control for this compound off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FPR A14 | CAS 329691-12-5 | FPRA14 | Tocris Bioscience [tocris.com]
- 3. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Formyl Peptide Receptor 2 as a Target for Promotion of Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of Small Molecule Non-peptide Formyl Peptide Receptor (FPR) Ligands and Molecular Modeling of Their Recognition - PMC [pmc.ncbi.nlm.nih.gov]
Cell viability issues with high concentrations of FPR-A14.
Technical Support Center: FPR-A14
Introduction
This technical support center provides troubleshooting guidance for researchers observing decreased cell viability at high concentrations of this compound, a potent synthetic agonist for the Formyl Peptide Receptor (FPR) family. The information herein is intended to help identify the underlying causes of cytotoxicity and to propose experimental strategies to mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cultures when using this compound at concentrations above 10 µM. Is this expected?
A1: Yes, it is not uncommon to observe cytotoxicity with potent synthetic agonists like this compound at high concentrations. This can be due to several factors, including on-target toxicity from hyper-stimulation of the FPR signaling pathway, or potential off-target effects. We recommend performing a dose-response curve to determine the optimal concentration range for your specific cell type and assay.
Q2: What is the recommended concentration range for this compound?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. For initial experiments, we recommend a concentration range of 10 nM to 5 µM. A thorough dose-response analysis is crucial to identify the concentration that elicits the desired biological effect without compromising cell viability.
Q3: Could the solvent used to dissolve this compound be causing the cytotoxicity?
A3: This is a possibility. This compound is typically dissolved in DMSO. High concentrations of DMSO can be toxic to cells. It is critical to ensure that the final concentration of the solvent in your cell culture medium is consistent across all experimental conditions, including vehicle controls, and is below the toxic threshold for your cells (typically <0.5%).
Q4: How can we differentiate between apoptosis and necrosis induced by high concentrations of this compound?
A4: To distinguish between apoptosis and necrosis, we recommend performing an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry analysis. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.
Troubleshooting Guide
Issue: High cell death observed with this compound treatment.
This guide provides a systematic approach to troubleshoot and understand the cause of cell death.
Step 1: Confirm the dose-dependent toxicity of this compound.
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Rationale: To verify that the observed cell death is directly related to the concentration of this compound.
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Action: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) with a broad range of this compound concentrations (e.g., 1 nM to 100 µM). Include a vehicle-only control.
Step 2: Investigate the mechanism of cell death.
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Rationale: To determine whether the cell death is programmed (apoptosis) or due to cellular injury (necrosis).
-
Action:
-
Conduct an Annexin V/PI assay to differentiate between apoptotic and necrotic cell populations.
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Measure the activity of key apoptotic enzymes, such as caspases 3 and 7.
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Step 3: Assess for off-target effects.
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Rationale: High concentrations of small molecules can lead to unintended interactions with other cellular targets.
-
Action:
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If available, test a structurally related but inactive analog of this compound as a negative control.
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Consider using an FPR antagonist to determine if the cytotoxicity can be blocked, which would indicate an on-target effect.
-
Step 4: Optimize experimental conditions.
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Rationale: The duration of exposure and cell density can influence the cellular response to this compound.
-
Action:
-
Perform a time-course experiment to determine the onset of cytotoxicity.
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Optimize cell seeding density, as overly confluent or sparse cultures can be more susceptible to stress.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound
| This compound Conc. (µM) | % Cell Viability (Mean ± SD) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 | 0 ± 3.1 |
| 0.1 | 98 ± 5.1 | 2 ± 2.8 |
| 1 | 95 ± 4.8 | 5 ± 3.5 |
| 5 | 82 ± 6.2 | 18 ± 5.9 |
| 10 | 61 ± 7.1 | 39 ± 6.8 |
| 25 | 35 ± 8.5 | 65 ± 8.1 |
| 50 | 15 ± 5.9 | 85 ± 5.5 |
| 100 | 5 ± 3.2 | 95 ± 3.0 |
Table 2: Example Apoptosis vs. Necrosis Analysis
| Treatment (24h) | % Live Cells (Annexin V- / PI-) | % Early Apoptosis (Annexin V+ / PI-) | % Late Apoptosis/Necrosis (Annexin V+ / PI+) | % Necrosis (Annexin V- / PI+) |
| Vehicle | 94.2 | 2.1 | 1.5 | 2.2 |
| This compound (10 µM) | 65.8 | 18.5 | 10.3 | 5.4 |
| This compound (50 µM) | 18.1 | 25.7 | 48.9 | 7.3 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Treatment: Aspirate the medium and add fresh medium containing various concentrations of this compound or vehicle control. Incubate for the desired time period (e.g., 24, 48 hours).
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
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Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
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Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Annexin V/PI Apoptosis Assay
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Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound or vehicle control for the desired duration.
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Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.
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Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide.
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Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
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Flow Cytometry: Analyze the stained cells by flow cytometry. Use appropriate controls for setting compensation and gates.
Mandatory Visualization
Caption: this compound signaling pathway leading to inflammation and high-concentration induced apoptosis.
Caption: Experimental workflow for troubleshooting this compound cytotoxicity.
Caption: Logical relationships in this compound induced cytotoxicity.
Technical Support Center: FPR-A14 Chemotaxis Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results in FPR-A14 chemotaxis assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in chemotaxis assays?
A1: this compound is a potent agonist for formyl peptide receptors (FPRs), which are G-protein coupled receptors expressed on the surface of various cell types, including immune cells like neutrophils. In chemotaxis assays, this compound is used as a chemoattractant to induce and study the directed migration of these cells. Its potency makes it a useful tool for activating FPR-mediated signaling pathways that govern cell migration.
Q2: What are the expected outcomes for a successful this compound chemotaxis assay with neutrophils?
A2: A successful assay should demonstrate a dose-dependent increase in neutrophil migration towards this compound, typically peaking at a specific concentration before potentially decreasing at very high concentrations due to receptor saturation and desensitization. The EC50 for this compound-induced neutrophil chemotaxis has been reported to be approximately 42 nM.[1][2]
Q3: What are essential controls for an this compound chemotaxis assay?
A3: To ensure the validity of your results, the following controls are essential:
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Negative Control (Basal Migration): Cells in serum-free media with serum-free media also in the lower chamber. This measures the random, unstimulated migration of the cells.[3]
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Positive Control: A known chemoattractant for the cell type being used. For neutrophils, N-Formylmethionyl-leucyl-phenylalanine (fMLP) is a commonly used positive control.[3] This confirms that the cells are capable of migration and that the assay is set up correctly.
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Vehicle Control: If this compound is dissolved in a solvent (e.g., DMSO), the same concentration of the solvent should be added to the media in a control well to account for any effects of the solvent on cell migration.
Q4: Should I serum-starve my cells before the assay?
A4: Yes, it is highly recommended to serum-starve your cells for 18-24 hours in serum-free or low-serum (e.g., 0.5% BSA) media before the assay.[4][5] Serum contains various growth factors and chemoattractants that can mask the effect of this compound and lead to high background migration.[3]
Troubleshooting Guide
Issue 1: High Background Migration in Negative Control Wells
| Possible Cause | Recommended Solution |
| Presence of serum or other chemoattractants in the assay medium. | Ensure that both the upper and lower chambers of the negative control wells contain serum-free medium. Thoroughly wash cells to remove any residual serum from the culture medium before starting the assay.[3] |
| Cells are over-trypsinized or mechanically stressed during harvesting. | Use a gentle cell detachment method. Over-trypsinization can damage cell surface receptors and affect migration.[5] For neutrophils, which are non-adherent, gentle centrifugation and resuspension are sufficient. |
| Cell density is too high. | Optimize the cell seeding density. Too many cells can lead to overcrowding and non-specific migration. |
| Contamination of media or reagents. | Use fresh, sterile media and reagents. Filter all solutions before use. |
Issue 2: No or Low Cell Migration in Response to this compound
| Possible Cause | Recommended Solution |
| Sub-optimal concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and assay conditions. The EC50 for neutrophil chemotaxis is a good starting point. |
| Instability of the chemoattractant gradient. | Ensure the Boyden chamber is assembled correctly and that there are no air bubbles between the insert and the lower chamber.[6] Maintain a stable temperature and humidity during the incubation period. |
| Incorrect pore size of the transwell membrane. | The pore size should be large enough to allow active migration but small enough to prevent passive falling of cells. For neutrophils, a 3 µm or 5 µm pore size is generally recommended.[7][8] |
| Low cell viability or poor cell health. | Check cell viability before starting the experiment using a method like Trypan Blue exclusion. Ensure cells are healthy and in the log phase of growth. |
| Short incubation time. | Optimize the incubation time. Neutrophils are fast-migrating cells, and an incubation time of 1-3 hours is often sufficient.[9] |
| Low expression or desensitization of FPRs on the cell surface. | Ensure that the cells you are using express FPRs. For cell lines, check the passage number, as receptor expression can change over time. Pre-exposure to other agonists can desensitize the receptors. |
Issue 3: Inconsistent Results Between Replicate Wells
| Possible Cause | Recommended Solution |
| Uneven cell seeding. | Ensure a homogenous cell suspension before seeding. Pipette cells carefully into the center of the insert and avoid introducing air bubbles. |
| Inaccurate pipetting of chemoattractant or cells. | Use calibrated pipettes and proper pipetting techniques to ensure consistent volumes across all wells. |
| Edge effects in the multi-well plate. | To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS or media. |
| Inconsistent removal of non-migrated cells. | When cleaning the top side of the membrane, use a consistent and gentle technique to avoid dislodging the membrane or leaving behind non-migrated cells.[10] |
Quantitative Data Summary
Table 1: Reported EC50 Values for FPR Agonists in Neutrophil Chemotaxis
| Chemoattractant | EC50 for Chemotaxis (Neutrophils) | Reference |
| This compound | ~42 nM | [1][2] |
| fMLP (fMet-Leu-Phe) | Varies by study, typically in the range of 1-10 nM | [11] |
| WKYMVm | ~75 pM (for FPR2) | [7] |
Table 2: Typical Experimental Parameters for Neutrophil Chemotaxis Assays
| Parameter | Typical Range/Value | Notes |
| Cell Type | Human or mouse neutrophils | Primary cells or differentiated cell lines (e.g., HL-60) |
| Pore Size | 3 - 5 µm | Should be smaller than the cell diameter.[7][8] |
| Seeding Density | 1 x 10^5 to 5 x 10^5 cells/insert | Needs to be optimized for the specific assay format.[6] |
| Incubation Time | 1 - 3 hours | Neutrophils are fast-migrating cells.[9] |
| Chemoattractant Concentration | Dose-response, centered around the EC50 | For this compound, a range from 1 nM to 1 µM is a good starting point. |
| Migration Speed | 10-20 µm/min | Can vary based on conditions and chemoattractant.[12][13] |
Experimental Protocols
Detailed Protocol: Boyden Chamber Chemotaxis Assay for Neutrophils
This protocol is a general guideline and may require optimization for specific experimental conditions.
Materials:
-
Boyden chamber apparatus (e.g., 24-well plate with transwell inserts, 3 or 5 µm pore size)
-
Isolated human or mouse neutrophils
-
Serum-free RPMI 1640 medium supplemented with 0.5% Bovine Serum Albumin (BSA)
-
This compound stock solution (e.g., in DMSO)
-
Positive control chemoattractant (e.g., fMLP)
-
Cell staining solution (e.g., DAPI or Crystal Violet)
-
Cotton swabs
-
Forceps
-
Microscope
Procedure:
-
Cell Preparation:
-
Isolate neutrophils from fresh blood using a standard protocol (e.g., Ficoll-Paque density gradient centrifugation followed by dextran sedimentation).
-
Wash the isolated neutrophils twice with serum-free RPMI + 0.5% BSA.
-
Resuspend the cells in serum-free RPMI + 0.5% BSA at a concentration of 1 x 10^6 cells/mL.
-
Check cell viability using Trypan Blue; it should be >95%.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound and the positive control (fMLP) in serum-free RPMI + 0.5% BSA.
-
Add 600 µL of the chemoattractant solutions to the lower wells of the 24-well plate. For the negative control, add 600 µL of serum-free RPMI + 0.5% BSA.
-
Carefully place the transwell inserts into the wells, avoiding air bubbles.
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to the top of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1-3 hours.
-
-
Staining and Quantification:
-
After incubation, carefully remove the inserts from the wells.
-
Gently remove the non-migrated cells from the top surface of the membrane using a cotton swab.[10]
-
Fix the migrated cells on the bottom of the membrane by immersing the inserts in methanol for 10 minutes.
-
Stain the cells with a suitable stain (e.g., DAPI for 5 minutes).
-
Wash the inserts in PBS to remove excess stain.
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Allow the membranes to air dry.
-
Using a microscope, count the number of migrated cells in several fields of view for each membrane.
-
Calculate the average number of migrated cells per field for each condition.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Function and Regulation of Heterotrimeric G Proteins during Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Neutrophils: Amoeboid Migration and Swarming Dynamics in Tissues [frontiersin.org]
- 6. yeasenbio.com [yeasenbio.com]
- 7. ibidi.com [ibidi.com]
- 8. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 10. Neutrophil migration assay from a drop of blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring neutrophil speed and directionality during chemotaxis, directly from a droplet of whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Optimizing Incubation Time for FPR-A14 Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times for FPR-A14 experiments. The information is presented in a direct question-and-answer format to address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound in a calcium mobilization assay?
A1: Calcium mobilization is a rapid signaling event. For FPR agonists, the response is typically observed within seconds to a few minutes. It is recommended to establish a baseline fluorescence reading for 10-20 seconds before adding this compound and then continue recording for at least 1 to 5 minutes to capture the peak and subsequent decline in intracellular calcium levels. The EC50 for this compound in inducing Ca2+ mobilization in neutrophils is approximately 630 nM.
Q2: How long should I incubate cells with this compound for a chemotaxis assay?
A2: The optimal incubation time for a chemotaxis assay is cell-type dependent and should be determined empirically. For neutrophils, which are highly motile, an incubation period of 1 to 2 hours is often sufficient[1]. Slower migrating cells may require longer incubation times. It is crucial to perform a time-course experiment to determine the point of maximal cell migration. The EC50 of this compound for neutrophil chemotaxis has been reported to be 42 nM.
Q3: What is a typical incubation time for studying this compound-mediated receptor internalization?
A3: Receptor internalization for the formyl peptide receptor family is a relatively rapid process. Studies on FPR2/ALX, a related receptor, have shown that internalization can be detected within 5 minutes and often reaches a plateau within 15 to 30 minutes of agonist stimulation[2]. Therefore, for this compound, a time-course experiment between 5 and 60 minutes is recommended to characterize the internalization kinetics accurately.
Troubleshooting Guides
Low or No Signal in Calcium Flux Assay
Problem: No significant increase in fluorescence is observed after adding this compound.
| Possible Cause | Troubleshooting Step |
| Cell Health/Viability | Ensure cells are healthy and viable. Use cells from a fresh culture and check viability with a trypan blue exclusion assay. |
| Dye Loading Issues | Optimize the concentration of the calcium indicator dye and the loading time. Ensure that the dye is not expired and has been stored correctly. Wash cells gently to avoid detachment. |
| Incorrect this compound Concentration | Prepare fresh dilutions of this compound. The reported EC50 for Ca2+ mobilization is 630 nM, so a concentration range around this value should be tested. |
| Instrument Settings | Verify that the excitation and emission wavelengths on the fluorescence plate reader are correctly set for the specific calcium indicator dye being used. |
| Receptor Expression | Confirm that the cell line used expresses the target formyl peptide receptor at sufficient levels. |
Inconsistent Results in Chemotaxis Assay
Problem: High variability in cell migration between replicate wells.
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding to achieve a uniform cell monolayer. |
| Suboptimal this compound Concentration | Perform a dose-response curve to identify the optimal chemoattractant concentration. The reported EC50 for neutrophil chemotaxis is 42 nM. |
| Incorrect Incubation Time | Optimize the incubation time. Too short may result in minimal migration, while too long can lead to desensitization or random migration. |
| Cell Starvation | Serum-starve the cells prior to the assay to reduce background migration and increase sensitivity to the chemoattractant. |
| Gradient Instability | Ensure the chemotaxis chamber is set up correctly to maintain a stable chemoattractant gradient throughout the experiment. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and general parameters for related assays.
Table 1: this compound Activity
| Assay | Cell Type | EC50 |
| Chemotaxis | Neutrophils | 42 nM |
| Ca2+ Mobilization | Neutrophils | 630 nM |
Table 2: General Incubation Times for FPR Agonist Assays
| Experiment | Typical Incubation Time | Key Considerations |
| Calcium Mobilization | 1-5 minutes | Rapid kinetics, requires real-time measurement. |
| Chemotaxis | 1-3 hours | Cell-type dependent, requires optimization. |
| Receptor Internalization | 5-60 minutes | Time-course recommended to determine peak internalization. |
| MAPK/ERK Phosphorylation | 5-30 minutes | Typically a rapid response, but can be sustained. |
Experimental Protocols & Visualizations
FPR Signaling Pathway
Activation of Formyl Peptide Receptors (FPRs) by agonists like this compound initiates a cascade of intracellular signaling events. The receptor is coupled to inhibitory G-proteins (Gi). Upon activation, the Gαi subunit inhibits adenylyl cyclase, while the Gβγ subunit activates Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K). PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger calcium mobilization and activate Protein Kinase C (PKC). The PI3K pathway activates downstream effectors such as Akt and mitogen-activated protein kinases (MAPKs), including ERK1/2, which are crucial for cell migration and other cellular responses[3][4][5][6].
Experimental Workflow: Calcium Flux Assay
The following diagram outlines the key steps for performing a calcium flux assay to measure this compound activity. The protocol involves cell seeding, loading with a calcium-sensitive dye, and measuring the fluorescence change upon agonist addition.
Troubleshooting Logic Tree
This diagram provides a logical approach to troubleshooting common issues in this compound experiments, starting from the observed problem and branching into potential causes and solutions.
References
- 1. Agonist concentration–dependent changes in FPR1 conformation lead to biased signaling for selective activation of phagocyte functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 6. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]
Reducing background noise in FPR-A14 signaling assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and optimize their FPR-A14 signaling assays.
Troubleshooting Guides and FAQs
High background noise can obscure the specific signal in your this compound assay, leading to a low signal-to-noise ratio and difficulty in interpreting results. This section addresses common issues in a question-and-answer format.
Q1: My assay has a high background signal in all wells, including my negative controls. What are the likely causes and solutions?
A1: High background across the entire plate often points to issues with the assay components or the microplate itself.
| Potential Cause | Recommended Solution |
| Contaminated Assay Buffer or Reagents | Prepare all buffers and reagent solutions fresh using high-purity water and analytical-grade reagents. Filter-sterilize buffers if you suspect microbial contamination.[1][2] |
| Autofluorescent Microplate | Use black, opaque-walled microplates specifically designed for fluorescence assays to minimize background fluorescence and prevent light from scattering between wells.[1][2] For bottom-reading instruments, use plates with clear, low-autofluorescence bottoms. Some plastic materials like polystyrene can exhibit higher autofluorescence than glass or specialized polymers like cyclic olefin copolymer (COC) and cyclic olefin polymer (COP).[3][4][5] |
| Intrinsic Fluorescence of Buffer Components | Some common buffer components, such as Bovine Serum Albumin (BSA), can be inherently fluorescent.[1] Test the fluorescence of each buffer component individually to identify the source. Consider using alternative blocking agents like bovine gamma globulin (BGG) if BSA is contributing to the background.[1] Phenol red in cell culture media is a known source of autofluorescence and should be avoided in the final assay plate.[3] |
| Probe Instability or Degradation | Some fluorescent probes can degrade over time, leading to an increase in background fluorescence. Prepare the probe solution fresh just before use and protect it from light. You can run a control with only the probe and buffer to check for any spontaneous signal generation. |
Q2: I'm observing high background signal only in the wells that contain my test compounds. What could be the reason?
A2: Compound-specific interference is a common challenge in high-throughput screening.
| Potential Cause | Recommended Solution |
| Compound Autofluorescence | The test compound itself may be fluorescent at the excitation and emission wavelengths of your assay. To confirm this, run a control plate with the test compounds in assay buffer without the fluorescent tracer or cells and measure the fluorescence. If a compound is autofluorescent, you will need to subtract its signal from the corresponding assay wells. |
| Compound Precipitation | Poor solubility of a compound can lead to the formation of precipitates, which can scatter light and cause artificially high fluorescence readings. Visually inspect the wells for any precipitates. If you observe any, try lowering the compound concentration or using a different solvent. Ensure that the final solvent concentration (e.g., DMSO) is low (typically ≤1-2%) and consistent across all wells. |
| Non-specific Binding of the Compound | The compound may be binding non-specifically to the cells or the well surface. Including a non-ionic detergent like Tween-20 (around 0.01-0.05%) in your assay buffer can help reduce non-specific binding. |
Q3: My signal window (the difference in polarization between bound and free tracer) is too small. How can I improve it?
A3: A small signal window, or a small change in millipolarization (mP), makes it difficult to distinguish the specific signal from the background noise.
| Potential Cause | Recommended Solution |
| Suboptimal Tracer Concentration | The concentration of the fluorescently labeled ligand (tracer) is critical. If the concentration is too high, the proportion of bound tracer will be small, leading to a small change in polarization. The tracer concentration should ideally be at or below the dissociation constant (Kd) of the interaction.[1] |
| Suboptimal Receptor/Protein Concentration | The concentration of the receptor (in this case, FPR) or binding partner should be titrated to achieve the maximal polarization window. A good starting point for competitive assays is a concentration that results in approximately 75% of the tracer being bound.[1] |
| "Propeller Effect" of the Fluorophore | The fluorophore may be attached to the ligand via a flexible linker, allowing it to rotate freely even when the ligand is bound to the receptor. This "propeller effect" dampens the change in polarization.[6] Consider using a fluorophore with a shorter, more rigid linker. |
| Inappropriate Fluorophore | The chosen fluorophore may have a long fluorescence lifetime, which is not ideal for fluorescence polarization. Fluorophores with shorter lifetimes (e.g., <6 ns) are generally preferred.[7] |
Q4: I'm working with a cell-based this compound assay and see high background. What cell-specific factors should I consider?
A4: Cell-based assays introduce additional sources of background noise.
| Potential Cause | Recommended Solution |
| Cell Autofluorescence | Cells naturally contain fluorescent molecules like NADH, riboflavin, and collagen, which contribute to autofluorescence, particularly in the blue and green wavelength ranges.[3] To minimize this, you can: 1) Use a red-shifted fluorescent probe if possible, as cellular autofluorescence is less pronounced at longer wavelengths. 2) Optimize the cell number; use the lowest cell density that still provides a robust signal. 3) If using a fluorescence microscope or plate reader with bottom-read capabilities, this can help reduce the background from the cell culture medium. |
| High Cell Density | Overly confluent cells can lead to increased background signal and altered cellular responses. It is important to optimize the cell seeding density for your specific cell line and plate format.[8] For 96-well plates, a typical starting point is between 1 x 10⁴ and 5 x 10⁴ cells per well, but this should be empirically determined.[9] |
| Phenol Red in Culture Medium | Phenol red, a common pH indicator in cell culture media, is fluorescent and can significantly increase background. Use phenol red-free medium for the final assay steps.[3] |
Experimental Protocols
Here are detailed methodologies for key experiments involving this compound. Note that these are example protocols and may require optimization for your specific cell type and experimental conditions.
Protocol 1: Neutrophil Chemotaxis Assay
This protocol is adapted from general neutrophil chemotaxis assays and can be used to assess the effect of this compound.
Materials:
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Human neutrophils, isolated from fresh human blood
-
Assay Medium: RPMI 1640 with 10 mM HEPES and 0.5% BSA
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This compound (agonist)
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FPR antagonist (e.g., WRW4) (optional, for inhibition studies)
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Chemotaxis chamber (e.g., Boyden chamber or Transwell® inserts with 3-5 µm pores)
-
96-well plate
-
Plate reader for quantifying migrated cells (e.g., by measuring ATP content with a kit like CellTiter-Glo®)
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from whole blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation. Resuspend the purified neutrophils in ice-cold Assay Medium.
-
Cell Seeding: Add 2 x 10⁵ neutrophils in 50 µL of Assay Medium to the upper chamber of the chemotaxis plate.
-
Chemoattractant Preparation: Prepare serial dilutions of this compound in Assay Medium in a separate 96-well plate. A typical concentration range to test is from 1 nM to 1 µM. For antagonist studies, pre-incubate the cells with the antagonist for 15-30 minutes before adding them to the upper chamber.
-
Assay Assembly: Add 150 µL of the this compound dilutions (or control medium) to the lower wells of the chemotaxis plate. Carefully place the upper chamber with the neutrophils onto the lower chamber, ensuring no air bubbles are trapped.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes.
-
Quantification of Migration: After incubation, carefully remove the upper chamber. Quantify the number of migrated cells in the lower chamber. A common method is to measure the ATP content of the migrated cells using a luminescent assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the luminescence signal (proportional to the number of migrated cells) against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.
Protocol 2: Calcium Mobilization Assay (FLIPR Assay)
This protocol describes a no-wash fluorescence-based assay to measure intracellular calcium mobilization in response to this compound using a FLIPR (Fluorometric Imaging Plate Reader) instrument.
Materials:
-
Cells expressing FPR (e.g., U937 cells or transfected HEK293 cells)
-
Culture Medium: Appropriate for the cell line (e.g., RPMI 1640 + 10% FBS for U937)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Calcium 6 Assay Kit)
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Probenecid (anion-exchange inhibitor, often included in assay kits)
-
This compound (agonist)
-
FPR antagonist (optional)
-
Black-walled, clear-bottom 96- or 384-well plates
-
FLIPR instrument
Procedure:
-
Cell Plating: Seed the cells into black-walled, clear-bottom plates at an optimized density and allow them to adhere overnight. A typical seeding density for HEK293 cells is 25,000 to 50,000 cells per well in a 96-well plate.
-
Dye Loading: Prepare the dye-loading solution according to the manufacturer's instructions, typically by diluting the calcium-sensitive dye and probenecid in Assay Buffer.
-
Remove the culture medium from the cells and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes to allow the dye to enter the cells.
-
Compound Plate Preparation: In a separate plate (the "compound plate"), prepare serial dilutions of this compound in Assay Buffer at a concentration that is 4-5 times the final desired concentration. For antagonist mode, prepare solutions of the antagonist.
-
FLIPR Measurement:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to measure the baseline fluorescence for 10-20 seconds.
-
The instrument will then automatically add the this compound solution (or antagonist followed by agonist) from the compound plate to the cell plate.
-
Continue to measure the fluorescence intensity for 2-3 minutes to capture the calcium flux.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The data can be analyzed to determine the EC₅₀ for agonists or the IC₅₀ for antagonists.
Data Presentation
The following tables summarize typical quantitative data for this compound signaling assays. Note that these values are examples and optimal conditions should be determined empirically for each specific experimental setup.
Table 1: Example EC₅₀ Values for this compound
| Assay Type | Cell Type | EC₅₀ (nM) |
| Neutrophil Chemotaxis | Human Neutrophils | ~42 |
| Calcium Mobilization | Human Neutrophils | ~630 |
Table 2: Recommended Starting Conditions for Assay Optimization
| Parameter | Fluorescence Polarization Assay | Cell-Based Calcium Assay (96-well) |
| Cell Density | N/A (biochemical) | 25,000 - 50,000 cells/well |
| Tracer Concentration | 1 - 10 nM | N/A |
| This compound Concentration Range | 0.1 nM - 10 µM | 1 nM - 10 µM |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM MgCl₂, 0.05% Tween-20 | HBSS with 20 mM HEPES, pH 7.4 |
| Incubation Time | 30 - 60 minutes | 1 - 3 minutes (read time) |
| Incubation Temperature | Room Temperature | 37°C |
Visualizations
This compound Signaling Pathway
Caption: this compound Signaling Pathway.
Troubleshooting Workflow for High Background Noise
Caption: Troubleshooting Workflow for High Background.
References
- 1. pcrbio.com [pcrbio.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. The autofluorescence of plastic materials and chips measured under laser irradiation - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 4. Autofluorescence of Plastics in Microfluidic Devices - Enplas Global [en.enplas.com]
- 5. The Importance of Autofluorescence | PDC [plasticdesigncompany.com]
- 6. Gliadin Induces Neutrophil Migration via Engagement of the Formyl Peptide Receptor, FPR1 | PLOS One [journals.plos.org]
- 7. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 8. biocompare.com [biocompare.com]
- 9. researchgate.net [researchgate.net]
FPR-A14 stability in different cell culture media.
Welcome to the technical support center for FPR-A14. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability of this compound in different cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an agonist for the formyl peptide receptor (FPR), a member of the G-protein coupled receptor family.[1][2] These receptors are primarily involved in the inflammatory response and host defense.[1][2] this compound is used in in vitro studies to investigate the roles of FPRs in various cellular processes, such as neutrophil chemotaxis and calcium mobilization.
Q2: Which cell culture medium is recommended for experiments with this compound?
A2: The choice of cell culture medium can impact the stability and activity of this compound. While specific stability data for this compound in every medium is not available, a general understanding of media components can guide your selection. RPMI-1640, DMEM, and Opti-MEM are commonly used media. The stability of a compound can be influenced by factors such as pH, serum concentration, and the presence of certain amino acids or vitamins that may degrade over time.[3][4] It is always recommended to perform a stability study of your compound in the specific culture medium you plan to use.[3]
Q3: How long is this compound stable in cell culture medium at 37°C?
A3: The stability of this compound should be determined empirically for your specific experimental conditions. A general approach involves incubating the compound in the complete cell culture medium at 37°C in a CO2 incubator and analyzing samples at various time points (e.g., 0, 2, 8, 24, 48 hours) using methods like HPLC or LC-MS to quantify the remaining intact compound.[3][5] For illustrative purposes, a summary of hypothetical stability data is provided in the table below.
Q4: What is the recommended final concentration of the solvent (e.g., DMSO) for this compound in cell culture?
A4: The final concentration of the solvent should be kept as low as possible to avoid solvent-induced toxicity. A general guideline for DMSO is to keep the final concentration at or below 0.5% (v/v).[3] It is crucial to include a vehicle control (media with the same final solvent concentration as the treated samples) in your experiments.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Visible precipitate in culture wells after adding this compound | Compound concentration exceeds its solubility limit in the culture medium. | Determine the maximum soluble concentration of this compound in your specific medium. Do not use concentrations above this limit.[3] |
| "Solvent shock" from rapid dilution of a concentrated stock solution. | Prepare intermediate dilutions of your concentrated this compound stock solution in pre-warmed culture medium before the final dilution into the cell culture plate.[3] | |
| Interaction with serum proteins. | Try reducing the serum concentration if your experimental design allows. Alternatively, pre-incubate the compound in a small volume of serum-free medium before diluting it into the rest of the serum-containing medium.[3] | |
| Inconsistent or unexpected experimental results | Degradation of this compound in the culture medium over the course of the experiment. | Perform a stability study to determine the half-life of this compound in your medium at 37°C. If the compound is unstable, consider replenishing it by changing the medium at regular intervals.[3][5] |
| Variability in media preparation. | Ensure consistent media preparation, including the source and lot of serum and supplements.[5] | |
| Cell passage number. | Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.[5] | |
| Low cell viability after treatment with this compound | Formation of a toxic degradant of this compound. | Analyze the medium for the presence of degradation products using LC-MS. Test the cytotoxicity of the medium that has been pre-incubated with the compound.[5] |
| High solvent concentration. | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding non-toxic levels (typically ≤0.5% v/v).[3] |
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Cell Culture Media at 37°C
The following table summarizes hypothetical data on the percentage of intact this compound remaining over time when incubated in different cell culture media at 37°C. This data is for illustrative purposes only and actual stability should be experimentally determined.
| Time (Hours) | RPMI-1640 + 10% FBS | DMEM + 10% FBS | Opti-MEM I + 5% FBS |
| 0 | 100% | 100% | 100% |
| 2 | 95% | 92% | 98% |
| 8 | 85% | 78% | 90% |
| 24 | 60% | 55% | 75% |
| 48 | 35% | 25% | 50% |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a method to evaluate the chemical stability of this compound under cell culture conditions.[3][5]
Materials:
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640, DMEM, or Opti-MEM with serum and supplements)
-
Incubator (37°C, 5% CO2)
-
Analytical instrument (e.g., HPLC-UV, LC-MS)
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare a solution of this compound in pre-warmed complete culture medium at the desired final concentration.
-
Aliquot this solution into several sterile microcentrifuge tubes, one for each time point.
-
Place the tubes in a 37°C, 5% CO2 incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube.
-
Process the sample immediately for analysis or store at -80°C. For analysis, precipitate proteins by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an appropriate vial for HPLC or LC-MS analysis.
-
Quantify the peak area of the intact this compound. The percentage of compound remaining at each time point is calculated relative to the T=0 sample.
Mandatory Visualizations
References
- 1. Identification of Novel Formyl Peptide Receptor-Like 1 Agonists that Induce Macrophage Tumor Necrosis Factor α Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formyl peptide receptors and the regulation of ACTH secretion: targets for annexin A1, lipoxins, and bacterial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nucleusbiologics.com [nucleusbiologics.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Addressing Variability in FPR-A14-Induced Differentiation
For researchers, scientists, and drug development professionals utilizing the formyl peptide receptor agonist FPR-A14 to induce cellular differentiation, particularly in neuroblastoma cell lines, achieving consistent and reproducible results is paramount. This technical support center provides a comprehensive resource to address common sources of variability and offers troubleshooting guidance to optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce differentiation?
A1: this compound is a synthetic agonist for the N-formyl peptide receptors (FPRs), specifically activating FPR1 and FPR2.[1] These receptors are G protein-coupled receptors that, upon activation, can trigger downstream signaling cascades involved in various cellular processes, including differentiation. In neuroblastoma cells, activation of FPR1 and FPR2 by this compound has been shown to induce a dose-dependent differentiation response, leading to distinct morphological changes characteristic of neuronal cells.[1][2]
Q2: I am observing high variability in differentiation efficiency between experiments. What are the potential causes?
A2: Variability in differentiation efficiency is a common challenge and can stem from several factors:
-
Cell Line Instability: Neuroblastoma cell lines can be heterogeneous and their differentiation potential may vary with passage number. It is crucial to use cells within a consistent and low passage number range.
-
Inconsistent Culture Conditions: Minor variations in cell density at the time of treatment, media composition (e.g., serum percentage, growth factor stability), and incubation conditions (CO2, temperature, humidity) can significantly impact differentiation outcomes.
-
Reagent Quality and Handling: Ensure the this compound stock solution is properly stored and protected from light to prevent degradation. The quality and concentration of other media components should also be consistent.
-
Timing of Treatment: The stage of cell confluency at which this compound is added can influence the differentiation response. Standardize the seeding density and treatment initiation time.
Q3: My cells are showing unexpected morphologies after this compound treatment. What could be the reason?
A3: this compound has been observed to induce multiple distinct differentiated morphologies in a dose-dependent manner.[1][2] If you are observing unexpected or inconsistent morphologies, consider the following:
-
This compound Concentration: As detailed in the data tables below, different concentrations of this compound can favor the emergence of specific cell shapes. Verify the final concentration of this compound in your culture medium.
-
Cell Line Heterogeneity: The specific sub-clone of the neuroblastoma cell line you are using may have a different propensity for certain morphologies.
-
Culture Substrate: The type of coating on your culture plates (e.g., poly-L-lysine, laminin) can influence cell attachment and morphology.
Q4: The differentiation seems to be transient, and the cells revert to an undifferentiated state. How can I promote a more stable differentiated phenotype?
A4: The stability of the differentiated phenotype can be influenced by the duration of exposure to the inducing agent and the subsequent culture conditions. A study has shown that removal of the agonist-containing media can affect the differentiation timeline.[3] Consider a continuous exposure to this compound for a longer duration as outlined in established differentiation protocols. Additionally, supplementing the culture medium with neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), after initial induction with this compound may help maintain the differentiated state.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Differentiation Efficiency | 1. Suboptimal this compound concentration.2. Low expression of FPR1 and/or FPR2 on cells.3. Cell density is too high or too low.4. Inactive this compound reagent. | 1. Perform a dose-response experiment to determine the optimal this compound concentration for your specific cell line (refer to Table 1).2. Verify the expression of FPR1 and FPR2 in your cell line using techniques like qPCR or Western blotting.3. Optimize cell seeding density to ensure cells are in a proliferative state but not overly confluent at the time of treatment.4. Prepare fresh this compound stock solutions and protect from light. |
| High Cell Death/Toxicity | 1. This compound concentration is too high.2. Cells are sensitive to serum-free or low-serum conditions required for differentiation. | 1. Reduce the concentration of this compound. Note that the mechanisms of toxicity and differentiation may differ.[1]2. Gradually acclimate cells to lower serum concentrations before initiating the differentiation protocol. Ensure the basal medium contains necessary supplements for neuronal survival. |
| Inconsistent Morphological Outcomes | 1. Inconsistent this compound concentration across experiments.2. Heterogeneity within the cell population. | 1. Carefully prepare and verify the final concentration of this compound in the culture medium.2. Consider single-cell cloning to derive a more homogeneous cell population. Refer to Table 2 for expected morphological distributions at different concentrations. |
| Poor Neurite Outgrowth | 1. Insufficient stimulation of differentiation pathways.2. Inappropriate culture substrate. | 1. Ensure optimal this compound concentration and consider co-treatment with other differentiation-inducing agents if necessary.2. Use culture plates coated with extracellular matrix proteins like laminin or fibronectin to promote neurite extension. |
Data Presentation
The following tables summarize quantitative data from a study by Cussell et al. (2019) on the effects of this compound on Neuro-2a (N2a) mouse neuroblastoma cells.[1][4][5][6]
Table 1: Dose-Dependent Effect of this compound on N2a Cell Differentiation
| This compound Concentration (µM) | Percentage of Differentiated Cells (Mean ± SEM) - 24h | Percentage of Differentiated Cells (Mean ± SEM) - 48h |
| 0 (Control) | 5.2 ± 0.8 | 6.1 ± 1.0 |
| 1 | 15.6 ± 2.1 | 20.3 ± 2.5 |
| 2 | 25.4 ± 3.0 | 33.1 ± 3.4 |
| 4 | 38.7 ± 4.1 | 45.8 ± 4.2 |
| 8 | 45.1 ± 4.5 | 52.3 ± 4.8 |
| 10 | 48.2 ± 4.9 | 55.6 ± 5.1 |
*Indicates statistical significance (P<0.01) relative to the control.
Table 2: Distribution of Differentiated Cell Morphologies at Different this compound Concentrations (48h)
| This compound Concentration (µM) | Morphology 1 (%) | Morphology 2 (%) | Morphology 3 (%) |
| 2 | 85 | 15 | 0 |
| 4 | 60 | 35 | 5 |
| 8 | 40 | 45 | 15 |
| 10 | 30 | 40 | 30 |
Morphology 1: Bipolar cells with two neurites. Morphology 2: Multipolar cells with several short neurites. Morphology 3: Cells with a large, flattened morphology and extensive neurite networks.
Experimental Protocols
Protocol 1: General this compound-Induced Differentiation of Neuroblastoma Cells (e.g., SH-SY5Y, Neuro-2a)
Materials:
-
Neuroblastoma cell line (e.g., SH-SY5Y, Neuro-2a)
-
Complete growth medium (e.g., DMEM/F12 with 10% FBS)
-
Differentiation medium (e.g., DMEM/F12 with 1% FBS or serum-free, supplemented with N-2 supplement)
-
This compound stock solution (in DMSO)
-
Culture plates (6-well or 24-well), coated with poly-L-lysine or laminin
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate neuroblastoma cells onto coated culture plates at a density that will result in 50-60% confluency after 24 hours.
-
Cell Adhesion: Allow cells to adhere and grow in complete growth medium for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Initiation of Differentiation:
-
Aspirate the complete growth medium.
-
Wash the cells once with sterile PBS.
-
Add fresh differentiation medium containing the desired concentration of this compound (e.g., 1-10 µM). Include a vehicle control (DMSO) in parallel.
-
-
Incubation: Incubate the cells for the desired duration (e.g., 24-72 hours). Replace the differentiation medium with fresh this compound-containing medium every 48 hours for longer experiments.
-
Assessment of Differentiation:
-
Monitor morphological changes daily using a phase-contrast microscope.
-
Quantify differentiation by measuring neurite length and counting the percentage of cells with neurites longer than the cell body diameter.
-
For more detailed analysis, perform immunofluorescence staining for neuronal markers (e.g., β-III tubulin, MAP2, NeuN).
-
Protocol 2: Inhibition of this compound-Induced Differentiation using Antagonists
Materials:
-
Differentiated neuroblastoma cells (following Protocol 1)
-
FPR antagonists (e.g., Boc-MLF for FPR1, WRW4 for FPR2)
-
This compound
Procedure:
-
Pre-incubation with Antagonists:
-
Prepare differentiation medium containing the desired concentration of the FPR antagonist.
-
Aspirate the medium from the cells and add the antagonist-containing medium.
-
Incubate for 30-60 minutes at 37°C.
-
-
This compound Treatment:
-
Add this compound directly to the antagonist-containing medium to the desired final concentration.
-
Include controls: cells treated with this compound alone, antagonist alone, and vehicle alone.
-
-
Incubation and Assessment: Incubate and assess differentiation as described in Protocol 1. A reduction in the percentage of differentiated cells in the presence of the antagonist indicates specific inhibition.[5]
Visualizations
Caption: this compound mediated signaling cascade leading to neuronal differentiation.
Caption: A typical workflow for studying this compound's effect on differentiation.
Caption: A decision tree for troubleshooting low differentiation efficiency.
References
- 1. The formyl peptide receptor agonist FPRa14 induces differentiation of Neuro2a mouse neuroblastoma cells into multiple distinct morphologies which can be specifically inhibited with FPR antagonists and FPR knockdown using siRNA | PLOS One [journals.plos.org]
- 2. The N-formyl peptide receptors: contemporary roles in neuronal function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - The formyl peptide receptor agonist FPRa14 induces differentiation of Neuro2a mouse neuroblastoma cells into multiple distinct morphologies which can be specifically inhibited with FPR antagonists and FPR knockdown using siRNA - Fig 4 - Public Library of Science - Figshare [plos.figshare.com]
- 4. Item - The formyl peptide receptor agonist FPRa14 induces differentiation of Neuro2a mouse neuroblastoma cells into multiple distinct morphologies which can be specifically inhibited with FPR antagonists and FPR knockdown using siRNA - Fig 3 - Public Library of Science - Figshare [plos.figshare.com]
- 5. Item - The formyl peptide receptor agonist FPRa14 induces differentiation of Neuro2a mouse neuroblastoma cells into multiple distinct morphologies which can be specifically inhibited with FPR antagonists and FPR knockdown using siRNA - Fig 5 - Public Library of Science - Figshare [plos.figshare.com]
- 6. Item - The formyl peptide receptor agonist FPRa14 induces differentiation of Neuro2a mouse neuroblastoma cells into multiple distinct morphologies which can be specifically inhibited with FPR antagonists and FPR knockdown using siRNA - Fig 2 - Public Library of Science - Figshare [plos.figshare.com]
Validation & Comparative
Validating FPR-A14 Activity: A Comparative Guide with fMLF as a Positive Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic Formyl Peptide Receptor (FPR) agonist, FPR-A14, with the well-established positive control, N-Formylmethionyl-leucyl-phenylalanine (fMLF). The data and protocols herein offer a framework for validating the activity of this compound and similar compounds in the context of FPR signaling and cellular responses.
Data Presentation: Comparative Agonist Activity
The following table summarizes the half-maximal effective concentrations (EC50) of this compound and the positive control fMLF for key cellular responses mediated by Formyl Peptide Receptors. This data is compiled from studies using human neutrophils and cell lines transfected with human FPR1 and FPR2.
| Agonist | Receptor Target | Assay | Cell Type | EC50 (nM) | Reference |
| This compound | FPR (unspecified) | Calcium Mobilization | Human Neutrophils | 630 | |
| FPR (unspecified) | Chemotaxis | Human Neutrophils | 42 | [1] | |
| fMLF | FPR1 | Calcium Mobilization | HL-60 cells transfected with human FPR1 | ~1-10 | [2][3][4] |
| FPR2 | Calcium Mobilization | HL-60 cells transfected with human FPR2 | >1000 | [5] | |
| FPR1 | Chemotaxis | Human Neutrophils | ~0.1-1 | [6] |
Note: The EC50 values for this compound and fMLF are taken from different studies and experimental conditions may vary. A direct, head-to-head comparison in the same experimental setup is recommended for the most accurate assessment. fMLF is a potent and selective agonist for FPR1, with significantly lower potency at FPR2.[7][5]
Key Experimental Protocols
Detailed methodologies for validating FPR agonist activity are crucial for reproducible and comparable results. Below are standard protocols for two key functional assays.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon receptor activation, a hallmark of Gq-coupled GPCR signaling, and a key event in Gi-coupled signaling downstream of Gβγ activation of PLCβ.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM). Upon agonist binding to the FPR, a signaling cascade is initiated, leading to the release of calcium from intracellular stores. The fluorescent dye binds to the increased intracellular calcium, resulting in a detectable change in fluorescence intensity, which is measured over time using a fluorescence plate reader or flow cytometer.
Protocol Outline:
-
Cell Preparation:
-
Culture cells (e.g., human neutrophils or FPR-transfected cell lines like HL-60) to the desired confluency.
-
Harvest and wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Resuspend the cells at a concentration of 1-5 x 10^6 cells/mL.
-
-
Dye Loading:
-
Add a calcium-sensitive dye (e.g., Fluo-4 AM at a final concentration of 1-5 µM) to the cell suspension.
-
Incubate the cells in the dark at 37°C for 30-60 minutes to allow the dye to enter the cells and be cleaved to its active form.
-
Wash the cells to remove extracellular dye.
-
-
Assay:
-
Resuspend the dye-loaded cells in the assay buffer.
-
Pipette the cell suspension into a 96-well black, clear-bottom plate.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the agonist (this compound or fMLF at various concentrations) to the wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence is calculated as the maximum fluorescence intensity after agonist addition minus the baseline fluorescence.
-
Plot the fluorescence change against the agonist concentration to generate a dose-response curve and determine the EC50 value.
-
Neutrophil Chemotaxis Assay
This assay assesses the ability of an agonist to induce directed migration of neutrophils, a primary function of these immune cells in response to chemoattractants.
Principle: The assay is typically performed using a Boyden chamber or a Transwell® insert system. Neutrophils are placed in the upper chamber, and the chemoattractant (agonist) is placed in the lower chamber. If the agonist is a chemoattractant, the neutrophils will migrate through the pores of the membrane separating the two chambers towards the higher concentration of the agonist. The number of migrated cells is then quantified.
Protocol Outline:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human whole blood using density gradient centrifugation (e.g., with Ficoll-Paque™ and dextran sedimentation).
-
Resuspend the purified neutrophils in a suitable assay medium.
-
-
Assay Setup:
-
Place the chemoattractant solution (this compound or fMLF at various concentrations) in the lower wells of the chemotaxis chamber.
-
Place the Transwell® inserts (with a pore size of 3-5 µm) into the wells.
-
Add the neutrophil suspension to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.
-
-
Quantification of Migrated Cells:
-
After incubation, remove the inserts.
-
The migrated cells in the lower chamber can be quantified by several methods:
-
Cell Counting: Lyse the cells and count the nuclei using a fluorescent DNA dye and a plate reader.
-
Flow Cytometry: Directly count the cells in the lower chamber using a flow cytometer.
-
Microscopy: Stain the migrated cells on the underside of the membrane and count them under a microscope.
-
-
-
Data Analysis:
-
The number of migrated cells is plotted against the agonist concentration to generate a chemotactic dose-response curve and determine the EC50 value.
-
Mandatory Visualizations
FPR Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by FPR agonists.
Caption: FPR Signaling Cascade.
Experimental Workflow for FPR Agonist Validation
This diagram outlines the key steps in validating the activity of an FPR agonist.
Caption: FPR Agonist Validation Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Identification of Novel Small-Molecule Agonists for Human Formyl Peptide Receptors and Pharmacophore Models of Their Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridinone Derivatives as Interesting Formyl Peptide Receptor (FPR) Agonists for the Treatment of Rheumatoid Arthritis [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FPR Agonists: Profiling FPR-A14 Against Key Alternatives
For Researchers, Scientists, and Drug Development Professionals
The Formyl Peptide Receptor (FPR) family, comprising G protein-coupled receptors like FPR1 and FPR2, plays a critical role in orchestrating the innate immune response and inflammatory processes. These receptors are activated by a diverse array of ligands, from bacterially-derived N-formyl peptides to host-derived molecules, making them attractive therapeutic targets for a range of inflammatory diseases. This guide provides a comparative analysis of the synthetic agonist FPR-A14 against other well-characterized FPR agonists, supported by experimental data and detailed protocols to assist in research and development.
Data Presentation: Agonist Performance Metrics
The potency and efficacy of an agonist are critical parameters in pharmacology, typically quantified by the half-maximal effective concentration (EC50). A lower EC50 value indicates higher potency. The following tables summarize the performance of this compound and compare it with other standard FPR agonists in key functional assays performed on neutrophils.
Table 1: Performance Summary of this compound
| Functional Assay | EC50 Value (nM) | Cell Type | Reference |
| Neutrophil Chemotaxis | 42 nM | Human Neutrophils | [1][2][3] |
| Ca²⁺ Mobilization | 630 nM | Human Neutrophils | [1][2][3] |
Table 2: Comparative Potency (EC50) of Various FPR Agonists
| Agonist | Primary Target(s) | Chemotaxis (EC50) | Ca²⁺ Mobilization (EC50) | Key Characteristics |
| This compound | FPR | 42 nM | 630 nM | Synthetic small molecule agonist showing biased signaling, with higher potency for chemotaxis over calcium flux.[1][2] |
| fMLP | FPR1 > FPR2 | ~1-10 nM | ~20-50 nM (mouse FPR1) | Prototypical bacterial N-formyl peptide, considered a potent pro-inflammatory agonist.[4][5] |
| WKYMVm | FPR2 > FPR1/FPR3 | pM range | ~75 pM - 1 nM | Synthetic hexapeptide, exceptionally potent FPR2 agonist with anti-inflammatory and pro-resolving effects.[1][6][7][8] |
| Ac2-26 | FPR1 / FPR2 | µM range | Not explicitly quantified, but induces Ca²⁺ flux | N-terminal peptide of endogenous Annexin A1; acts as a pro-resolving and anti-inflammatory mediator.[1] |
Signaling Pathways and Experimental Methodologies
Activation of FPRs by agonists initiates a cascade of intracellular signaling events crucial for immune cell function. Understanding these pathways and the methods to measure them is fundamental for agonist characterization.
Formyl Peptide Receptor (FPR) Signaling Pathway
Upon agonist binding, FPRs (primarily coupling to Gαi proteins) trigger multiple downstream pathways. This includes the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). Concurrently, G protein subunits can activate the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK/ERK) pathways, which are central to regulating chemotaxis, degranulation, and superoxide production.[4][7]
Experimental Protocols
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) following receptor activation. It is a primary method for assessing the functional potency of GPCR agonists.
Methodology:
-
Cell Preparation:
-
Isolate human neutrophils from whole blood or use a suitable cell line (e.g., HL-60 cells differentiated into a neutrophil-like phenotype) expressing the target FPR.
-
Wash and resuspend cells in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
-
Dye Loading:
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) at a concentration of 3-5 µM.
-
Incubate for 30-45 minutes at 37°C in the dark to allow the dye to enter the cells and be cleaved into its active form.
-
-
Washing:
-
Wash the cells twice with the buffer to remove excess extracellular dye.
-
Resuspend the cells to a final concentration of 1-2 x 10⁶ cells/mL.
-
-
Measurement:
-
Aliquot 100 µL of the cell suspension into each well of a black-walled, clear-bottom 96-well plate.
-
Use a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.
-
Establish a stable baseline fluorescence reading for approximately 15-20 seconds.
-
The instrument automatically injects the FPR agonist at various concentrations (prepared at 3x the final desired concentration).
-
Immediately record the change in fluorescence intensity over time (typically 2-3 minutes). The peak fluorescence corresponds to the maximum calcium release.
-
-
Data Analysis:
-
The peak change in fluorescence is plotted against the logarithm of the agonist concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.
-
Chemotaxis Assay (Boyden Chamber / Transwell)
This assay quantifies the directed migration of cells towards a chemoattractant, a hallmark function of FPR activation in neutrophils.
Methodology:
-
Chamber Setup:
-
Use a multi-well chemotaxis chamber (e.g., a 96-well Transwell plate) which consists of an upper and a lower compartment separated by a microporous polycarbonate filter (typically 3-5 µm pores for neutrophils).
-
-
Chemoattractant Preparation:
-
Add different concentrations of the FPR agonist (e.g., this compound) diluted in assay buffer (e.g., KRG buffer with 0.3% BSA) to the lower wells of the chamber. A buffer-only well serves as a negative control.
-
-
Cell Preparation:
-
Isolate and resuspend neutrophils in the same assay buffer to a concentration of 2 x 10⁶ cells/mL.
-
-
Cell Loading:
-
Carefully place the Transwell insert (the upper chamber) onto the lower wells.
-
Add a small volume (e.g., 30-50 µL) of the neutrophil suspension into the top of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 60-120 minutes to allow cells to migrate through the filter pores towards the chemoattractant.
-
-
Cell Quantification:
-
After incubation, remove the insert. The cells that have migrated into the lower chamber are quantified.
-
Quantification can be done by lysing the cells and measuring the activity of an intracellular enzyme (e.g., using a CyQuant assay) or by direct cell counting using a flow cytometer or hemocytometer.
-
-
Data Analysis:
-
The number of migrated cells is plotted against the logarithm of the agonist concentration.
-
A bell-shaped curve is typical for chemotaxis; the data is fitted to determine the EC50 value, which corresponds to the concentration that elicits 50% of the maximal migration.
-
References
- 1. Annexin A1 N-Terminal Derived Peptide Ac2-26 Exerts Chemokinetic Effects on Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin A1 and the Resolution of Inflammation: Modulation of Neutrophil Recruitment, Apoptosis, and Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin A1 Mimetic Peptide Ac2-26 Modulates the Function of Murine Colonic and Human Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Annexin 1 Mimetic Ac2-26 Holds Promise for the Treatment of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Function of Annexin A1 Protein Mimetic Peptide Ac2-26 in Human Skin Keratinocytes HaCaT and Fibroblast Detroit 551 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin A1 N-terminal derived Peptide ac2-26 exerts chemokinetic effects on human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Annexin A1, formyl peptide receptor, and NOX1 orchestrate epithelial repair - PMC [pmc.ncbi.nlm.nih.gov]
FPR-A14 vs. fMLP: A Comparative Guide to Neutrophil Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two potent formyl peptide receptor (FPR) agonists, FPR-A14 and N-formylmethionyl-leucyl-phenylalanine (fMLP), in the context of human neutrophil activation. Understanding the nuanced differences in their potencies and the signaling pathways they elicit is crucial for research and the development of targeted therapeutics for inflammatory and immune-related disorders.
Performance Comparison: this compound vs. fMLP
Both this compound and fMLP are effective activators of key neutrophil functions, including chemotaxis, intracellular calcium mobilization, and the production of reactive oxygen species (ROS). However, their potencies differ across these functions, suggesting distinct interactions with formyl peptide receptors and downstream signaling cascades.
| Parameter | This compound | fMLP | References |
| Neutrophil Chemotaxis (EC50) | 42 nM | Not explicitly quantified in the provided results, but known to be a potent chemoattractant. | [cite: medchemexpress.com, tocris.com] |
| Calcium Mobilization (EC50) | 630 nM | Not explicitly quantified in the provided results, but known to be a potent inducer. | [cite: medchemexpress.com, tocris.com] |
| ROS Production (EC50) | Data not available in search results | ~20 nM | [1] |
Key Observations:
-
Chemotaxis: this compound is a potent chemoattractant for neutrophils with a reported EC50 of 42 nM. While fMLP is a well-established and potent chemoattractant, a direct EC50 value for comparison was not available in the immediate search results.
-
Calcium Mobilization: this compound induces calcium mobilization with an EC50 of 630 nM. fMLP is also a strong inducer of calcium flux, a critical step in neutrophil activation.
-
ROS Production: fMLP is a highly potent inducer of the neutrophil oxidative burst, with an EC50 of approximately 20 nM. The potency of this compound in inducing ROS production is a key area for further investigation as this data was not available in the provided search results.
Signaling Pathways in Neutrophil Activation
Both this compound and fMLP exert their effects by binding to and activating formyl peptide receptors (FPRs), which are G-protein coupled receptors (GPCRs). The canonical signaling pathway initiated by fMLP binding to FPR1 is well-characterized and is presumed to be largely shared by other FPR agonists like this compound.
Upon agonist binding, the receptor activates heterotrimeric G-proteins, leading to the dissociation of the Gα and Gβγ subunits. These subunits, in turn, activate downstream effector molecules, including:
-
Phospholipase C (PLC): PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 and Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium is a central event in neutrophil activation.
-
DAG and Protein Kinase C (PKC): DAG, along with calcium, activates protein kinase C (PKC), which phosphorylates numerous downstream targets, contributing to processes like degranulation and the assembly of the NADPH oxidase complex.
-
Phosphoinositide 3-kinase (PI3K): The Gβγ subunit can activate PI3K, which is crucial for chemotaxis and other motile functions.
-
Mitogen-activated protein kinase (MAPK) cascades: fMLP stimulation also activates MAPK pathways, including ERK1/2 and p38 MAPK, which are involved in regulating a wide range of cellular responses, including gene expression and apoptosis.
The differential potencies of this compound and fMLP may arise from variations in their binding affinity for different FPR subtypes (FPR1, FPR2, FPR3), the specific receptor conformations they stabilize, or their ability to engage with different downstream signaling partners, a phenomenon known as biased agonism.
Signaling Pathway Diagram:
Caption: General signaling pathway for FPR agonists in neutrophils.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of neutrophil-activating compounds. Below are standard protocols for key functional assays.
Neutrophil Chemotaxis Assay (Boyden Chamber)
Objective: To quantify the directed migration of neutrophils towards a chemoattractant.
Workflow Diagram:
Caption: Workflow for a neutrophil chemotaxis assay.
Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using density gradient centrifugation (e.g., Ficoll-Paque followed by dextran sedimentation).
-
Cell Preparation: Wash the isolated neutrophils and resuspend them in a serum-free medium (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup:
-
Add the chemoattractant (this compound or fMLP at various concentrations) to the lower wells of a 96-well Boyden chamber.
-
Place the microporous membrane (typically 3-5 µm pores) over the lower wells.
-
Add the neutrophil suspension to the upper chamber of the inserts.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 1-2 hours.
-
Quantification:
-
Remove the inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and measuring ATP content using a luminescent assay (e.g., CellTiter-Glo®) or by staining the migrated cells and counting them microscopically.
-
-
Data Analysis: Plot the number of migrated cells against the chemoattractant concentration to determine the EC50 value.
Intracellular Calcium Mobilization Assay
Objective: To measure the transient increase in intracellular calcium concentration following neutrophil stimulation.
Workflow Diagram:
Caption: Workflow for a calcium mobilization assay.
Protocol:
-
Neutrophil Isolation: Isolate neutrophils as described for the chemotaxis assay.
-
Dye Loading: Resuspend neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) and incubate them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark at room temperature or 37°C for 30-60 minutes.
-
Washing: Wash the cells to remove excess extracellular dye.
-
Measurement:
-
Resuspend the dye-loaded cells in buffer and place them in a fluorometer or a plate reader with fluorescence detection capabilities.
-
Measure the baseline fluorescence for a short period.
-
Inject the agonist (this compound or fMLP) at various concentrations and immediately begin recording the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths is measured.
-
-
Data Analysis: The peak increase in fluorescence (or fluorescence ratio) is plotted against the agonist concentration to determine the EC50 value.
Reactive Oxygen Species (ROS) Production Assay
Objective: To measure the production of superoxide and other reactive oxygen species by the neutrophil NADPH oxidase.
Workflow Diagram:
Caption: Workflow for a ROS production assay.
Protocol (Chemiluminescence-based):
-
Neutrophil Isolation: Isolate neutrophils as previously described.
-
Cell Preparation: Resuspend neutrophils in a suitable buffer (e.g., HBSS) at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup:
-
In a white 96-well plate, add the neutrophil suspension.
-
Add a chemiluminescent probe, such as luminol (for total ROS) or isoluminol (for extracellular ROS), and horseradish peroxidase (HRP) to enhance the signal.
-
-
Measurement:
-
Place the plate in a luminometer and measure the baseline chemiluminescence.
-
Inject the agonist (this compound or fMLP) at various concentrations and immediately begin recording the chemiluminescence signal over time.
-
-
Data Analysis: The peak chemiluminescence or the area under the curve is plotted against the agonist concentration to determine the EC50 value.
Protocol (Fluorescence-based using DCFH-DA):
-
Neutrophil Isolation: Isolate neutrophils as described above.
-
Dye Loading: Incubate neutrophils with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is cell-permeable and non-fluorescent. Inside the cell, esterases cleave the acetate groups, and subsequent oxidation by ROS converts it to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Stimulation: Add the agonist (this compound or fMLP) at various concentrations and incubate for a defined period.
-
Measurement: Measure the fluorescence intensity using a fluorometer, fluorescence microscope, or flow cytometer.
-
Data Analysis: Plot the increase in fluorescence against the agonist concentration to determine the EC50 value.
Conclusion
Both this compound and fMLP are valuable tools for studying neutrophil biology and the role of FPRs in inflammation. While fMLP remains the classical and highly potent pan-FPR agonist, this compound presents itself as a potent, structurally distinct alternative. The observed differences in their potencies for specific neutrophil functions highlight the potential for developing biased agonists that can selectively trigger desired neutrophil responses (e.g., chemotaxis without a full-blown oxidative burst), which could have significant therapeutic implications. Further research, particularly to determine the ROS-generating capacity of this compound and to directly compare the signaling pathways elicited by both agonists in parallel, will be crucial for fully elucidating their respective pharmacological profiles.
References
Validating FPR-A14 Target Engagement: A Comparative Guide to siRNA Knockdown and Alternative Methods
For researchers, scientists, and drug development professionals, confirming that a molecule like FPR-A14 engages its intended target is a critical step in preclinical validation. This guide provides a comprehensive comparison of using small interfering RNA (siRNA) knockdown of the Formyl Peptide Receptor 1 (FPR1), the target of the agonist this compound, against other robust validation techniques. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
The N-formyl peptide receptor 1 (FPR1) is a G protein-coupled receptor (GPCR) primarily expressed on phagocytic leukocytes and is involved in inflammatory responses.[1][2][3] Molecules that modulate FPR1 activity, such as the agonist this compound, hold therapeutic potential. Validating that the biological effects of this compound are indeed mediated by FPR1 is paramount. siRNA-mediated knockdown of FPR1 provides a direct method to assess this by observing a diminished cellular response to this compound upon reduction of its target protein.
Comparative Analysis of Target Validation Methods
To objectively assess FPR1 target engagement by this compound, several techniques can be employed. The following table summarizes the key quantitative parameters and characteristics of siRNA knockdown compared to alternative methods like CRISPR-Cas9 gene knockout, pharmacological antagonism, and radioligand binding assays.
| Method | Principle | Typical Knockdown/ Inhibition Efficiency | Key Quantitative Readouts | Advantages | Limitations |
| siRNA Knockdown | Transiently silences FPR1 gene expression by degrading its mRNA. | 70-95% reduction in mRNA/protein levels.[4][5][6] | - % reduction in FPR1 mRNA (RT-qPCR) - % reduction in FPR1 protein (Western Blot/Flow Cytometry) - Fold shift in this compound EC50 for Ca2+ mobilization or chemotaxis.[7][8] | - Relatively rapid and cost-effective - High degree of specificity with proper design - Suitable for high-throughput screening. | - Transient effect - Incomplete knockdown can lead to ambiguous results - Potential for off-target effects.[9] |
| CRISPR-Cas9 Knockout | Permanently disrupts the FPR1 gene, ablating its expression. | >95% gene knockout, leading to complete protein loss.[10][11] | - Confirmation of gene disruption (sequencing) - Complete loss of FPR1 protein signal (Western Blot) - Abolition of this compound-mediated response. | - Permanent and complete loss of target protein - High specificity - Creates stable cell lines for long-term studies. | - More time-consuming and technically complex than siRNA - Potential for off-target gene editing - May be lethal if the target gene is essential for cell survival. |
| Pharmacological Antagonism | A small molecule antagonist competitively or non-competitively blocks this compound binding to FPR1. | Dependent on antagonist concentration and potency (IC50). | - IC50/Ki of the antagonist in functional assays - Rightward shift of the this compound dose-response curve.[3][12][13][14][15] | - Provides immediate and reversible target inhibition - Useful for in vivo studies - Can help elucidate the mechanism of action. | - Potential for off-target effects of the antagonist - Requires a specific and well-characterized antagonist - May not fully mimic genetic ablation. |
| Radioligand Binding Assay | Directly measures the binding of a radiolabeled ligand to FPR1 in the presence or absence of this compound. | N/A | - Ki of this compound for displacing the radioligand - Bmax (receptor density) - Kd (radioligand affinity).[1][2][16][17] | - Direct evidence of target binding - Highly quantitative and sensitive - Gold standard for determining binding affinity. | - Requires synthesis of a radiolabeled ligand - Involves handling of radioactive materials - Does not directly measure functional consequences of binding. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate interpretation of results.
siRNA-Mediated Knockdown of FPR1 and Functional Validation
This protocol describes the transient knockdown of FPR1 in a suitable cell line (e.g., human neutrophils or a cell line overexpressing FPR1) followed by a functional assay to measure the effect on this compound-induced calcium mobilization.
Materials:
-
Human neutrophils or other FPR1-expressing cell line
-
FPR1-specific siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Culture medium
-
Fura-2 AM or other calcium indicator dye
-
This compound
-
Plate reader with fluorescence detection capabilities
Protocol:
-
Cell Seeding: One day prior to transfection, seed the cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
siRNA Transfection:
-
For each well, dilute FPR1-specific siRNA or non-targeting control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator to allow for FPR1 knockdown.
-
Validation of Knockdown (Parallel Plate):
-
RT-qPCR: Lyse a parallel set of transfected cells, extract total RNA, and perform reverse transcription followed by quantitative PCR using primers specific for FPR1 and a housekeeping gene to determine the percentage of mRNA knockdown.[18][19][20]
-
Western Blot: Lyse another parallel set of cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-FPR1 antibody to visualize the reduction in protein levels.[4][5][6][21]
-
-
Calcium Mobilization Assay:
-
Load the transfected cells with Fura-2 AM according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Stimulate the cells with a range of concentrations of this compound.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths to determine the intracellular calcium concentration.
-
-
Data Analysis: Compare the dose-response curve of this compound in FPR1-siRNA-treated cells to the control siRNA-treated cells. A rightward shift in the EC50 value for this compound in the knockdown cells indicates successful target engagement.[7][8]
Visualizing the Workflow and Signaling Pathway
To better illustrate the experimental process and the underlying biological context, the following diagrams were generated using Graphviz.
Conclusion
Validating the target engagement of a novel compound is a cornerstone of drug discovery and development. While siRNA-mediated knockdown of FPR1 is a powerful and accessible method to confirm the on-target activity of this compound, it is essential to consider its transient nature and the potential for incomplete silencing. For definitive validation, especially for lead candidates, employing orthogonal methods such as CRISPR-Cas9 knockout or pharmacological antagonism is highly recommended. The choice of method will ultimately depend on the specific research question, available resources, and the desired level of confidence in the target validation. This guide provides the necessary framework to make an informed decision and to design and execute robust experiments to confidently assess this compound target engagement.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. Discovery of small molecule human FPR1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. licorbio.com [licorbio.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Novel Small-Molecule Agonists for Human Formyl Peptide Receptors and Pharmacophore Models of Their Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of siRNA induced mRNA silencing by RT-qPCR: considerations for experimental design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Webinar: How to use CRISPR-Cas9 for knockout, knock-in, and gene activation [horizondiscovery.com]
- 12. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Application of small molecule FPR1 antagonists in the treatment of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of potent isoflavone-based formyl peptide receptor 1 (FPR1) antagonists and their effects in gastric cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Hallmarks of good RT-qPCR measurements in a successful knockdown experiment [horizondiscovery.com]
- 21. Western Blot Evaluation of siRNA Delivery by pH-Responsive Peptides | Springer Nature Experiments [experiments.springernature.com]
Confirming FPR-A14 Specificity with FPR Antagonists: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specific molecular target of a novel compound is a critical step in its validation. This guide provides a comparative overview of using Formyl Peptide Receptor (FPR) antagonists to confirm the specificity of the potent FPR agonist, FPR-A14. We will delve into the experimental data of common antagonists, detailed protocols for key validation assays, and visual representations of the underlying biological and experimental frameworks.
The Formyl Peptide Receptor family, consisting of FPR1, FPR2, and FPR3, are G protein-coupled receptors (GPCRs) that play a crucial role in inflammatory responses and host defense.[1] Ligands targeting these receptors, such as this compound, a potent activator of neutrophil calcium mobilization and chemotaxis, hold therapeutic promise.[2] However, to validate that the observed cellular effects of this compound are indeed mediated by FPRs, it is essential to demonstrate that these effects can be specifically blocked by known FPR antagonists.
Comparative Analysis of FPR Antagonists
The selection of an appropriate antagonist is paramount for confirming agonist specificity. The ideal antagonist should exhibit high affinity and selectivity for the receptor subtype of interest. Below is a comparison of commonly used FPR antagonists, detailing their inhibitory concentrations against different FPR subtypes. This data is crucial for designing effective competition experiments.
| Antagonist | Target Receptor(s) | IC50 / Ki Value | Assay Type | Reference |
| Cyclosporin H | FPR1 | IC50: ~100 nM (binding) | Radioligand Binding | [3] |
| IC50: 472 nM (NADPH-oxidase) | Functional Assay | [4] | ||
| Boc-MLF (Boc-1) | FPR1 | EC50: 0.63 µM (superoxide production) | Functional Assay | |
| Boc-FLFLF (Boc-2) | FPR1 | K D : 230 nM (calcium mobilization) | Functional Assay | [1] |
| WRW4 | FPR2 | IC50: 0.23 µM (binding) | Radioligand Binding | [5] |
| FPR1 antagonist 1 (compound 24a) | FPR1 | IC50: 25 nM | Not Specified | [6] |
| Compound 10 (chromone derivative) | FPR1 | Ki: ~100 nM | Competition Binding | [7][8] |
| Quin-C7 | FPR2 | Ki: 6.7 µM | Not Specified | [9] |
| AZ-2158 | FPR1 | IC50: 6 nM (NADPH-oxidase) | Functional Assay | [4] |
Experimental Protocols for Specificity Confirmation
To experimentally validate that this compound acts through a specific FPR, one can employ several assays where the activity of this compound is challenged by a selective antagonist. The two primary methods are competition binding assays and functional inhibition assays, such as calcium mobilization.
Competition Binding Assay Protocol
This assay determines if this compound and a known antagonist compete for the same binding site on the receptor. A common setup involves using a labeled (e.g., fluorescent or radiolabeled) antagonist and measuring its displacement by unlabeled this compound.
Materials:
-
Cells expressing the target FPR (e.g., FPR1-transfected HL-60 cells).[7]
-
Labeled FPR antagonist (e.g., WKYMVm-FITC for FPR1).[7]
-
Unlabeled this compound.
-
Assay Buffer (e.g., PBS with 0.1% BSA).
-
96-well plates.
-
Flow cytometer or plate reader capable of detecting the label.
Procedure:
-
Cell Preparation: Culture and harvest cells expressing the target FPR. Resuspend the cells in assay buffer to the desired concentration.
-
Competition Reaction: In a 96-well plate, add a fixed concentration of the labeled antagonist to each well.
-
Add increasing concentrations of unlabeled this compound to the wells. Include a control with no unlabeled agonist.
-
Add the cell suspension to each well.
-
Incubation: Incubate the plate at 4°C for 30-60 minutes to allow binding to reach equilibrium.[7]
-
Detection: Measure the signal from the labeled antagonist in each well using a flow cytometer or plate reader.
-
Data Analysis: Plot the signal from the labeled antagonist as a function of the this compound concentration. A decrease in signal with increasing this compound concentration indicates competition for the same binding site. Calculate the IC50 value for this compound.
Calcium Mobilization Inhibition Assay Protocol
This functional assay assesses whether a selective antagonist can block the downstream signaling initiated by this compound, specifically the release of intracellular calcium.[10]
Materials:
-
Cells expressing the target FPR (e.g., neutrophils or FPR-transfected HEK293 cells).[2]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[11]
-
Selective FPR antagonist (e.g., Cyclosporin H for FPR1 or WRW4 for FPR2).
-
This compound.
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).[12]
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well black, clear-bottom plate and culture overnight.[12]
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C.[10][13]
-
Antagonist Pre-incubation: Wash the cells once with assay buffer. Add the selective FPR antagonist at various concentrations to the respective wells and incubate for 15-30 minutes at room temperature.[3][12]
-
Agonist Stimulation: Place the plate in a fluorescence plate reader and begin kinetic reading to establish a baseline fluorescence.
-
Add a fixed concentration of this compound (typically the EC80 concentration to ensure a robust signal) to all wells and continue to measure the fluorescence intensity over time (typically 2-3 minutes).[12]
-
Data Analysis: The increase in fluorescence intensity upon addition of this compound corresponds to calcium mobilization. Plot the peak fluorescence response as a function of the antagonist concentration. A dose-dependent decrease in the this compound-induced calcium signal in the presence of the antagonist confirms specificity. Calculate the IC50 of the antagonist against this compound-induced activity.
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental logic, the following diagrams illustrate the FPR signaling pathway, the workflow for confirming specificity, and the principle of competitive antagonism.
Caption: this compound signaling pathway leading to calcium mobilization.
Caption: Workflow for confirming this compound specificity.
Caption: Competitive antagonist blocks agonist binding and response.
By employing the antagonists and protocols detailed in this guide, researchers can rigorously and objectively confirm the specificity of this compound, a crucial step in its validation as a selective FPR agonist. The provided data and experimental frameworks offer a solid foundation for designing and executing these critical experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FPR1 antagonist AZ-2158 more potent than cyclosporin H | BioWorld [bioworld.com]
- 5. WRW4 | CAS:878557-55-2 | Selective FPR2 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antagonism of human formyl peptide receptor 1 (FPR1) by chromones and related isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional N-Formyl Peptide Receptor 2 (FPR2) Antagonists Based on Ureidopropanamide Scaffold Have Potential to Protect Against Inflammation-associated Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Formyl Peptide Receptor (FPR) Agonist Effects Across Diverse Cell Lines
Introduction
The Formyl Peptide Receptor (FPR) family, a group of G protein-coupled receptors (GPCRs), plays a pivotal role in host defense and inflammatory responses. The characterization of novel agonists for these receptors is a critical area of research in drug development. However, the cellular response to an FPR agonist can vary significantly depending on the experimental model. This guide provides a framework for comparing the effects of FPR agonists across different cell lines, with a focus on reproducibility and the underlying signaling pathways. While this document addresses the general principles for any FPR agonist, it should be noted that "FPR-A14" does not correspond to a widely recognized public designation, and thus specific data for this compound is not available in published literature. The principles, protocols, and comparisons outlined herein are broadly applicable for assessing the activity of any compound targeting the FPR family.
Reproducibility in cell-based assays is paramount for generating reliable pharmacological data. Discrepancies in results can often be attributed to variations in cell line genetics, receptor expression levels, and the specific signaling pathways engaged in different cellular contexts.[1][2][3] This guide will focus on two primary and robust assays used to quantify FPR activation: intracellular calcium mobilization and extracellular signal-regulated kinase (ERK) phosphorylation. By standardizing protocols and understanding the critical parameters that influence these assays, researchers can generate more consistent and comparable data.
FPR Signaling Pathways
FPRs are predominantly coupled to the inhibitory Gαi subunit of heterotrimeric G proteins.[4] Agonist binding triggers a conformational change, leading to the dissociation of the G protein subunits (Gαi and Gβγ). The Gβγ dimer is primarily responsible for activating phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+), a transient flux that is a hallmark of FPR activation.[4][6]
Simultaneously, FPR activation can trigger the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation and activation of ERK1/2.[4][7] This pathway can be initiated by G protein subunits and involves a more complex series of kinase activations, often serving as an integrated readout of receptor engagement.[8] The specific signaling cascade can differ between cell types and may be agonist-dependent.[4][7]
Quantitative Comparison of FPR Agonist Activity
The potency of an FPR agonist, typically measured as the half-maximal effective concentration (EC50), can be compared across different cell lines to assess reproducibility and cell-specific effects. The choice of cell line is critical; researchers may use immortalized lines like Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells that are engineered to express the receptor, or immune-like cell lines such as U937 that may endogenously express FPRs.[9][10]
The table below provides a template for summarizing such comparative data. Variations in EC50 values between cell lines for the same agonist can indicate differences in receptor expression, coupling efficiency to G proteins, or the abundance of downstream signaling components.
Table 1: Comparative Potency of a Hypothetical FPR Agonist
| Cell Line | Receptor Expression | Assay Type | Measured Parameter | Observed Potency (EC50, nM) | Reference |
| HEK293-FPR1 | Stable Recombinant | Calcium Mobilization | Intracellular Ca²⁺ Flux | 1.2 ± 0.3 | Hypothetical Data |
| HEK293-FPR1 | Stable Recombinant | ERK1/2 Phosphorylation | p-ERK Levels | 5.8 ± 1.1 | Hypothetical Data |
| CHO-K1-FPR1 | Stable Recombinant | Calcium Mobilization | Intracellular Ca²⁺ Flux | 2.5 ± 0.6 | Hypothetical Data |
| CHO-K1-FPR1 | Stable Recombinant | ERK1/2 Phosphorylation | p-ERK Levels | 15.2 ± 2.5 | Hypothetical Data |
| U937 (Monocytic) | Endogenous | Calcium Mobilization | Intracellular Ca²⁺ Flux | 8.9 ± 1.9 | Hypothetical Data |
| U937 (Monocytic) | Endogenous | ERK1/2 Phosphorylation | p-ERK Levels | 25.1 ± 4.7 | Hypothetical Data |
Note: Data are for illustrative purposes and do not represent actual results for a specific compound.
Experimental Protocols
Standardizing experimental protocols is the most critical step for ensuring reproducibility.[3] Below are detailed methodologies for the two key functional assays.
Fluorescence-Based Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration upon receptor activation using a calcium-sensitive fluorescent dye.[9][11] It is a robust, high-throughput method for assessing Gq- or Gi-coupled receptor function.[12]
Methodology
-
Cell Plating: Seed cells (e.g., HEK293 expressing the FPR of interest) into black, clear-bottom 96-well or 384-well microplates at a density that will yield a confluent monolayer (e.g., ~90,000 cells/well for a 96-well plate) and culture for 16-24 hours.[9]
-
Dye Loading: Aspirate the culture medium and add a calcium-sensitive dye loading solution (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) prepared in a suitable buffer like Hank's Balanced Salt Solution (HBSS) with HEPES. Incubate for 1 hour at 37°C in the dark.[9][13]
-
Compound Plate Preparation: Prepare a serial dilution of the FPR agonist in the assay buffer at a concentration 3-5 times higher than the final desired concentration.
-
Measurement: Place both the cell and compound plates into a fluorescence plate reader (e.g., a FlexStation or FLIPR). The instrument will add the agonist from the compound plate to the cell plate and immediately begin kinetic fluorescence readings (e.g., Excitation: 485 nm, Emission: 525 nm).
-
Data Analysis: The change in fluorescence intensity over time is recorded. The peak fluorescence response is plotted against the logarithm of the agonist concentration, and a sigmoidal dose-response curve is fitted to determine the EC50 value.[9]
ERK1/2 Phosphorylation Assay
This assay quantifies the level of phosphorylated ERK (p-ERK), a key downstream marker of the MAPK pathway activation.[8] It can be performed in a high-throughput format using antibody-based detection methods like In-Cell Westerns or AlphaScreen.[8][14]
Methodology
-
Cell Plating: Seed cells in 96-well or 384-well plates as described for the calcium assay.
-
Serum Starvation: Once cells are adherent and near confluence, replace the growth medium with a serum-free medium and incubate for 18-24 hours. This step reduces basal ERK phosphorylation levels, increasing the signal window of the assay.[14]
-
Agonist Stimulation: Add the FPR agonist at various concentrations and incubate for a predetermined time (typically 5-15 minutes) at 37°C.[14]
-
Cell Fixation & Permeabilization: Immediately aspirate the medium and fix the cells with 4% paraformaldehyde for 20 minutes. Following fixation, wash the cells and permeabilize them with a buffer containing a mild detergent (e.g., Triton X-100) to allow antibody entry.
-
Immunostaining: Block non-specific antibody binding sites. Incubate cells with a primary antibody specific for phosphorylated ERK1/2, followed by incubation with a fluorescently-labeled secondary antibody (e.g., an IRDye-conjugated antibody for near-infrared detection). A second primary antibody for total ERK or a DNA stain can be used for normalization.
-
Signal Detection & Analysis: Scan the plate using an imaging system (e.g., LI-COR Odyssey). The p-ERK signal is normalized to the total ERK or cell number signal. The normalized signal is plotted against agonist concentration to determine the EC50.
Key Factors Influencing Reproducibility
Achieving reproducible data across experiments and laboratories requires strict control over several variables. The misidentification and genetic drift of cell lines are major sources of variability that can invalidate results.[1][15]
-
Cell Line Integrity: Always source cell lines from reputable cell banks. Regularly authenticate cell lines using methods like Short Tandem Repeat (STR) profiling and test for mycoplasma contamination.[15]
-
Passage Number: Use cells within a consistent and limited range of passage numbers. High passage numbers can lead to phenotypic and genetic drift, altering signaling responses.[1]
-
Receptor Expression Level: For recombinant lines, the level of receptor expression can profoundly impact agonist potency and signaling outcomes. Monitor expression levels to ensure consistency between cell batches.
-
Assay Conditions: Minor variations in cell seeding density, serum starvation time, agonist incubation time, and buffer composition can alter results. These parameters should be optimized and strictly controlled.[3]
-
Data Normalization: The method used to normalize data (e.g., to baseline, maximum signal, or a cell number control) should be consistent and clearly reported to allow for valid comparisons.
Conclusion
Comparing the effects of FPR agonists across different cell lines is essential for understanding their full pharmacological profile and for ensuring the robustness of preclinical data. The variability in responses highlights the importance of the cellular context in dictating signaling outcomes. By employing standardized and well-characterized assays, such as calcium mobilization and ERK phosphorylation, and by maintaining rigorous quality control over experimental variables like cell line integrity and assay conditions, researchers can significantly improve the reproducibility of their findings. This systematic approach is fundamental to building a reliable and translatable understanding of FPR agonist activity.
References
- 1. Tracking cell lineages to improve research reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stimulation of α1a Adrenergic Receptors Induces Cellular Proliferation or Antiproliferative Hypertrophy Dependent Solely on Agonist Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists [mdpi.com]
- 8. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. moleculardevices.com [moleculardevices.com]
- 14. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 15. Cell line authentication: a necessity for reproducible biomedical research | The EMBO Journal [link.springer.com]
Benchmarking FPR-A14 Potency Against Known Chemoattractants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of the Formyl Peptide Receptor (FPR) agonist, FPR-A14, against a panel of well-established chemoattractants. The comparative data is focused on two primary functional assays in neutrophils: chemotaxis and calcium mobilization. The information herein is intended to serve as a valuable resource for researchers investigating inflammatory responses, immune cell trafficking, and the development of novel therapeutic agents targeting these pathways.
Quantitative Comparison of Chemoattractant Potency
The following table summarizes the half-maximal effective concentrations (EC50) for this compound and other known chemoattractants in inducing neutrophil chemotaxis and calcium mobilization.
Disclaimer: The EC50 values presented in this table are compiled from various scientific publications. Direct comparison of these values should be made with caution as experimental conditions, including cell source, assay methodology, and specific reagents, can vary between studies and influence the observed potency.
| Chemoattractant | Receptor(s) | Neutrophil Chemotaxis EC50 (nM) | Calcium Mobilization EC50 (nM) |
| This compound | FPR | 42 | 630 |
| fMLP | FPR1, FPR2 | ~1 - 10 | ~0.1 - 10 |
| C5a | C5aR | ~0.1 - 5 | ~0.5 - 10 |
| LTB4 | BLT1, BLT2 | ~1 - 10 | ~1 - 20 |
| CXCL8 (IL-8) | CXCR1, CXCR2 | ~0.1 - 10 | ~1 - 50 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This assay is a widely accepted method for quantifying the chemotactic response of neutrophils to a chemoattractant gradient.
Principle: Neutrophils are placed in the upper chamber of a two-compartment system, separated by a microporous membrane. The lower chamber contains the chemoattractant. The number of cells that migrate through the pores towards the chemoattractant is quantified to determine the chemotactic activity.
Materials:
-
Human peripheral blood
-
Ficoll-Paque or other density gradient medium for neutrophil isolation
-
Boyden chamber apparatus with microporous polycarbonate membranes (typically 3-5 µm pore size for neutrophils)
-
Chemoattractants (this compound, fMLP, C5a, LTB4, CXCL8)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Staining solution (e.g., Diff-Quik or DAPI)
-
Microscope with imaging software
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation followed by dextran sedimentation or hypotonic lysis of red blood cells. Resuspend the purified neutrophils in the assay buffer.
-
Assay Setup:
-
Add the desired concentration of the chemoattractant to the lower wells of the Boyden chamber.
-
Place the microporous membrane over the lower wells.
-
Add the neutrophil suspension to the upper wells of the chamber.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.
-
Cell Staining and Quantification:
-
After incubation, remove the membrane.
-
Scrape off the non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Mount the membrane on a microscope slide.
-
Count the number of migrated cells in several high-power fields using a microscope.
-
-
Data Analysis: Plot the number of migrated cells against the concentration of the chemoattractant to generate a dose-response curve and calculate the EC50 value.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration in neutrophils upon stimulation with a chemoattractant.
Principle: Neutrophils are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon binding of a chemoattractant to its G-protein coupled receptor, a signaling cascade is initiated, leading to the release of calcium from intracellular stores. The resulting increase in intracellular calcium is detected as a change in the fluorescence of the dye.
Materials:
-
Isolated human neutrophils
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with calcium and magnesium)
-
Chemoattractants (this compound, fMLP, C5a, LTB4, CXCL8)
-
Fluorometric plate reader or flow cytometer
Procedure:
-
Cell Loading:
-
Resuspend isolated neutrophils in the assay buffer.
-
Add the calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 (to aid in dye solubilization) to the cell suspension.
-
Incubate the cells at 37°C for 30-60 minutes in the dark to allow for dye loading.
-
-
Washing: Wash the cells twice with the assay buffer to remove extracellular dye.
-
Measurement:
-
Resuspend the loaded cells in the assay buffer and place them in the wells of a microplate or a tube for flow cytometry.
-
Establish a baseline fluorescence reading.
-
Add the chemoattractant at the desired concentration.
-
Immediately begin recording the change in fluorescence over time. For Fura-2, this involves measuring the ratio of emission at 510 nm following excitation at 340 nm and 380 nm. For Fluo-4, measure the fluorescence intensity at ~516 nm following excitation at ~494 nm.
-
-
Data Analysis: The change in fluorescence intensity or ratio is proportional to the change in intracellular calcium concentration. Plot the peak fluorescence change against the chemoattractant concentration to determine the EC50 value.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways activated by the chemoattractants and a general workflow for the experimental procedures described above.
Caption: General Chemoattractant Signaling Pathway.
Caption: Experimental Workflow for Potency Benchmarking.
Caption: FPR Agonist (this compound, fMLP) Signaling Pathway.
Caption: C5a Signaling Pathway in Neutrophils.
Caption: LTB4 Signaling Pathway in Neutrophils.
Caption: CXCL8 (IL-8) Signaling Pathway in Neutrophils.
Safety Operating Guide
Proper Disposal of FPR-A14: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of FPR-A14, a formyl peptide receptor agonist. Adherence to these procedures is critical for mitigating risks and preventing environmental contamination.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The compound is classified as harmful if swallowed, in contact with skin, or inhaled.[1] Appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact.[2][3][4] |
| Eye Protection | Safety goggles or a face shield | To protect against splashes and airborne particles.[2][3][4] |
| Body Protection | Laboratory coat or chemical-resistant suit | To protect skin and clothing from contamination.[2][3][4] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If dust is generated, a respirator may be necessary. | To prevent inhalation of harmful particles.[1][4] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound in solid (powder) and liquid (solution) forms, as well as contaminated laboratory materials.
1. Waste Segregation and Containerization:
-
Solid Waste:
-
Collect un-used or contaminated solid this compound in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a compatible material, be leak-proof, and have a secure lid.[5][6][7]
-
Do not mix with other chemical waste streams unless compatibility has been confirmed by a qualified professional.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous liquid waste container.
-
The container should be compatible with the solvent used.
-
-
Contaminated Materials:
-
All disposable items that have come into contact with this compound, such as pipette tips, gloves, and weighing papers, must be disposed of as hazardous solid waste.[8]
-
Place these materials in the designated solid hazardous waste container.
-
2. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the following information:[9]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "329691-12-5"
-
The primary hazards (e.g., "Harmful," "Toxic")
-
The date of waste accumulation
-
The laboratory of origin (building and room number)
-
The Principal Investigator's name
-
3. Storage of Chemical Waste:
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[5][8]
-
This area should be away from general laboratory traffic and clearly marked with appropriate signage.
-
Ensure that incompatible waste streams are segregated to prevent accidental reactions.
4. Decontamination of Reusable Labware:
-
Reusable glassware and equipment should be decontaminated promptly after use.
-
Rinse the labware with a suitable solvent (e.g., ethanol or acetone) to dissolve any residual this compound.
-
Collect the solvent rinseate and dispose of it as hazardous liquid waste.
-
After the initial solvent rinse, wash the labware with soap and water.
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1]
-
Never dispose of this compound down the drain or in the regular trash.[7][10]
-
Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.
Experimental Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the material's Safety Data Sheet for the most accurate and up-to-date information.
References
- 1. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 2. hazmatschool.com [hazmatschool.com]
- 3. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 4. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. vumc.org [vumc.org]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. acs.org [acs.org]
Essential Safety and Handling Guidance for FPR-A14
IMMEDIATE ACTION REQUIRED: Before handling FPR-A14, it is imperative to obtain and thoroughly review the official Safety Data Sheet (SDS) from your supplier. The following information is based on general best practices for handling potent, solid research compounds and is intended as a supplementary guide. It does not replace the specific recommendations and data provided in the manufacturer's SDS.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are critical to minimize exposure to this compound. The following table summarizes recommended PPE, but specific requirements such as glove material and thickness must be confirmed from the official SDS.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield where splashing is possible. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). The required thickness and breakthrough time must be verified from the SDS. |
| Body Protection | A laboratory coat or chemical-resistant apron should be worn. For larger quantities or potential for significant exposure, chemical-resistant coveralls may be necessary. |
| Respiratory Protection | For handling powders outside of a certified chemical fume hood, a NIOSH-approved respirator with an appropriate particulate filter is recommended. The specific type of respirator should be selected based on the exposure potential and the occupational exposure limit (OEL) which, if established, will be listed in the SDS. |
Handling and Storage Procedures
Adherence to proper handling and storage protocols is essential for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Engineering Controls: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Procedural Controls: Avoid the generation of dust. Use appropriate tools for weighing and transferring the compound.
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.
-
Consult the product information sheet or SDS for specific storage temperature recommendations (e.g., -20°C or 4°C).
-
Keep away from incompatible materials.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
| Waste Category | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste through your institution's environmental health and safety (EHS) office. Do not dispose of down the drain or in regular trash. |
| Contaminated Labware | Glassware should be decontaminated if possible or disposed of as hazardous waste. Disposable plastics should be placed in a designated hazardous waste container. |
| Contaminated PPE | Used gloves, disposable lab coats, and other contaminated PPE should be collected in a sealed bag and disposed of as hazardous chemical waste. |
Experimental Workflow for Safe Handling
The following diagram illustrates a standard workflow for handling this compound, from preparation to disposal, emphasizing safety at each step.
Caption: Workflow for the safe handling and disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
